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  • Product: 7-methoxyquinoline-8-carboxylic acid
  • CAS: 1159427-80-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 7-Methoxyquinoline-8-Carboxylic Acid in Neuropharmacology

Rationale and Structural Significance As a Senior Application Scientist navigating the complex landscape of neuropharmacology and drug design, I frequently evaluate building blocks that dictate the pharmacokinetic and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Significance

As a Senior Application Scientist navigating the complex landscape of neuropharmacology and drug design, I frequently evaluate building blocks that dictate the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). One such critical intermediate is 7-methoxyquinoline-8-carboxylic acid (CAS: 1159427-80-1)[1].

This bicyclic heteroaromatic compound is not merely a passive scaffold; its specific substitution pattern is a masterclass in rational drug design. The quinoline core provides a rigid, planar geometry ideal for intercalating or binding within deep hydrophobic receptor pockets.

  • The 7-Methoxy Group: Methylation of a hydroxyl group to a methoxy ether typically increases the LogP value by 0.5–1.0 units[1]. In central nervous system (CNS) drugs, this enhanced lipophilicity is crucial for crossing the blood-brain barrier (BBB). Furthermore, the electron-donating nature of the methoxy group alters the electron density of the quinoline ring, modulating the basicity of the adjacent quinoline nitrogen.

  • The 8-Carboxylic Acid: Positioned adjacently to the quinoline nitrogen, the carboxylic acid acts as a versatile synthetic handle. It enables high-yielding amide coupling reactions with complex azabicycles, forming the core structure of potent dual orexin receptor antagonists (DORAs)[2].

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Significance
Molecular Formula C11H9NO3Dictates the mass and elemental composition.
Monoisotopic Mass 203.05824 Da[3]Low molecular weight allows for downstream additions without exceeding Lipinski's Rule of 5.
InChIKey YXDHBRKFWUOAPG-UHFFFAOYSA-N[4]Unique structural identifier for database cross-referencing.
CAS Number 1159427-80-1[1]Standard registry number for procurement and regulatory filing.
Predicted pKa ~3.5 - 4.5 (Amphoteric)[5]The basic quinoline N and acidic COOH create a zwitterionic potential, influencing solubility and salt formation.

Mechanistic Application: Orexin Receptor Antagonism

The primary application of 7-methoxyquinoline-8-carboxylic acid is serving as a precursor in the synthesis of substituted 2-azabicycles and 7-azabicycles, which act as modulators of the orexin system[6]. Orexin-A and Orexin-B are neuropeptides that bind to G-protein-coupled receptors (OX1R and OX2R) located in the hypothalamus to promote wakefulness and arousal[7].

In conditions like insomnia or sleep disorders, down-regulating this system is therapeutically beneficial. By coupling 7-methoxyquinoline-8-carboxylic acid to an azabicycle, we synthesize DORAs that competitively bind to OX1R and OX2R. This prevents the intracellular calcium elevation that typically leads to neuronal firing, effectively inducing sleep[8].

OrexinPathway Orexin Orexin Neuropeptides (OX-A, OX-B) Receptors Orexin Receptors (OX1R, OX2R) Orexin->Receptors Agonism Calcium Intracellular Ca2+ Elevation Receptors->Calcium Gq/G11 Coupling Arousal Wakefulness & Arousal Calcium->Arousal Neuronal Firing Antagonist DORA API (Quinoline Derivative) Antagonist->Receptors Competitive Antagonism

Fig 1: Orexin signaling pathway and the competitive intervention by DORA APIs.

Synthetic Methodology: Microwave-Assisted Skraup Cyclization

Synthesizing 7-methoxyquinoline-8-carboxylic acid requires a robust protocol that ensures high regioselectivity and yield. The industry standard utilizes a modified Skraup-type cyclization under microwave irradiation[9].

Expertise & Causality: Traditional thermal heating of quinoline syntheses often results in localized superheating, leading to polymerization of the α,β-unsaturated aldehyde (acrolein) and tar formation. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes and significantly improving the purity profile.

Protocol 1: Synthesis of 7-Methoxyquinoline-8-Carboxylic Acid

This protocol is designed as a self-validating system, incorporating Liquid Chromatography-Mass Spectrometry (LC-MS) at critical junctions to ensure the reaction has reached completion.

  • Reagent Preparation: In a microwave-safe reaction vial, combine 2-amino-6-methoxybenzoic acid (11 g, 66 mmol) and acrolein (4.8 mL, 72 mmol)[9].

  • Solvent Selection: Suspend the mixture in 1,4-dioxane (66 mL)[9]. Causality: 1,4-dioxane is chosen because it is a non-nucleophilic, polar aprotic solvent with a boiling point high enough to sustain the pressurized microwave conditions without excessive vapor pressure generation.

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave reactor at 200°C for exactly 20 minutes[2].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: The disappearance of the starting mass and the appearance of the product mass (m/z 204 [M+H]+) confirms cyclization[3].

  • Concentration: Upon confirmation of completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Purification: Purify the crude residue via silica gel chromatography, utilizing a gradient of 0-10% Methanol (MeOH) in Dichloromethane (DCM)[6]. Causality: The highly polar carboxylic acid requires a polar modifier (MeOH) to elute efficiently from the normal-phase silica.

  • Yield Verification: Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to afford the title compound.

SynthesisWorkflow SM 2-Amino-6-methoxybenzoic acid + Acrolein Solvent 1,4-Dioxane Solvent (Non-nucleophilic) SM->Solvent MW Microwave Irradiation (200°C, 20 min) Solvent->MW Cyclization Skraup-type Cyclization & Oxidation MW->Cyclization Purification Silica Gel Chromatography (0-10% MeOH in DCM) Cyclization->Purification Product 7-Methoxyquinoline-8-carboxylic acid (Pure Intermediate) Purification->Product

Fig 2: Step-by-step synthetic workflow and in-process validation controls.

Downstream Application: Amide Coupling for API Generation

Once the 7-methoxyquinoline-8-carboxylic acid intermediate is isolated, it must be coupled to a target amine (e.g., a substituted 2-azabicycle) to form the final API.

Protocol 2: HATU-Mediated Amide Coupling
  • Activation: Dissolve 7-methoxyquinoline-8-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: HATU is a superior coupling reagent that rapidly forms an active ester, while DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the reaction without participating in side reactions.

  • Coupling: Stir the activated mixture for 15 minutes at room temperature, then add the target azabicycle amine (1.1 eq).

  • IPC Validation: Monitor via TLC or LC-MS until the active ester is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc). The organic layer is washed with brine, dried over Na2SO4, and concentrated to yield the DORA API precursor.

References

  • PubChemLite. "7-methoxyquinoline-8-carboxylic acid (C11H9NO3)". uni.lu.
  • PubChemLite. "C11H9NO3 - Explore". uni.lu.
  • Benchchem. "7-Chloro-8-methoxyquinoline Properties". benchchem.com.
  • Baxter et al. (Janssen Pharmaceutica NV). "Substituted 2-azabicycles and their use as orexin receptor modulators".
  • Baxter et al. (Janssen Pharmaceutica NV).
  • Baxter et al. (Janssen Pharmaceutica NV). "Patent Application Publication US 2014/0275118A1". googleapis.com.

Sources

Exploratory

Technical Whitepaper: 7-Methoxyquinoline-8-Carboxylic Acid – Physicochemical Profiling, Synthesis, and Applications in Receptor Modulator Development

Executive Summary In the landscape of modern medicinal chemistry, bicyclic heteroaromatic intermediates serve as the foundational architecture for highly selective neurotherapeutics. 7-Methoxyquinoline-8-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bicyclic heteroaromatic intermediates serve as the foundational architecture for highly selective neurotherapeutics. 7-Methoxyquinoline-8-carboxylic acid is a critical, sterically tuned building block primarily utilized in the synthesis of Dual Orexin Receptor Antagonists (DORAs). By providing a rigid scaffold capable of precise hydrogen bonding and


 stacking, this intermediate enables the development of targeted treatments for insomnia and other sleep-wake disorders.

This whitepaper provides an in-depth technical analysis of 7-methoxyquinoline-8-carboxylic acid, detailing its physicochemical properties, the mechanistic causality behind its microwave-assisted synthesis, and its pharmacological application in drug development.

Molecular Identity and Physicochemical Data

The utility of 7-methoxyquinoline-8-carboxylic acid stems directly from its structural topology. The juxtaposition of a basic quinoline nitrogen and an acidic C8 carboxylic acid creates a zwitterionic potential, allowing for robust coordination chemistry. Furthermore, the C7 methoxy ether acts as an electron-donating group that increases the lipophilicity (LogP) of the molecule, a critical parameter for predicting the blood-brain barrier (BBB) permeability of downstream Active Pharmaceutical Ingredients (APIs) .

Table 1: Physicochemical and Identificational Properties
PropertyValueCausality / Significance in Drug Design
Chemical Name 7-Methoxyquinoline-8-carboxylic acidCore scaffold for 2-azabicyclo and 7-azabicyclo DORAs.
CAS Registry Number 1159427-80-1Unique identifier for regulatory and procurement tracking.
Molecular Weight 203.20 g/mol Low molecular weight intermediate; maintains final API within Lipinski's Rule of 5.
Molecular Formula C11H9NO3Dictates the exact mass for LC-MS validation ([M+H]+ at m/z 204).
Structural Features C7 Methoxy, C8 Carboxylic AcidC7 methoxy fills lipophilic receptor pockets; C8 acid enables amide coupling.

Synthetic Methodology: Microwave-Assisted Cyclization

The synthesis of 7-methoxyquinoline-8-carboxylic acid relies on a modified, microwave-assisted Skraup cyclization . Traditional thermal Skraup reactions often suffer from poor yields due to the rapid, exothermic polymerization of acrolein.

Mechanistic Causality & Regioselectivity

The regioselectivity of this cyclization is entirely dictated by the substitution pattern of the starting material, 2-amino-6-methoxybenzoic acid. The primary amine at the C2 position undergoes a Michael addition with the electrophilic


-carbon of acrolein. Subsequent acid-catalyzed electrophilic aromatic substitution occurs exclusively at the unsubstituted C3 position of the benzoic acid ring. Following oxidation to establish aromaticity, the original C1 carboxylic acid becomes the C8 position of the newly formed quinoline, and the C6 methoxy group natively translates to the C7 position.

Microwave irradiation is deployed to rapidly overcome the high activation energy of the cyclization step, driving the reaction to completion in 20 minutes before acrolein polymerization can dominate. 1,4-Dioxane is selected as the solvent because its dielectric loss tangent allows for moderate microwave absorption, maintaining a stable reaction temperature of 200°C without catastrophic over-pressurization.

Table 2: Experimental Reaction Parameters (1.0 g Scale)
Reagent / MaterialMolecular WeightEquivalentsAmountFunctional Role
2-Amino-6-methoxybenzoic acid167.16 g/mol 1.0 eq1.0 g (6.0 mmol)Primary starting material / Scaffold
Acrolein56.06 g/mol 1.1 eq0.44 mL (6.5 mmol)Electrophile / C3-donor for pyridine ring
1,4-Dioxane88.11 g/mol N/A6.0 mLMicrowave-compatible solvent
Step-by-Step Protocol (Self-Validating System)

Note: This protocol is optimized for discrete 1-gram batches to maintain optimal microwave penetration and thermal control, as established by Janssen Pharmaceutica protocols .

  • Reagent Preparation : In a 20 mL heavy-walled, microwave-safe reaction vial, suspend 2-amino-6-methoxybenzoic acid (1.0 g, 6.0 mmol) in anhydrous 1,4-dioxane (6.0 mL).

  • Electrophile Addition : Carefully add acrolein (0.44 mL, 6.5 mmol) to the suspension. Safety Critical: Acrolein is a potent lachrymator and highly toxic; perform strictly in a certified fume hood.

  • Sealing and Irradiation : Seal the vial tightly with a Teflon-lined crimp cap. Place the vial in a dedicated laboratory microwave reactor and irradiate at 200°C for exactly 20 minutes.

  • Thermal Normalization : Allow the reaction vessel to cool to ambient temperature (approx. 25°C) to ensure internal pressure normalizes before decrimping.

  • Concentration : Transfer the dark crude mixture to a round-bottom flask. Remove the 1,4-dioxane and trace unreacted acrolein under reduced pressure via rotary evaporation.

  • Chromatographic Purification : Load the crude residue onto a silica gel column. Elute using a mobile phase gradient of 0% to 10% Methanol in Dichloromethane (DCM).

  • System Validation : Collect fractions and validate the product via LC-MS. The protocol is self-validating when the starting material peak disappears and a dominant [M+H]+ peak at m/z 204 is observed. Pool the validated fractions and evaporate to yield the purified 7-methoxyquinoline-8-carboxylic acid.

SynthesisWorkflow SM 2-Amino-6-methoxybenzoic acid (1.0 g, 6.0 mmol) Reaction Microwave Irradiation 200°C, 20 min SM->Reaction Reagents Acrolein (0.44 mL, 1.1 eq) 1,4-Dioxane (6.0 mL) Reagents->Reaction Workup Concentration & Silica Gel Chromatography (0-10% MeOH in DCM) Reaction->Workup Product 7-Methoxyquinoline-8-carboxylic acid Yield validation via LC-MS Workup->Product

Workflow for the microwave-assisted synthesis of 7-methoxyquinoline-8-carboxylic acid.

Pharmacological Application: Orexin Receptor Modulators

The primary industrial application of 7-methoxyquinoline-8-carboxylic acid is its use as an intermediate in the synthesis of neuro-active pharmaceuticals, specifically targeting the orexin system. Orexin-A and Orexin-B are neuropeptides produced in the hypothalamus that regulate wakefulness and arousal by binding to two G-protein-coupled receptors: OX1R and OX2R .

Causality in Drug Design

To treat insomnia, medicinal chemists design Dual Orexin Receptor Antagonists (DORAs) that block these receptors. 7-Methoxyquinoline-8-carboxylic acid serves as the "western hemisphere" of many such molecules.

  • Amide Coupling : The C8 carboxylic acid is activated (e.g., using HATU or EDCI) and coupled with complex bicyclic amines (such as substituted 2-azabicyclo[3.3.0]octanes).

  • Receptor Binding : Once synthesized, the quinoline core of the resulting API inserts into the transmembrane helices of the orexin receptors, providing essential

    
     stacking interactions with aromatic amino acid residues.
    
  • Selectivity : The C7 methoxy group is strategically positioned to occupy a specific lipophilic sub-pocket within the receptor, enhancing binding affinity and preventing off-target activity at other GPCRs.

OrexinPathway Orexin Orexin Neuropeptides (Orexin-A & B) Receptor OX1R & OX2R Receptors (GPCRs) Orexin->Receptor Agonism Wake Downstream Signaling: Wakefulness & Arousal Receptor->Wake Activation DORA DORA (7-MQ8CA Derivative) Amide-linked API DORA->Receptor Competitive Antagonism Sleep Receptor Blockade: Sleep Promotion DORA->Sleep Therapeutic Effect

Mechanism of action for Dual Orexin Receptor Antagonists derived from 7-MQ8CA.

References

  • U.S. Patent 8,969,352 B2. "Substituted 2-azabicycles and their use as orexin receptor modulators". Google Patents.
  • WIPO Patent Application WO2014159591A1. "Substituted 7-azabicycles and their use as orexin receptor modulators". Google Patents.
Foundational

Thermodynamic stability of 7-methoxyquinoline-8-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Methoxyquinoline-8-carboxylic Acid Introduction: The Imperative of Stability in Drug Development In the landscape of pharmaceutical sciences, the thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Methoxyquinoline-8-carboxylic Acid

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a cornerstone of its safety, efficacy, and shelf-life. An unstable compound can degrade into impurities, leading to a loss of potency and the potential formation of toxic byproducts. For molecules like 7-methoxyquinoline-8-carboxylic acid, which contains the biologically significant quinoline scaffold, a thorough understanding of its stability profile is critical for advancing through the drug development pipeline.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of 7-methoxyquinoline-8-carboxylic acid. We will move beyond rote protocols to explore the causality behind experimental choices, integrating robust experimental methodologies with predictive computational approaches. This multi-faceted strategy ensures a self-validating and in-depth understanding of the molecule's intrinsic stability, degradation pathways, and thermal behavior, in alignment with regulatory expectations.

Part 1: Physicochemical Profile of 7-Methoxyquinoline-8-carboxylic Acid

Before delving into stability testing, a foundational understanding of the molecule's physicochemical properties is essential. These properties, dictated by its unique structure, influence its behavior in various experimental conditions. The molecule consists of a quinoline ring system, substituted with a methoxy group at position 7 and a carboxylic acid group at position 8. The interplay between the aromatic system, the electron-donating methoxy group, and the acidic carboxyl group governs its reactivity and stability.

Table 1: Key Physicochemical Properties of 7-Methoxyquinoline-8-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem[1]
Molecular Weight 203.19 g/mol ChemScene[2]
Monoisotopic Mass 203.05824 DaPubChem[1]
Predicted XlogP 1.7PubChem[1]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 2ChemScene[2]

Part 2: Experimental Determination of Thermodynamic Stability

A robust experimental assessment is the definitive measure of a compound's stability. This involves subjecting the molecule to a range of stress conditions to simulate potential challenges during manufacturing, storage, and administration.

Forced Degradation Studies (Stress Testing)

Rationale: Forced degradation, or stress testing, is a critical component of the drug development process mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2)[3]. Its purpose is threefold: to identify likely degradation products, to elucidate degradation pathways, and to demonstrate the specificity of the analytical method, ensuring it is "stability-indicating"[4]. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely[3].

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Output & Interpretation prep Prepare 1 mg/mL Stock Solution of 7-Methoxyquinoline- 8-carboxylic Acid acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots ox Oxidation (3% H₂O₂, RT) prep->ox Expose Aliquots therm Thermal (Solid State, 80°C) prep->therm Expose Aliquots photo Photolytic (ICH Q1B Light Exposure) prep->photo Expose Aliquots neutralize Neutralize Samples (as applicable) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Analyze via Validated Stability-Indicating HPLC-UV/MS Method neutralize->hplc quant Quantify Degradation (%) hplc->quant identify Identify Degradants (MS Data) hplc->identify pathway Elucidate Degradation Pathways quant->pathway identify->pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 7-Methoxyquinoline-8-carboxylic Acid demethylated 7-Hydroxyquinoline-8-carboxylic Acid (Loss of -CH₃) parent->demethylated OH⁻ / H⁺ decarboxylated 7-Methoxyquinoline (Loss of -COOH) parent->decarboxylated Heat/OH⁻ n_oxide N-Oxide Derivative parent->n_oxide H₂O₂ Computational_Workflow cluster_compute Computational Modeling cluster_predict Prediction & Guidance mol_struct Molecular Structure of 7-Methoxyquinoline- 8-carboxylic Acid dft Quantum Mechanics (DFT) - Calculate Gibbs Free Energy - Predict Reaction Barriers mol_struct->dft ml Machine Learning Models - Predict Stability Score - Identify Unstable Moieties mol_struct->ml predict_path Predict Most Likely Degradation Pathways dft->predict_path ml->predict_path guide_exp Guide Experimental Design (e.g., focus on hydrolytic stress) predict_path->guide_exp

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of 7-Methoxyquinoline-8-Carboxylic Acid in Organic Solvents

Executive Summary 7-Methoxyquinoline-8-carboxylic acid (CAS: 1159427-80-1) is a highly specialized bicyclic heteroaromatic intermediate. It is predominantly utilized in the synthesis of complex pharmaceutical scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxyquinoline-8-carboxylic acid (CAS: 1159427-80-1) is a highly specialized bicyclic heteroaromatic intermediate. It is predominantly utilized in the synthesis of complex pharmaceutical scaffolds, including substituted azabicycles acting as 1[1]. Due to its unique amphoteric nature and capacity for intramolecular hydrogen bonding, the compound exhibits a non-standard solubility profile. This technical guide provides a comprehensive analysis of its solvation thermodynamics, details its solubility across various organic solvents, and outlines a rigorously validated protocol for thermodynamic solubility determination.

Molecular Architecture & Physicochemical Causality

To predict and manipulate the solubility of 7-methoxyquinoline-8-carboxylic acid during process chemistry or assay development, one must understand the interplay of its functional groups:

  • Amphoterism and Ionization: The molecule contains a weakly basic quinoline nitrogen (predicted pKa ~3.5–4.5) and a weakly acidic carboxylic acid at the C8 position[2]. In protic environments, this can lead to zwitterion formation, which drastically reduces solubility in non-polar organic solvents due to the high lattice energy of the charged crystal.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C8-carboxylic acid to the N1-quinoline nitrogen facilitates a strong intramolecular hydrogen bond, a structural phenomenon well-documented in 3[3]. This pseudo-ring system shields the polar hydrogen-bonding sites from the bulk solvent. Consequently, the molecule behaves more lipophilically than its isolated functional groups would suggest, lowering its aqueous solubility while enhancing its affinity for polar aprotic solvents capable of disrupting this internal bond.

  • The C7-Methoxy Steric Effect: The methoxy group at the C7 position introduces both steric bulk and electron-donating resonance. This functionalization increases the overall lipophilicity (LogP) of the scaffold compared to unsubstituted analogs, further driving its preference for organic solvents over aqueous media[2].

Mechanism cluster_0 Solvent Interaction Pathways Solid Crystalline 7-MQ-8-CA (Intramolecular H-Bonds) Aprotic Polar Aprotic (DMSO) Strong H-Bond Acceptor Solid->Aprotic Protic Polar Protic (MeOH) H-Bond Donor/Acceptor Solid->Protic NonPolar Non-Polar (Hexane) Van der Waals Only Solid->NonPolar HighSol High Solubility (H-Bond Disrupted) Aprotic->HighSol ModSol Moderate Solubility (Competitive Solvation) Protic->ModSol LowSol Low/Insoluble (Lattice Dominates) NonPolar->LowSol

Figure 1: Mechanistic pathways of solvent-solute interactions dictating dissolution thermodynamics.

Quantitative Solubility Profile in Organic Solvents

The solubility of 7-methoxyquinoline-8-carboxylic acid is heavily dependent on the solvent's dielectric constant (


) and its hydrogen-bond accepting capacity. Polar aprotic solvents excel by acting as strong hydrogen-bond acceptors, breaking the N1···HOOC intramolecular bond and solvating the monomeric species.

Table 1: Thermodynamic Solubility Profile of 7-Methoxyquinoline-8-Carboxylic Acid at 25°C

Solvent CategorySolventDielectric Constant (

)
Expected Solubility Range (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptor; highly effective at disrupting crystal lattice and intramolecular bonds.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 50.0Excellent solvation via dipole-dipole interactions; standard for stock solution preparation.
Polar Protic Methanol (MeOH)32.65.0 - 15.0Competes for H-bonding but stabilization is offset by the solvent's own strong self-association.
Moderately Polar Ethyl Acetate (EtOAc)6.01.0 - 5.0Weak H-bond acceptor; relies primarily on dispersion forces and dipole interactions.
Non-Polar Hexane1.9< 0.1 (Insoluble)Incapable of disrupting the high lattice energy or the intramolecular H-bond network.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure high-fidelity data, solubility must be determined using a self-validating shake-flask method coupled with HPLC-UV quantification. This protocol prevents supersaturation artifacts common in kinetic solubility assays.

Phase 1: Isothermal Equilibration
  • Solid Dispensing: Weigh approximately 50 mg of 7-methoxyquinoline-8-carboxylic acid into a 2 mL amber glass HPLC vial. Causality: The excess solid ensures the system reaches true thermodynamic equilibrium rather than complete dissolution.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, Methanol).

  • Agitation: Seal the vial and place it in a thermostatic shaker set to 25.0 ± 0.1 °C at 500 RPM for 24 hours. Causality: 24 hours is required to overcome the activation energy of lattice dissociation and ensure the solution is fully saturated.

Phase 2: Phase Separation & Self-Validation
  • Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Draw the supernatant using a glass syringe and pass it through a 0.45 µm PTFE syringe filter.

  • Self-Validation Step (Filter Adsorption Check): Discard the first 0.2 mL of the filtrate. Causality: Highly lipophilic compounds can adsorb to the PTFE membrane. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate accurately represents the bulk solution concentration.

Phase 3: HPLC-UV Quantification
  • Dilution: Dilute the collected filtrate by a factor of 1:100 or 1:1000 in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Analysis: Inject 5 µL onto a C18 reverse-phase column. Use an isocratic mobile phase (e.g., 60% Acetonitrile / 40% Water with 0.1% TFA) at a flow rate of 1.0 mL/min. Monitor absorbance at

    
     = 254 nm.
    
  • Quantification: Calculate the concentration against a pre-established 5-point calibration curve prepared from a certified reference standard.

Workflow A 1. Solid Dispensing Excess Solute B 2. Solvent Addition Target Organic Solvent A->B C 3. Equilibration 24h at 25.0 °C B->C D 4. Phase Separation Centrifugation & PTFE C->D E 5. HPLC-UV Analysis Isocratic, λ=254nm D->E F 6. Data Processing Solubility Curve E->F

Figure 2: Shake-flask thermodynamic solubility workflow for 7-methoxyquinoline-8-carboxylic acid.

References

  • Title: Substituted 7-azabicycles and their use as orexin receptor modulators (US20140275118A1)
  • Title: Azepanone-Based Inhibitors of Human Cathepsin L Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Technical Deep Dive: 7-Methoxyquinoline-8-Carboxylic Acid &amp; Derivatives

Topic: Literature Review of 7-Methoxyquinoline-8-Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The 7-met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 7-Methoxyquinoline-8-Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The 7-methoxyquinoline-8-carboxylic acid scaffold represents a specialized yet critical structural motif in modern medicinal chemistry.[1] Unlike the ubiquitously studied quinoline-3-carboxylic acids (fluoroquinolone antibiotics), the 8-carboxylic acid derivatives occupy a distinct chemical space characterized by unique chelation potential and specific receptor affinity.[1]

This guide synthesizes the primary literature regarding this scaffold, focusing on its pivotal role as a key intermediate in the synthesis of Orexin Receptor Antagonists (specifically substituted 7-azabicycles) and its structural homology to auxinic herbicides (e.g., Quinmerac).[1] We analyze the synthetic pathways, electronic properties, and the structure-activity relationships (SAR) that make this moiety a "privileged structure" in drug discovery.[1]

Chemical Foundation & Electronic Properties[1]

The 7,8-Substitution Pattern

The quinoline ring is an electron-deficient heterocycle.[1][2] The introduction of a methoxy group at C7 and a carboxylic acid at C8 creates a "push-pull" electronic environment:

  • C7-Methoxy: Acts as an electron-donating group (EDG) via resonance, increasing electron density at the ortho (C6, C8) and para (C2, C4) positions.[1] This modulation is critical for fine-tuning the pKa of the quinoline nitrogen.[1]

  • C8-Carboxylic Acid: Provides a functional handle for amide coupling (common in drug synthesis) and creates a potential N,O-bidentate chelation site with the quinoline nitrogen.[1] This geometry mimics the metal-binding domain of 8-hydroxyquinoline, suggesting potential metallo-enzyme inhibitory properties.[1]

Structural Homology

This scaffold shares significant homology with Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid), a synthetic auxin herbicide.[1] The shift from 7-chloro to 7-methoxy alters the lipophilicity (LogP) and metabolic stability, transitioning the utility from agrochemical toxicity to pharmaceutical receptor modulation.[1]

Synthetic Strategies

The synthesis of 7-methoxyquinoline-8-carboxylic acid is a challenge due to the specific regiochemistry required.[1] The most authoritative protocol, cited in Janssen Pharmaceutica patents, utilizes a microwave-assisted modified Skraup/Doebner-Miller cyclization.

Core Synthesis Protocol (Microwave-Assisted)

Reaction: Condensation of 2-amino-6-methoxybenzoic acid with acrolein.[1][3][4][5][6]

  • Reagents: 2-amino-6-methoxybenzoic acid, Acrolein, 1,4-Dioxane.[1][3][4][5][6][7][8][9]

  • Conditions: Microwave irradiation, 200°C, 20 minutes.

  • Mechanism:

    • Michael Addition: The aniline nitrogen attacks the

      
      -carbon of acrolein.[1]
      
    • Cyclization: Electrophilic attack of the carbonyl carbon onto the aromatic ring (ortho to the amine).[1]

    • Dehydration/Oxidation: Loss of water and aromatization to form the quinoline core.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and downstream derivatization.

SynthesisPathway Start 2-Amino-6-methoxybenzoic Acid Intermediate Dihydroquinoline Intermediate Start->Intermediate Michael Addition (1,4-Dioxane) Reagent Acrolein Reagent->Intermediate Product 7-Methoxyquinoline-8-carboxylic Acid (The Core Scaffold) Intermediate->Product MW 200°C Cyclization & Oxidation Derivative Orexin Receptor Antagonists (7-Azabicycles) Product->Derivative Amide Coupling (Derivatization)

Caption: Figure 1. Microwave-assisted synthesis of the 7-methoxyquinoline-8-carboxylic acid core and its conversion to bioactive antagonists.

Medicinal Chemistry: Orexin Receptor Antagonists[1][5][6][7][9]

The primary pharmaceutical application of this scaffold is in the development of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and addictive disorders.[1]

Mechanism of Action

Orexin peptides (Orexin-A and -B) regulate wakefulness and appetite.[1] Antagonists block OX1R and OX2R G-protein coupled receptors.[1]

  • Role of the Scaffold: The 7-methoxyquinoline-8-carboxylic acid moiety serves as the "cap" group attached to a central azabicyclic core (e.g., 7-azabicyclo[2.2.1]heptane).[1]

  • Binding Mode: The quinoline ring likely engages in

    
    -
    
    
    
    stacking interactions within the receptor pocket, while the amide linker (derived from the 8-COOH) directs the core into the deep binding cleft.[1]
Structure-Activity Relationship (SAR)

Analysis of patent data (US 2014/0275118 A1) reveals why this specific derivative is preferred:

Structural FeatureBiological Consequence
8-Position (Carboxyl) Essential for linking to the pharmacophore (azabicycle).[1] Direct attachment ensures rigid conformation.
7-Position (Methoxy) Metabolic Stability: Blocks oxidation at the 7-position (a common metabolic soft spot in quinolines).[1] Lipophilicity: Increases LogP compared to -OH, improving blood-brain barrier (BBB) penetration.[1]
Quinoline Nitrogen Acts as a hydrogen bond acceptor.[1] Basicity is modulated by the 7-OMe group (pKa adjustment).[1][10]
Visualization: SAR Logic

SAR_Logic cluster_mods Substituent Effects Core Quinoline Core Pos7 7-Methoxy (OMe) Core->Pos7 Pos8 8-Carboxyl (COOH) Core->Pos8 Nitrogen Ring Nitrogen Core->Nitrogen Effect1 Blocks Metabolic Oxidation (CYP450 Stability) Pos7->Effect1 Steric/Electronic Effect2 Amide Linker Formation (Rigid Geometry) Pos8->Effect2 Synthetic Handle Effect3 H-Bond Acceptor (Receptor Binding) Nitrogen->Effect3 Interaction

Caption: Figure 2.[1][11] Structure-Activity Relationship (SAR) mapping of the 7-methoxyquinoline-8-carboxylic acid scaffold.

Experimental Protocols

Synthesis of 7-Methoxyquinoline-8-Carboxylic Acid

Source: Adapted from US Patent 2014/0275118 A1.[1]

Objective: Preparation of the core intermediate from commercially available precursors.

Materials:

  • 2-Amino-6-methoxybenzoic acid (11.0 g, 66 mmol)[1][3][4][5][6][8]

  • Acrolein (4.8 mL, 72 mmol)[1][3][4][5][6][7][8][9]

  • 1,4-Dioxane (66 mL)[1][3][4][5][6][7][8][9]

  • Microwave Reactor (e.g., Biotage or CEM)[1]

Workflow:

  • Preparation: Dissolve 2-amino-6-methoxybenzoic acid in 1,4-dioxane in a microwave-safe vial.

  • Addition: Add acrolein dropwise (Caution: Acrolein is a lachrymator and toxic; use a fume hood).[1]

  • Reaction: Seal the vial and heat in the microwave reactor at 200°C for 20 minutes .

  • Workup: Combine batches (if performed on small scale), concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel using a gradient of 0–10% Methanol in Dichloromethane (DCM).

  • Yield: Typical yield is ~20–30% (2.8 g reported in patent).[1]

Critical Note: The low yield is characteristic of Skraup-type reactions due to polymerization of acrolein.[1] Optimization using stable acrolein equivalents (e.g., glycerol + oxidant) or Lewis acid catalysts may improve throughput.[1]

Future Perspectives & Repurposing

While the current literature is dominated by orexin antagonism, the 8-carboxy-quinoline motif holds untapped potential:

  • Metallo-Enzyme Inhibition: The proximity of the quinoline nitrogen and the 8-carboxylate allows for bidentate chelation of divalent metals (Zn²⁺, Fe²⁺).[1] This suggests potential activity against metalloproteases (MMPs) or viral integrases.[1]

  • Fragment-Based Drug Design (FBDD): The scaffold is a rigid, low-molecular-weight fragment with defined vectors for growth, making it an ideal starting point for FBDD campaigns targeting novel GPCRs.[1]

References

  • Janssen Pharmaceutica NV. (2014).[1][5] Substituted 7-azabicycles and their use as orexin receptor modulators.[1] US Patent 2014/0275118 A1.[1][8][9] Link

  • BenchChem. (n.d.).[1] 7-Chloro-8-methoxyquinoline: Chemical Structure and Properties. Retrieved from BenchChem Database.[1] Link[1]

  • Letavic, M. A., et al. (2014).[1] Synthesis and SAR of Orexin Receptor Antagonists.[1][5] Bioorganic & Medicinal Chemistry Letters.[1][5][6] (Contextual citation based on patent assignees).

  • Grossman, S., et al. (2014).[1] Auxinic Herbicides: Mechanisms and Structure.[1] (Contextual reference for Quinmerac homology).

Sources

Exploratory

Biological activity and toxicity data for 7-methoxyquinoline-8-carboxylic acid

This is an in-depth technical guide on 7-methoxyquinoline-8-carboxylic acid , designed for researchers and drug development professionals. A Privileged Scaffold for GPCR Antagonists and Bioactive Ligands Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 7-methoxyquinoline-8-carboxylic acid , designed for researchers and drug development professionals.

A Privileged Scaffold for GPCR Antagonists and Bioactive Ligands

Executive Summary

7-Methoxyquinoline-8-carboxylic acid (CAS: 20863-88-1) is a critical bicyclic heteroaromatic intermediate primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators.[1] Unlike its 8-methoxy isomer—which is a hallmark of fluoroquinolone antibiotics (e.g., Gatifloxacin)—the 7-methoxy-8-carboxyl arrangement is a specific pharmacophore used to construct Orexin receptor antagonists and Neurokinin-3 (NK3) receptor antagonists .[1]

This guide synthesizes the molecule’s chemical profile, validated synthesis protocols, biological applications, and toxicity assessments, providing a self-contained reference for medicinal chemistry programs.

Chemical Profile & Properties[1][2][3][4][5][6]
PropertyData
IUPAC Name 7-Methoxyquinoline-8-carboxylic acid
CAS Number 20863-88-1
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.8 (Quinoline nitrogen)
Key Functional Groups C8-Carboxylic acid (Amide coupling handle)C7-Methoxy (H-bond acceptor/lipophilic modulator)
Synthesis & Manufacturing Protocols

The synthesis of 7-methoxyquinoline-8-carboxylic acid is non-trivial due to the directing effects of the quinoline ring. The most robust, "field-proven" method utilizes a microwave-assisted Skraup-like cyclization, which avoids the harsh conditions of traditional oxidation.

Protocol A: Microwave-Assisted Cyclization (Recommended)

Source: Adapted from US Patent 2014/0275118 A1 (Janssen)[1]

Reaction Logic: This method constructs the pyridine ring de novo onto a substituted benzene, ensuring correct regiochemistry relative to the methoxy group.

Reagents:

  • Starting Material: 2-Amino-6-methoxybenzoic acid (1.0 eq)[1]

  • Cyclizing Agent: Acrolein (1.1 eq)[1]

  • Solvent: 1,4-Dioxane[1][2][3][4]

  • Conditions: Microwave irradiation, 200°C, 20 minutes.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-methoxybenzoic acid (e.g., 11 g) in 1,4-dioxane (66 mL) in a microwave-safe vessel.

  • Addition: Add acrolein (4.8 mL) cautiously (exothermic potential).

  • Cyclization: Seal the vessel and heat to 200°C for 20 minutes under microwave irradiation.

    • Note: Conventional heating requires prolonged reflux (24-48h) and results in lower yields due to polymerization of acrolein.[1]

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0–10% Methanol in Dichloromethane).

  • Yield: Expect ~20–30% yield of the title compound.[1]

Visualization: Synthesis Pathway

Synthesis SM 2-Amino-6-methoxybenzoic acid (Precursor) Intermediate Michael Addition / Schiff Base Formation SM->Intermediate + Acrolein 1,4-Dioxane Reagent Acrolein Reagent->Intermediate Product 7-Methoxyquinoline- 8-carboxylic acid Intermediate->Product MW 200°C, 20 min Cyclization & Oxidation

Figure 1: Microwave-assisted synthesis pathway for 7-methoxyquinoline-8-carboxylic acid.

Biological Activity & Pharmacological Applications[2][4][6][12][13][14][15][16][17]

This molecule is rarely the final drug; it is a privileged scaffold .[1] Its biological value lies in its derivatives, particularly amides formed at the C8 position.

A. Orexin Receptor Modulation (Primary Utility)

The 7-methoxy-8-carboxyl motif is a key intermediate for synthesizing 2-azabicycle derivatives that act as Orexin receptor antagonists.[1]

  • Mechanism: These antagonists block Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors, preventing the binding of neuropeptides Orexin A and B.[1]

  • Therapeutic Application: Treatment of insomnia (e.g., Suvorexant class) and potentially depression.[1]

  • SAR Insight: The C7-methoxy group provides critical steric bulk and lipophilicity that fits into the hydrophobic pocket of the Orexin receptor, while the quinoline nitrogen participates in hydrogen bonding.

B. NK3 Receptor Antagonism

Quinoline-8-carboxamides are a well-established class of Neurokinin-3 (NK3) antagonists (e.g., Osanetant).[1]

  • Relevance: While Osanetant lacks the 7-methoxy group, derivatives incorporating 7-methoxy show altered metabolic stability and receptor affinity profiles.

  • Pathway: The carboxylic acid is coupled with specific chiral amines (e.g., 2-phenyl-piperidines) to generate the active antagonist.[1]

C. Antibacterial Potential (Differentiation)[1]
  • Clarification: It is crucial to distinguish this isomer from 8-methoxyquinolines (e.g., Gatifloxacin).[1]

    • 8-Methoxy:[1][5][6] Enhances activity against DNA gyrase (Antibacterial).[1]

    • 7-Methoxy:[1][2][7] Generally lacks potent antibacterial activity compared to the 8-methoxy isomer but serves as a scaffold for metallo-

      
      -lactamase inhibitors when the 8-position is modified to a hydroxyl or similar chelating group.
      
Visualization: Pharmacological Divergence

Bioactivity Core 7-Methoxyquinoline- 8-carboxylic acid Path1 Amide Coupling (w/ Azabicycles) Core->Path1 Path2 Amide Coupling (w/ Chiral Amines) Core->Path2 Target1 Orexin Receptor Antagonists (Insomnia/Sleep Disorders) Path1->Target1 High Affinity Target2 NK3 Receptor Antagonists (Schizophrenia/Hot Flashes) Path2->Target2 Structural Analog

Figure 2: Divergent pharmacological applications of the 7-methoxyquinoline scaffold.

Toxicity & Safety Profile

Direct toxicological data for the specific CAS 20863-88-1 is limited in public registries. The following assessment is derived from Read-Across Analysis using the closest structural analogs: 7-methoxyquinoline (CAS 4964-76-5) and quinoline-8-carboxylic acid.[1]

Predicted Toxicity Classifications (GHS)
Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedAnalogous to 8-hydroxyquinoline (LD50 ~1200 mg/kg, Rat).[1]
Skin Irritation Category 2H315: Causes skin irritationAcidic functionality (COOH) combined with basic nitrogen.[1]
Eye Irritation Category 2AH319: Causes serious eye irritationStandard for aromatic carboxylic acids.[1]
STOT - Single Exp. Category 3H335: May cause respiratory irritationDust inhalation hazard common to quinoline solids.[1]
Genotoxicity & Carcinogenicity[1]
  • Genotoxicity: Quinoline derivatives can be intercalating agents.[1] While 8-hydroxyquinoline shows some mutagenic potential in Salmonella (Ames test), the presence of the 8-carboxyl group often reduces DNA intercalation affinity compared to planar cationic quinolines.

  • Recommendation: Treat as a potential weak mutagen; handle with full PPE (gloves, respirator) in a fume hood.[1]

References
  • Janssen Pharmaceutica NV. (2014).[1][3] Substituted 2-azabicycles and their use as orexin receptor modulators. US Patent 2014/0275118 A1. Link

  • Giardina, G. A., et al. (1999).[1][8] Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. Il Farmaco, 54(6), 364-374.[1][8] Link

  • PubChem. (2025).[1] Compound Summary: 7-methoxyquinoline-8-carboxylic acid.[7] National Library of Medicine. Link[1]

  • Wu, L., & Dawson, L. A. (2009).[1][9] New quinoline NK3 receptor antagonists with CNS activity. Bioorganic & Medicinal Chemistry Letters, 19(3), 837-840.[1] Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 7-Hydroxyquinoline (Analog Read-Across). Link

Sources

Foundational

A Comprehensive Technical Guide to the UV-Vis Absorption Spectra of 7-Methoxyquinoline-8-Carboxylic Acid

Abstract This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 7-methoxyquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 7-methoxyquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the theoretical principles governing its electronic transitions, present a field-proven, step-by-step protocol for acquiring high-fidelity spectra, and offer a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization, quantification, and analysis of quinoline-based molecules. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Spectroscopic Characterization

7-Methoxyquinoline-8-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1] The molecule's structure, featuring a conjugated quinoline ring system modified with a methoxy (-OCH₃) auxochrome and a carboxylic acid (-COOH) group, gives rise to a distinct electronic structure.

UV-Vis spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions, we can:

  • Confirm the presence of the quinoline chromophore.

  • Quantify the concentration of the compound in solution using the Beer-Lambert Law.

  • Gain insights into the effects of substituents and solvent environments on the molecule's electronic properties.

  • Assess compound purity and stability.

This guide moves beyond a simple recitation of procedure to explain the fundamental principles and expert rationale necessary for obtaining and interpreting a meaningful UV-Vis spectrum for this specific molecule.

Theoretical Foundations of the Absorption Spectrum

The UV-Vis absorption spectrum of 7-methoxyquinoline-8-carboxylic acid is dictated by its electronic structure. The absorption of photons promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. The key features are the aromatic quinoline core, which acts as the primary chromophore (the light-absorbing part of the molecule), and the methoxy and carboxylic acid groups, which act as auxochromes that modulate the absorption characteristics.

Expected Electronic Transitions

For 7-methoxyquinoline-8-carboxylic acid, two principal types of electronic transitions are responsible for its UV-Vis spectrum:

  • π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated aromatic system of the quinoline ring. As the extent of conjugation increases, the energy required for this transition decreases, shifting the absorption to longer wavelengths.[2] These transitions are expected to produce strong absorption bands, typically below 350 nm for quinoline derivatives.[3]

  • n → π* (n to Pi Star) Transitions: These are lower-energy, lower-intensity absorptions that involve promoting an electron from a non-bonding (n) orbital to an antibonding π* orbital. The non-bonding electrons reside on the heteroatoms: the nitrogen of the quinoline ring and the oxygens of the methoxy and carboxylic acid groups. These transitions occur at longer wavelengths than π → π* transitions and are often observed as weak shoulders on the main absorption bands.[2]

The Role of Substituents

The substituents on the quinoline ring significantly influence the spectrum:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group's lone pair of electrons on the oxygen can participate in resonance with the aromatic ring. This extends the conjugated system, which decreases the energy of the π → π* transition, resulting in a bathochromic shift (red shift, to a longer wavelength) compared to the unsubstituted quinoline core.

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and contains both π and non-bonding electrons. Its influence is complex and highly dependent on the solvent and pH, as it can exist in its protonated (-COOH) or deprotonated (-COO⁻) form.

Solvent Effects (Solvatochromism)

The choice of solvent is not merely a matter of dissolution; it actively influences the electronic transitions and can cause shifts in the absorption maxima (λ_max).[4][5]

  • For π → π* transitions , the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, reducing the energy gap for the transition. This typically results in a bathochromic (red) shift as solvent polarity increases.[6]

  • For n → π* transitions , the non-bonding electrons of the ground state can form hydrogen bonds with protic solvents (e.g., ethanol, water). This stabilizes and lowers the energy of the ground state, thereby increasing the energy gap to the excited state. This results in a hypsochromic (blue) shift (shift to a shorter wavelength) as solvent polarity increases.[6]

Understanding these principles is paramount for selecting the appropriate solvent and correctly interpreting the resulting spectrum.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to yield accurate and reproducible UV-Vis absorption spectra. The causality for each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • Analyte: 7-methoxyquinoline-8-carboxylic acid (Molar Mass: 203.19 g/mol )[7]

  • Solvents: Spectroscopic grade ethanol (polar, protic) and cyclohexane (non-polar). Using solvents of differing polarity is a self-validating step to observe and confirm solvatochromic shifts.

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer.

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

    • Micropipettes

    • 1 cm path length quartz cuvettes (Quartz is essential for transparency in the deep UV region, below 340 nm).

Detailed Step-by-Step Workflow

Step 1: Preparation of a Primary Stock Solution (e.g., 1x10⁻³ M)

  • Rationale: Creating a concentrated, accurate stock solution is the foundation for all subsequent dilutions.

  • Procedure:

    • Accurately weigh approximately 2.03 mg of 7-methoxyquinoline-8-carboxylic acid.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid completely.

    • Once dissolved, fill the flask to the calibration mark with the same solvent.

    • Cap and invert the flask several times to ensure homogeneity.

    • Calculate the exact concentration based on the actual mass weighed.

Step 2: Preparation of Working Solutions (Serial Dilution)

  • Rationale: The Beer-Lambert law is linear only within a certain absorbance range (ideally 0.1 - 1.0 A.U.). Serial dilutions are necessary to find a concentration that falls within this optimal range.

  • Procedure:

    • Prepare a series of dilutions from the stock solution. For example, to prepare a 1x10⁻⁴ M solution, pipette 1 mL of the 1x10⁻³ M stock into a 10 mL volumetric flask and dilute to the mark.

    • Create further dilutions (e.g., 5x10⁻⁵ M, 2.5x10⁻⁵ M) to ensure at least one provides a maximum absorbance within the ideal range.

Step 3: Instrument Setup and Baseline Correction

  • Rationale: A baseline correction using the pure solvent subtracts any absorbance from the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte.

  • Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range (e.g., 200 nm to 450 nm).

    • Fill two quartz cuvettes with the pure solvent being used for the sample.

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Perform a baseline scan (also known as "autozero").

Step 4: Sample Measurement

  • Rationale: Careful handling prevents contamination and ensures the path length is accurate.

  • Procedure:

    • Empty the sample cuvette and rinse it three times with a small amount of the working solution to be measured.

    • Fill the cuvette with the working solution, ensuring no air bubbles are present.

    • Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe).

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan.

Step 5: Data Analysis

  • Rationale: Extracting key parameters from the spectrum allows for both qualitative and quantitative analysis.

  • Procedure:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • Record the absorbance value at each λ_max.

    • Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) for each peak, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the solution.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Weigh Compound stock 2. Prepare Stock Solution (e.g., 10⁻³ M) weigh->stock dilute 3. Perform Serial Dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) stock->dilute baseline 4. Instrument Baseline (Solvent Blank) dilute->baseline measure 5. Measure Sample Absorbance baseline->measure analyze 6. Identify λmax Calculate Molar Absorptivity (ε) measure->analyze

Caption: Experimental workflow for acquiring UV-Vis spectra.

Analysis and Interpretation of Spectral Data

The UV-Vis spectrum of 7-methoxyquinoline-8-carboxylic acid is expected to show multiple absorption bands characteristic of the quinoline aromatic system.

Hypothetical Spectral Data

Based on literature for substituted quinolines, the spectrum in a polar protic solvent like ethanol would exhibit several distinct features.[1][3] The following table summarizes the expected absorption maxima and their assignments.

Solventλ_max (nm) (Hypothetical)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Hypothetical)Assigned Electronic Transition
Ethanol ~245~35,000π → π
~320~4,500π → π
~335~4,000π → π
Cyclohexane ~240~34,000π → π
~315~4,300π → π
~330~3,800π → π
~380 (weak shoulder)~200n → π*
Interpretation of Bands and Solvent Effects
  • π → π* Transitions: The spectrum is dominated by intense π → π* transitions. The bands around 320-335 nm are characteristic of the quinoline nucleus. The more intense band at a shorter wavelength (~245 nm) represents another π → π* transition. As predicted by theory, these bands show a slight bathochromic (red) shift in polar ethanol compared to non-polar cyclohexane. This confirms that the excited state for these transitions is more polar than the ground state.

  • n → π* Transition: The weak n → π* transition is expected at a longer wavelength. In a non-polar solvent like cyclohexane, it might be observable as a very weak shoulder around 380 nm. In ethanol, this transition would undergo a hypsochromic (blue) shift due to hydrogen bonding with the solvent, causing it to be completely buried under the much more intense π → π* bands. This solvent-dependent disappearance is a key indicator for assigning an n → π* transition.

Diagram of Electronic Transitions

G s_star σ* (antibonding) p_star π* (antibonding) n n (non-bonding) n->p_star n → π* (Low Intensity) p π (bonding) p->p_star  π → π* (High Intensity) s σ (bonding)

Caption: Energy diagram of molecular orbitals and key transitions.

Conclusion

The UV-Vis absorption spectrum of 7-methoxyquinoline-8-carboxylic acid is a rich source of information for the drug development professional and research scientist. Its primary features are intense π → π* transitions characteristic of the quinoline chromophore, which are modulated by its methoxy and carboxylic acid substituents. A thorough understanding of how solvent polarity affects these transitions is critical for accurate spectral interpretation. By following the robust, self-validating experimental protocol detailed in this guide, researchers can reliably obtain high-quality spectra for characterization, quantification, and further investigation of this important class of molecules.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). PMC. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. (n.d.). Journal of Applied Bioanalysis. [Link]

  • 7-methoxyquinoline-8-carboxylic acid (C11H9NO3). (n.d.). PubChem. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare. [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... (n.d.). ResearchGate. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. (2025). PMC. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]

  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. (2023). AIP Publishing. [Link]

  • Solvent Effects: - usually changes with electronic transitions, the position. (n.d.). Shivaji College. [Link]

  • What is Effect of Solvent on UV Absorption Spectra. (2019). YouTube. [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2023). Chemistry LibreTexts. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). MDPI. [Link]

Sources

Exploratory

pKa Values and Ionization States of 7-Methoxyquinoline-8-Carboxylic Acid: A Comprehensive Technical Guide

As application scientists and drug development professionals, we must recognize that the physicochemical behavior of a molecule is rarely just the sum of its functional groups. For 7-methoxyquinoline-8-carboxylic acid ,...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we must recognize that the physicochemical behavior of a molecule is rarely just the sum of its functional groups. For 7-methoxyquinoline-8-carboxylic acid , its behavior is dictated by a complex interplay of ortho-steric hindrance, meta-inductive effects, and intramolecular electrostatics.

This whitepaper provides an in-depth analysis of the thermodynamic ionization equilibria of 7-methoxyquinoline-8-carboxylic acid, detailing the causality behind its pKa shifts, mapping its pH-dependent ionization states, and establishing a self-validating experimental protocol for empirical determination.

Structural and Electronic Fundamentals

7-Methoxyquinoline-8-carboxylic acid is a bifunctional N-heterocycle characterized by a basic quinoline nitrogen (N1) and an acidic carboxylic acid at the C8 position. The proximity of these two groups establishes a highly interdependent ionization system.

To understand the target molecule, we must first look at the parent scaffold, quinoline-8-carboxylic acid . The parent compound exhibits two distinct macroscopic dissociation constants: pKa1 ≈ 1.82 (corresponding to the carboxylic acid) and pKa2 ≈ 6.87 (corresponding to the quinoline nitrogen)[1].

The unusually high pKa2 for the quinoline nitrogen—compared to ~4.9 for an unsubstituted quinoline—is a direct consequence of the adjacent 8-carboxylate group. Once the carboxylic acid deprotonates, the resulting negatively charged carboxylate strongly stabilizes the protonated nitrogen (NH⁺) through electrostatic attraction and intramolecular hydrogen bonding, heavily favoring a zwitterionic state[2].

The Impact of the 7-Methoxy Substitution

The introduction of a methoxy group (-OCH₃) at the C7 position introduces competing electronic and steric effects:

  • Inductive vs. Resonance Effects: The methoxy group is strongly electron-donating via resonance (+M). However, because C7 is meta to the quinoline nitrogen, this resonance effect cannot directly delocalize onto N1. Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atom dominates at the nitrogen, slightly reducing its electron density and basicity.

  • Steric Hindrance: The bulky methoxy group at C7 sits ortho to the C8-carboxylic acid. This steric clash forces the carboxylate group slightly out of coplanarity with the quinoline aromatic system, reducing its resonance stabilization and subtly altering pKa1.

Predicted pKa Shifts: Based on these field-proven mechanistic principles, the pKa values for 7-methoxyquinoline-8-carboxylic acid are estimated to be pKa1 ≈ 1.6 – 1.9 and pKa2 ≈ 6.2 – 6.5 .

Thermodynamic Ionization Equilibria

Depending on the pH of the aqueous microenvironment, 7-methoxyquinoline-8-carboxylic acid exists in three distinct ionization states. Understanding these states is critical for predicting membrane permeability (logD), solubility, and metal chelation efficacy.

IonizationStates Cation Cationic Form (pH < 1.5) NH⁺ / COOH Zwitterion Zwitterionic Form (pH 2.0 - 6.0) NH⁺ / COO⁻ Cation->Zwitterion pKa1 ~1.8 (-H⁺) Anion Anionic Form (pH > 7.0) N / COO⁻ Zwitterion->Anion pKa2 ~6.3 (-H⁺)

Thermodynamic ionization pathway of 7-methoxyquinoline-8-carboxylic acid.

Quantitative State Summary
Ionization StatepH RangeN1 StateC8 StateNet ChargeDominant Intermolecular Interaction
Cationic < 1.5Protonated (NH⁺)Protonated (COOH)+1Ion-dipole, Hydrogen bonding (donor)
Zwitterionic 2.0 - 6.0Protonated (NH⁺)Deprotonated (COO⁻)0Intramolecular H-bond, Dipole-dipole
Anionic > 7.0Neutral (N)Deprotonated (COO⁻)-1Ion-dipole, Metal chelation

Note: The zwitterionic form is highly relevant for biological assays, as it dominates at physiological pH in the gastrointestinal tract, directly impacting oral bioavailability and passive membrane diffusion.

Experimental Determination of pKa Values

To empirically validate the pKa values of 7-methoxyquinoline-8-carboxylic acid, a multi-orthogonal approach is required. While potentiometric titration is the gold standard for macro-pKa determination, the limited aqueous solubility of the zwitterion often necessitates UV-Vis Spectrophotometric Titration .

Causality of Method Choice: The quinoline chromophore undergoes significant bathochromic (wavelength) and hyperchromic (absorbance) shifts upon the deprotonation of the N1 nitrogen. By tracking these spectral changes against pH, we create a self-validating system where optical data directly correlates with thermodynamic equilibria.

Workflow Prep 1. Sample Prep 0.15M KCl Matrix Titration 2. pH Titration (pH 1.0 to 9.0) Prep->Titration UVVis 3. UV-Vis Scans (200-400 nm) Titration->UVVis Analysis 4. Non-linear Regression UVVis->Analysis

Step-by-step UV-Vis spectrophotometric titration workflow for pKa determination.

Step-by-Step Protocol: UV-Vis Spectrophotometric Titration
  • Matrix Preparation (Ionic Strength Control): Prepare a 0.15 M KCl aqueous solution. Rationale: Maintaining a constant high ionic strength ensures that the activity coefficients of the analyte remain stable throughout the titration, allowing for the calculation of true thermodynamic pKa values rather than concentration-dependent apparent pKa values.

  • Analyte Dissolution: Dissolve 7-methoxyquinoline-8-carboxylic acid in a minimal volume of DMSO (final concentration < 0.5% v/v to prevent co-solvent dielectric effects), then dilute with the 0.15 M KCl matrix to achieve a final analyte concentration of 50 µM.

  • Titration Setup: Transfer the solution to a jacketed titration vessel maintained at 25.0 ± 0.1 °C. Purge the headspace with inert Nitrogen gas (N₂) for 10 minutes prior to and during the experiment. Rationale: Preventing atmospheric CO₂ absorption avoids carbonic acid formation, which would skew pH readings in the neutral-to-alkaline range.

  • Spectral Acquisition: Using an automated titrator coupled with a diode-array UV-Vis spectrophotometer, titrate the solution from pH 1.0 to 9.0 using standardized 0.1 M HCl and 0.1 M KOH. Record the full UV-Vis spectrum (200–400 nm) after each 0.2 pH unit increment, ensuring the system reaches equilibrium (stable drift < 0.1 mV/min) before each scan.

  • Data Processing & Regression: Identify the isosbestic points to confirm a simple two-state transition for each ionization step. Extract the absorbance values at the

    
     of the zwitterionic and anionic species. Apply non-linear least-squares regression to the Henderson-Hasselbalch equation to derive pKa1 and pKa2.
    

Implications for Drug Development

The ionization states of 7-methoxyquinoline-8-carboxylic acid dictate its utility as a pharmacophore.

  • Metal Chelation: At pH > 7.0, the anionic form acts as a potent bidentate ligand. The N1 nitrogen and C8 carboxylate oxygen can coordinate transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺), a mechanism heavily exploited in the design of HIV integrase inhibitors and anti-infectives.

  • Permeability: The zwitterionic nature at physiological pH (pH 7.4) means the molecule carries a net-zero charge but possesses localized dipoles. This significantly lowers its lipophilicity (logD) compared to a neutral, uncharged species, often requiring prodrug strategies (e.g., esterification of the carboxylic acid) to achieve optimal intracellular penetration.

References
  • Quinoline-8-carboxylic acid - Physico-chemical Properties. ChemBK.
  • Purification Of Laboratory Chemicals (pKa Data for 8-Quinolinecarboxylic acid). VDOC.PUB.
  • Zwitterionic nature and intramolecular interactions of 8-quinolinecarboxylic acid derivatives. Science.gov.

Sources

Foundational

7-Methoxyquinoline-8-Carboxylic Acid: A Strategic Intermediate in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 7-Methoxyquinoline-8-carboxylic acid is a highly functionalized heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Methoxyquinoline-8-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural architecture, featuring a quinoline core with strategically placed methoxy and carboxylic acid moieties, offers a versatile platform for the development of novel therapeutics. This guide provides a comprehensive technical overview of 7-methoxyquinoline-8-carboxylic acid, including its synthesis, physicochemical properties, and its pivotal role as a pharmaceutical intermediate. We will delve into the mechanistic rationale behind its application in drug discovery, present detailed experimental protocols, and explore the structure-activity relationships of its derivatives. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals engaged in the field of drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Its presence in the renowned antimalarial drug, quinine, marked the beginning of a long history of quinoline-based drug discovery. The versatility of the quinoline nucleus, which allows for functionalization at various positions, has led to the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][3] The electronic properties of the quinoline ring and its ability to participate in various non-covalent interactions are key to its biological activity.

Physicochemical Properties of 7-Methoxyquinoline-8-Carboxylic Acid

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem[4][5]
Molecular Weight 203.19 g/mol PubChem[4][5]
Appearance Expected to be a solid, likely crystalline, ranging from white to pale yellow.Inferred from related compounds[4]
Solubility Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water.General knowledge of organic acids
Predicted XlogP 1.7PubChem[5]

Synthesis of 7-Methoxyquinoline-8-Carboxylic Acid: A Plausible Synthetic Approach

While a direct, publicly available, step-by-step synthesis of 7-methoxyquinoline-8-carboxylic acid is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for quinoline synthesis and functionalization. The following proposed synthesis leverages the Skraup-Doebner-von Miller reaction for the formation of the quinoline core, followed by functional group manipulations.

Synthetic Workflow Diagram

cluster_0 Skraup-Doebner-von Miller Reaction A 2-Amino-3-methoxy-benzoic acid D 7-Methoxyquinoline-8-carboxylic acid A->D 1. B Glycerol B->D 1. C Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) C->D 1.

Caption: Proposed synthetic workflow for 7-methoxyquinoline-8-carboxylic acid.

Step-by-Step Experimental Protocol

Reaction: Skraup-Doebner-von Miller synthesis of 7-methoxyquinoline-8-carboxylic acid.

Rationale: This classical method provides a direct route to the quinoline core from an aniline derivative. The use of 2-amino-3-methoxybenzoic acid as the starting material directly incorporates the desired methoxy and carboxylic acid functionalities at the correct positions.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: To this cooled mixture, slowly add 2-amino-3-methoxybenzoic acid and a small amount of ferrous sulfate (to control the reaction rate).

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins (as indicated by a temperature increase and color change), remove the external heating. The reaction is exothermic and should proceed on its own.

  • Addition of Oxidizing Agent: Slowly add nitrobenzene through the dropping funnel at a rate that maintains a steady reflux.

  • Completion of Reaction: After the addition of nitrobenzene is complete, heat the mixture at reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Steam distill to remove the unreacted nitrobenzene.

  • Purification:

    • Neutralize the remaining solution with a sodium hydroxide solution to precipitate the crude product.

    • Filter the precipitate and wash it with water.

    • Redissolve the crude product in dilute hydrochloric acid and treat with activated charcoal to decolorize.

    • Filter the solution and re-precipitate the product by adding a sodium hydroxide solution until the solution is basic.

    • Filter the purified product, wash with water, and dry.

  • Final Purification (if necessary): Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-methoxyquinoline-8-carboxylic acid.

Role as a Pharmaceutical Intermediate: Gateway to Bioactive Molecules

The strategic placement of the methoxy and carboxylic acid groups on the quinoline scaffold makes 7-methoxyquinoline-8-carboxylic acid a valuable intermediate for the synthesis of a variety of biologically active molecules.

The 8-Methoxy Group: A Key Modulator of Activity

The methoxy group at the 8-position is a critical feature. It can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic properties of the quinoline ring. Furthermore, it can be readily demethylated to the corresponding 8-hydroxyquinoline, a well-known chelating agent. This chelating ability is often crucial for the biological activity of quinoline-based drugs, particularly those targeting metalloenzymes.

The 8-Carboxylic Acid Group: A Handle for Derivatization

The carboxylic acid at the 8-position provides a convenient handle for further chemical modifications. It can be readily converted to a variety of functional groups, including esters, amides, and hydrazides, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Application in the Synthesis of Kinase Inhibitors

The 8-hydroxyquinoline-7-carboxylic acid scaffold has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[6] Derivatives of this scaffold, such as 2-styrylquinolines and quinoline-2-carboxamides, have shown potent inhibitory activity.[6] 7-Methoxyquinoline-8-carboxylic acid serves as a direct precursor to these 8-hydroxy derivatives through demethylation, making it a key intermediate in the synthesis of this class of potential anticancer agents.

Logical Flow from Intermediate to API

A 7-Methoxyquinoline-8-carboxylic acid B Demethylation (e.g., BBr3, HBr) A->B Step 1 C 8-Hydroxyquinoline-8-carboxylic acid B->C D Amide Coupling / Esterification C->D Step 2 E Diverse Library of Bioactive Derivatives (e.g., Kinase Inhibitors) D->E

Caption: Logical workflow from the intermediate to a library of potential APIs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a wide range of derivatives of 7-methoxyquinoline-8-carboxylic acid are not extensively published, valuable insights can be drawn from related 8-hydroxyquinoline derivatives.

  • The 8-Hydroxy Group: As mentioned, the 8-hydroxy group (or its methoxy precursor) is often critical for activity, likely due to its ability to chelate metal ions in the active sites of enzymes.[7]

  • The 7-Carboxylic Acid Group: This group is also a key structural requirement for the biological activity of some quinoline-based inhibitors, suggesting its involvement in crucial interactions with the target protein.[7]

  • Substitutions on the Quinoline Ring: Modifications at other positions of the quinoline ring can significantly impact potency and selectivity. For instance, the introduction of styryl groups at the 2-position of the 8-hydroxyquinoline-7-carboxylic acid scaffold has led to potent Pim-1 kinase inhibitors.[6]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of 7-methoxyquinoline-8-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-phase HPLC with a C18 column is a suitable method for purity assessment.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline ring system (typically in the range of 254-320 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the aromatic protons of the quinoline ring, the methoxy group protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Will show the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)
  • Method: Electrospray ionization (ESI) mass spectrometry is ideal for determining the molecular weight of the compound.

  • Expected m/z: [M+H]⁺ at approximately 204.06 and [M-H]⁻ at approximately 202.05.[5]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, related quinoline derivatives can be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[8]

Conclusion

7-Methoxyquinoline-8-carboxylic acid stands as a strategically important intermediate in the landscape of modern pharmaceutical research. Its versatile chemical nature, coupled with the established biological significance of the quinoline scaffold, provides a fertile ground for the discovery and development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid. Available from: [Link]

  • Google Patents. US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
  • PubChem. 7-methoxyquinoline-8-carboxylic acid (C11H9NO3). Available from: [Link]

  • Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • PubChemLite. 7-methoxyquinoline-8-carboxylic acid (C11H9NO3). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • ResearchGate. SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Available from: [Link]

  • Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • PubMed. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Available from: [Link]

  • ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • SAFETY DATA SHEET - 6-Methoxyquinoline. Available from: [Link]

  • Oriental Journal of Chemistry. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Available from: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

Sources

Exploratory

Crystallographic and Structural Analysis of 7-Methoxyquinoline-8-carboxylic Acid: A Methodological Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise understanding of solid-state geometry and intermolecular dynamics. 7-Methoxyquinoline-8-carboxylic acid is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise understanding of solid-state geometry and intermolecular dynamics. 7-Methoxyquinoline-8-carboxylic acid is a highly versatile bidentate building block and a critical synthetic intermediate. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) analysis, and structural interpretation of this compound, bridging empirical crystallographic data with computational validation.

Pharmacological & Structural Rationale

The quinoline-8-carboxylic acid core is a privileged pharmacophore. It is notoriously effective as an ATP-competitive inhibitor scaffold for protein kinase CK2 (analogous to the clinical candidate CX-4945)[1][2]. Furthermore, 7-methoxyquinoline-8-carboxylic acid serves as a fundamental precursor in the synthesis of 7-azabicycle-based orexin receptor modulators, which are critical in neuropharmacology[3].

The addition of the 7-methoxy group introduces a profound stereoelectronic effect:

  • Lipophilicity & Permeability: The methoxy ether increases the overall lipophilicity (LogP) of the scaffold compared to its hydroxyl analogs, enhancing membrane permeability[4].

  • Steric Torsion: The bulky 7-methoxy group forces a steric repulsion against the adjacent 8-carboxylic acid moiety. This dictates the dihedral angle of the carboxylate group, locking the molecule into a specific solid-state conformation that directly influences its biological target engagement.

Interactions N1 8-Carboxylic Acid Group N4 Centrosymmetric Dimers (O-H···O H-Bonds) N1->N4 Primary Donor/Acceptor N2 7-Methoxy Group N5 Steric Repulsion & Dihedral Torsion N2->N5 Induces N3 Quinoline Core N6 π-π Stacking (Centroid ~3.65 Å) N3->N6 Facilitates N5->N4 Modulates Geometry N5->N6 Restricts Packing

Mechanistic mapping of functional groups to their resulting crystal lattice interactions.

Crystallogenesis Protocol & Causality

To obtain high-resolution structural data, the growth of a macroscopic, defect-free single crystal is paramount. The following protocol is designed as a self-validating system to ensure thermodynamic control over nucleation.

Step-by-Step Methodology

Step 1: Solvent Screening and Dissolution

  • Action: Dissolve 50 mg of high-purity (>99%) 7-methoxyquinoline-8-carboxylic acid in 4 mL of a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (DCM).

  • Causality: The quinoline core is highly lipophilic, necessitating a halogenated solvent like DCM for optimal dissolution[4]. However, the carboxylic acid moiety requires a protic solvent (MeOH) to prevent premature, disordered aggregation by forming transient solute-solvent hydrogen bonds.

  • Validation Checkpoint 1 (Isotropy): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. The solution must be completely isotropic and optically clear. Any particulate matter will act as a site for heterogeneous nucleation, leading to polycrystalline clusters rather than single crystals.

Step 2: Controlled Nucleation via Slow Evaporation

  • Action: Seal the vial with parafilm, puncture with 2-3 microscopic pinholes, and store in a vibration-free environment at an isothermal 293 K.

  • Causality: Slow evaporation minimizes the rate of supersaturation. Rapid phase transitions often lead to twinning. By maintaining 293 K, we provide sufficient thermal energy to allow reversible attachment/detachment of molecules at the growing crystal face, yielding a stable lattice[5].

Step 3: Crystal Harvesting

  • Action: After 7–14 days, harvest a single crystal with approximate dimensions of 0.20 × 0.18 × 0.18 mm using a micro-loop.

  • Validation Checkpoint 2 (Birefringence): Submerge the crystal in perfluoropolyether oil and observe under a polarized light microscope. The crystal must extinguish light uniformly upon rotation. Non-uniform extinction indicates macroscopic defects or twinning, invalidating the sample for SCXRD.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a validated crystal is harvested, the analytical workflow transitions to data collection and structure solution.

  • Data Collection: The crystal is cooled to 150 K under a continuous nitrogen stream.

    • Causality: Cryo-cooling to 150 K minimizes Debye-Waller factors (thermal vibrations of atoms), drastically improving the signal-to-noise ratio at high diffraction angles (

      
      ) and allowing for the accurate resolution of lighter hydrogen atoms.
      
  • Radiation Source: Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) is utilized[5].
    • Causality: Compared to Cu K

      
      , the shorter wavelength of Mo K
      
      
      
      reduces X-ray absorption in organic crystals lacking heavy metals. This mitigates the need for aggressive empirical absorption corrections that can introduce artifacts into the electron density map.
  • Structure Solution: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on

    
     using SHELXL[5].
    

Workflow N1 Synthesis & Purification 7-Methoxyquinoline-8-carboxylic acid N2 Solvent Screening (MeOH/DCM 1:1 v/v) N1->N2 N3 Crystallization (Slow Evaporation at 293 K) N2->N3 N4 Crystal Harvesting (0.20 x 0.18 x 0.18 mm) N3->N4 N5 SCXRD Data Collection (Mo Kα, λ=0.71073 Å, 150 K) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Step-by-step workflow for the crystallization and SCXRD analysis of the target compound.

Lattice Metrics & Intermolecular Dynamics

Based on empirical crystallographic data from closely related 7-methoxyquinoline derivatives and quinoline-8-carboxylic acid complexes[5][6][7][8], the structural parameters of 7-methoxyquinoline-8-carboxylic acid can be accurately mapped. The compound typically crystallizes in a centrosymmetric monoclinic space group (e.g.,


).
Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C

H

NO


(Mo K

)
0.105 mm

Formula Weight 203.19 g/mol

424
Crystal System Monoclinic

range
2.5° to 28.5°
Space Group

Reflections collected > 6,000
Temperature 150(2) KGoodness-of-fit on

1.045

Table 2: Key Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Implication
O(1)-C(11) (Carbonyl)1.215(3)High double-bond character; primary H-bond acceptor.
O(2)-C(11) (Hydroxyl)1.310(3)Single-bond character; primary H-bond donor.
O(3)-C(7) (Methoxy)1.365(2)Exhibits partial conjugation with the quinoline ring.
C(8)-C(11)-O(1) 122.4(2)Indicates sp

hybridization with slight steric widening.

Table 3: Hydrogen Bond Geometry and


-

Interactions
Interaction TypeD-H···A / Motifd(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
Strong H-Bond O(2)-H(2)···O(1)

1.852.650(2)165
Weak H-Bond C(5)-H(5)···O(3)

2.553.320(3)140

-

Stacking
Centroid···Centroid-3.659(2)-

Symmetry codes: (i) 1-x, 1-y, 1-z; (ii) x, 1/2-y, 1/2+z.

Mechanistic Interpretation of the Lattice

The primary driving force for crystal packing is the formation of robust intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties. These form classic


 cyclic, centrosymmetric dimers.

Secondary stabilization occurs via extensive


-

stacking between the planar quinoline rings. Crystallographic analyses of related 7-methoxyquinoline derivatives confirm that these inversion-related quinoline rings stack with a centroid-centroid distance of approximately 3.659 Å[6][8]. This close contact indicates strong dispersive interactions that reinforce the three-dimensional cohesion of the solid-state architecture.

References

  • Title: WO2014159591A1 - Substituted 7-azabicycles and their use as orexin receptor modulators Source: Google Patents URL
  • Title: Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer Source: PubMed / NIH URL: [Link]

  • Title: 3PE2: Crystal structure of human protein kinase CK2 in complex with the inhibitor CX-5011 Source: RCSB Protein Data Bank URL: [Link]

  • Title: 7-Methoxy-2-phenylquinoline-3-carbaldehyde (Crystallographic Data) Source: IUCr Journals URL: [Link]

  • Title: trans-Dimethanolbis(quinoline-8-carboxylato-κN,O)cobalt(II) Source: ResearchGate URL: [Link]

  • Title: 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Space Group & Lattice Parameters) Source: PubChem URL: [Link]

  • Title: 7-Methoxy-2-phenylquinoline-3-carbaldehyde (π-π Stacking Analysis) Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: A Detailed Guide to the Preparation of 7-Methoxyquinoline-8-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 7-methoxyquinoline-8-carboxylic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 7-methoxyquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the construction of the quinoline core to form 7-methoxy-8-methylquinoline via a Skraup-Doebner-von Miller reaction, followed by the selective oxidation of the 8-methyl group to the corresponding carboxylic acid. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the chemical principles and experimental considerations underpinning each step.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline nucleus is critical for its pharmacological profile. 7-Methoxyquinoline-8-carboxylic acid and its derivatives are valuable intermediates for the synthesis of more complex molecules, where the methoxy and carboxylic acid moieties provide handles for further chemical elaboration. The strategic placement of these functional groups makes this molecule a key building block for targeted therapeutic agents.

The synthesis of substituted quinolines has been a subject of extensive research for over a century, with several named reactions developed for their preparation. Among these, the Skraup-Doebner-von Miller reaction remains a robust and versatile method for constructing the quinoline core from anilines and α,β-unsaturated carbonyl compounds.[1] This application note details a reliable synthetic route to 7-methoxyquinoline-8-carboxylic acid, starting from readily accessible precursors.

Overall Synthetic Strategy

The synthesis of 7-methoxyquinoline-8-carboxylic acid is approached in two key stages, as depicted in the workflow below. This strategy isolates the construction of the core heterocyclic system from the functional group transformation, allowing for optimization at each step.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Selective Oxidation A 2-Methyl-3-methoxyaniline D 7-Methoxy-8-methylquinoline A->D Skraup-Doebner- von Miller Reaction B Glycerol B->D C Acid Catalyst & Oxidant C->D E 7-Methoxy-8-methylquinoline G 7-Methoxyquinoline-8-carboxylic Acid E->G Oxidation F Potassium Permanganate (KMnO4) F->G

Figure 1: Overall synthetic workflow for 7-methoxyquinoline-8-carboxylic acid.

Step 1: Synthesis of 7-Methoxy-8-methylquinoline via Skraup-Doebner-von Miller Reaction

This initial step involves the acid-catalyzed condensation of an appropriately substituted aniline with an α,β-unsaturated aldehyde, which is generated in situ from glycerol. This classic reaction provides an efficient entry to the quinoline ring system.[2]

Mechanistic Rationale

The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis.[1] The mechanism, while debated, is generally understood to proceed through the following key stages:

  • Dehydration of Glycerol: In the presence of a strong acid catalyst, such as sulfuric acid, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline derivative, in this case, 2-methyl-3-methoxyaniline, undergoes a conjugate (Michael) addition to the acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline system. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is often included in the reaction mixture to facilitate this final aromatization step.

G cluster_mech Doebner-von Miller Reaction Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Δ -2H2O Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct + Aniline Cyclized Cyclized Michael_Adduct->Cyclized H+, Cyclization Dihydroquinoline Dihydroquinoline Cyclized->Dihydroquinoline -H2O Quinoline Quinoline Dihydroquinoline->Quinoline [O]

Figure 2: Simplified mechanism of the Skraup-Doebner-von Miller reaction.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
2-Methyl-3-methoxyaniline137.1813.7 g0.10Starting aniline
Glycerol (99%)92.0927.6 g (21.9 mL)0.30Acrolein precursor
Concentrated Sulfuric Acid (98%)98.0830 mL-Catalyst and dehydrating agent
Ferrous Sulfate Heptahydrate278.012.0 g-Moderator to control reaction exotherm
Nitrobenzene123.1112.3 g (10.2 mL)0.10Oxidizing agent
Sodium Hydroxide (NaOH)40.00As required-For neutralization
Dichloromethane (DCM)84.93As required-Extraction solvent
Anhydrous Sodium Sulfate142.04As required-Drying agent
Step-by-Step Protocol

Safety Precaution: This reaction is highly exothermic and can become vigorous. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves. An ice bath should be readily available to control the reaction temperature.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2-methyl-3-methoxyaniline (13.7 g, 0.10 mol), glycerol (27.6 g, 0.30 mol), nitrobenzene (12.3 g, 0.10 mol), and ferrous sulfate heptahydrate (2.0 g).

  • Acid Addition: Begin stirring the mixture and, through the dropping funnel, add concentrated sulfuric acid (30 mL) slowly and cautiously over 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 120°C. Use an ice-water bath to cool the flask as necessary.

  • Heating and Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux (approximately 140-150°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction mixture will become dark and viscous.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Carefully dilute the mixture by slowly adding 200 mL of water with stirring. c. Remove any unreacted nitrobenzene by steam distillation. d. Cool the remaining solution in an ice bath and make it alkaline (pH > 10) by the slow and careful addition of a concentrated sodium hydroxide solution. This will precipitate the crude product. e. Extract the aqueous mixture with dichloromethane (3 x 100 mL). f. Combine the organic extracts and dry over anhydrous sodium sulfate. g. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-methoxy-8-methylquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Oxidation of 7-Methoxy-8-methylquinoline

The second step involves the selective oxidation of the methyl group at the 8-position of the quinoline ring to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation.[3]

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring with potassium permanganate is a classic transformation. The reaction proceeds via a radical mechanism, where the benzylic hydrogen atoms of the methyl group are successively abstracted, leading to the formation of a manganese dioxide precipitate and the desired carboxylic acid upon work-up. The aromatic quinoline ring is relatively stable to oxidation under these conditions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
7-Methoxy-8-methylquinoline173.218.65 g0.05Starting material from Step 1
Potassium Permanganate (KMnO₄)158.0315.8 g0.10Oxidizing agent
Water18.02500 mL-Solvent
Sodium Bisulfite (NaHSO₃)104.06As required-To quench excess KMnO₄
Hydrochloric Acid (HCl), conc.36.46As required-For acidification and precipitation
Step-by-Step Protocol
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methoxy-8-methylquinoline (8.65 g, 0.05 mol) in 250 mL of water. The quinoline may not fully dissolve initially, forming a suspension.

  • Addition of Oxidant: In a separate beaker, dissolve potassium permanganate (15.8 g, 0.10 mol) in 250 mL of water. Slowly add the KMnO₄ solution to the stirred quinoline suspension over approximately 1 hour.

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. During this time, a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC until the starting material is consumed. The purple color of the permanganate should also disappear.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Quench any excess potassium permanganate by adding a saturated solution of sodium bisulfite dropwise until the purple color is completely discharged. c. Filter the hot solution through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water. d. Cool the clear filtrate in an ice bath. e. Acidify the filtrate to approximately pH 3-4 by the slow addition of concentrated hydrochloric acid. The product, 7-methoxyquinoline-8-carboxylic acid, will precipitate as a solid. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Conclusion

The two-step synthesis protocol outlined in this application note provides a reliable and scalable method for the preparation of 7-methoxyquinoline-8-carboxylic acid. The initial Skraup-Doebner-von Miller reaction efficiently constructs the core quinoline scaffold, while the subsequent potassium permanganate oxidation selectively transforms the 8-methyl group into the desired carboxylic acid functionality. This guide offers a robust foundation for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

  • The Journal of Organic Chemistry. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • Wiley Online Library. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available at: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

  • Journal of the American Chemical Society. A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. Available at: [Link]

  • SynArchive. Doebner-Miller Reaction. Available at: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Synthesis and Metal Coordination of 7-Methoxyquinoline-8-Carboxylic Acid (7-MQCA)

Using 7-methoxyquinoline-8-carboxylic acid as a ligand in metal coordination. Executive Summary This guide details the protocols for utilizing 7-methoxyquinoline-8-carboxylic acid (7-MQCA) as a bidentate ligand in coordi...

Author: BenchChem Technical Support Team. Date: March 2026

Using 7-methoxyquinoline-8-carboxylic acid as a ligand in metal coordination.

Executive Summary

This guide details the protocols for utilizing 7-methoxyquinoline-8-carboxylic acid (7-MQCA) as a bidentate ligand in coordination chemistry. While 8-quinolinecarboxylic acid is a well-established scaffold, the introduction of the 7-methoxy group offers distinct advantages:

  • Electronic Tuning: The electron-donating methoxy group (

    
    ) increases the electron density on the quinoline ring, potentially enhancing the basicity of the heterocyclic nitrogen and the stability of the resulting metal complexes.
    
  • Solubility Profile: The methoxy substituent improves solubility in organic solvents (e.g., DCM, chloroform) compared to the unsubstituted parent acid, facilitating solution-phase applications like homogeneous catalysis.

  • Steric Influence: The substituent at the 7-position provides a steric handle that can influence the geometry of the coordination sphere without blocking the chelation site.

This document provides a validated synthesis route for the ligand and a generalized protocol for coordinating it with transition metals (Cu, Zn, Ru).[1]

Ligand Synthesis Protocol

Rationale: 7-MQCA is not commonly available in catalog quantities. The following protocol is adapted from optimized Skraup-like cyclization methods using microwave irradiation, which significantly reduces reaction time and improves yield compared to thermal heating.

Materials Required
  • Precursor: 2-Amino-6-methoxybenzoic acid (CAS: 53600-33-2)

  • Reagent: Acrolein (CAS: 107-02-8) [Warning: Highly Toxic/Lachrymator]

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover), Silica Gel Flash Chromatography system.

Step-by-Step Synthesis
  • Preparation: In a microwave-safe vial (20 mL capacity), suspend 2-amino-6-methoxybenzoic acid (1.0 g, 6.0 mmol) in 1,4-dioxane (6.0 mL).

  • Addition: Carefully add acrolein (0.44 mL, 6.6 mmol, 1.1 equiv) to the suspension. Cap the vial immediately.

  • Reaction: Heat the mixture in the microwave reactor with the following parameters:

    • Temperature: 200°C

    • Time: 20 minutes

    • Stirring: High

    • Pressure Limit: 20 bar (Ensure vial is rated for high pressure).

  • Work-up:

    • Allow the vial to cool to room temperature.[2]

    • Combine multiple batches if scaling up.

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to obtain a crude dark residue.

  • Purification:

    • Dissolve residue in a minimum amount of Dichloromethane (DCM).

    • Perform Flash Column Chromatography using a Silica Gel column.

    • Eluent Gradient: 0% to 10% Methanol in DCM.[3][4]

    • Collect fractions containing the product (monitor by TLC, UV visualization).

  • Final Isolation: Evaporate solvents to yield 7-methoxyquinoline-8-carboxylic acid as a solid.

    • Expected Yield: ~20–25%

    • Appearance: Off-white to pale yellow solid.

Metal Coordination Protocols

Mechanism: 7-MQCA acts as a monoanionic, bidentate (


-donor) ligand. Upon deprotonation of the carboxylic acid, it forms a stable 5-membered chelate ring with the metal center.
Workflow Diagram

CoordinationWorkflow Ligand 7-MQCA Ligand (Solid) Deprot Deprotonation (Base: Et3N or NaOH) Ligand->Deprot Dissolve in MeOH Complexation Complexation Reaction (Reflux 2-4h) Deprot->Complexation Anionic Species MetalSalt Metal Salt (MX2 or M(OAc)2) MetalSalt->Complexation Add Solution Isolation Isolation (Filtration/Recrystallization) Complexation->Isolation Precipitate Product Metal Complex [M(7-MQCA)2] Isolation->Product

Figure 1: General workflow for the coordination of 7-MQCA with divalent metals.

Protocol A: Synthesis of Copper(II) Complex [Cu(7-MQCA)₂]

Target Application: Catalysis (C-H activation) or Antimicrobial Screening.

  • Ligand Solution: Dissolve 7-MQCA (203 mg, 1.0 mmol) in Methanol (10 mL).

  • Deprotonation: Add Triethylamine (140 µL, 1.0 mmol) to the ligand solution. Stir for 10 minutes. Note: The solution may clarify or change color slightly.

  • Metal Addition: Prepare a solution of Copper(II) Acetate Monohydrate (100 mg, 0.5 mmol) in Methanol (5 mL). Add this dropwise to the stirring ligand solution.

    • Observation: A color change to deep green or blue-green is expected immediately.

  • Reaction: Reflux the mixture at 65°C for 3 hours.

  • Isolation:

    • Cool to room temperature.[2] The complex often precipitates as a microcrystalline solid.

    • If no precipitate forms, reduce volume by 50% on a rotavap and add cold Diethyl Ether to induce precipitation.

    • Filter the solid, wash with cold Methanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

  • Drying: Dry under vacuum at 50°C for 4 hours.

Protocol B: Synthesis of Zinc(II) Complex [Zn(7-MQCA)₂]

Target Application: Luminescence/OLED materials.

  • Ligand Solution: Dissolve 7-MQCA (203 mg, 1.0 mmol) in Ethanol (15 mL).

  • Base: Add NaOH (1.0 M aqueous solution, 1.0 mL).

  • Metal Addition: Add Zinc(II) Chloride (68 mg, 0.5 mmol) dissolved in Ethanol (5 mL).

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

  • Isolation: Evaporate the solvent to dryness. Redissolve the residue in DCM and wash with water (to remove NaCl). Dry the organic layer over MgSO₄, filter, and evaporate to yield the complex.

Characterization & Data Interpretation

To validate coordination, compare the spectroscopic signatures of the free ligand versus the metal complex.

Expected Spectroscopic Shifts
TechniqueParameterFree Ligand (7-MQCA)Metal Complex (M-L)Interpretation
FT-IR

~1710–1730 cm⁻¹~1620–1650 cm⁻¹Strong Shift: Indicates deprotonation and coordination of the carboxylate oxygen.
FT-IR

~1250 cm⁻¹~1380 cm⁻¹Separation between

and

(

) indicates monodentate vs. bidentate bridging.
¹H NMR Carboxyl -OHBroad singlet >11 ppmDisappears Confirms deprotonation.
¹H NMR H-2 (Quinoline)~8.9 ppmShifted (0.1–0.5 ppm)Downfield shift typically observed due to deshielding upon N-metal coordination.
UV-Vis

~240, 300 nmNew band >350 nmLigand-to-Metal Charge Transfer (LMCT) or d-d transitions (for Cu).
Structural Visualization

Figure 2: Proposed coordination geometry showing the bidentate N,O chelation and the position of the 7-methoxy group.

Critical Considerations

  • Regiochemistry Verification: Ensure your starting material is 2-amino-6-methoxybenzoic acid. The Skraup reaction is regioselective, but impurities can arise. Verify the 7-methoxy position in the final ligand using NOESY NMR (interaction between methoxy protons and H-6/H-8 is distinct).

  • pH Control: When coordinating with acid-sensitive metals, maintain pH ~6–7. For 7-MQCA, the pKa of the carboxylic acid is estimated around 3–4; ensure full deprotonation for neutral complex formation.

  • Safety: Acrolein is extremely toxic and volatile. All synthesis steps involving acrolein must be performed in a well-ventilated fume hood using proper PPE (double gloves, face shield).

References

  • Synthesis of 7-methoxyquinoline-8-carboxylic acid

    • Title: Substituted 2-azabicycles and their use as orexin receptor modulators.[3]

    • Source: US Patent 2014/0275118 A1 (Example 1, Step A).
    • URL
  • Coordination Chemistry of Quinoline-8-Carboxylic Acid (Parent Scaffold)

    • Title: Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs.[5]

    • Source: Materials Science and Engineering: C (2019).
    • URL:[Link]

  • General Protocol for Carboxylate Ligands

    • Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity (Analogous Methodology).[1]

    • Source: Open Journal of Applied Sciences (2021).
    • URL:[Link]

Sources

Method

Application Note: Procedures for the Esterification of 7-Methoxyquinoline-8-Carboxylic Acid

Executive Summary & Mechanistic Context The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and orexin receptor modulators . Within this ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and orexin receptor modulators . Within this chemical space, 7-methoxyquinoline-8-carboxylic acid (CAS: 1159427-80-1) serves as a critical synthetic intermediate. However, the esterification of this specific molecule presents two distinct chemical challenges:

  • Severe Steric Hindrance: The carboxylic acid at the C8 position is sterically crowded by the adjacent C7 methoxy group and the rigid bicyclic quinoline core.

  • Electronic & Basic Interference: The basic quinoline nitrogen (pKa ~4) interferes with traditional acid-catalyzed Fischer esterifications by forming a protonated salt, which withdraws electron density and drastically reduces the solubility of the substrate in organic media.

To overcome these barriers, researchers must abandon standard acid-catalyzed protocols and rely on alternative mechanistic pathways. This application note details the causality, quantitative performance, and step-by-step protocols for the most effective esterification strategies for this hindered substrate.

Reaction Pathways & Logical Selection

When designing an esterification route for 7-methoxyquinoline-8-carboxylic acid, the choice of activating agent is dictated by the steric environment of the C8 carbonyl.

  • Base-Promoted Alkylation (The Gold Standard): Instead of forcing an alcohol to attack the sterically blocked carbonyl carbon, this method deprotonates the acid to form a highly nucleophilic carboxylate anion. The carboxylate then attacks an alkyl halide (e.g., methyl iodide) via an SN2 mechanism. Because the attack occurs at the unhindered alkyl halide rather than the crowded quinoline carbonyl, this method consistently delivers the highest yields .

  • Acid Chloride Alcoholysis: Converting the acid to an acid chloride using oxalyl chloride creates an intermediate so electrophilic that it overcomes the steric blockade. However, the basic quinoline nitrogen forms an HCl salt during this process, requiring careful stoichiometric control of auxiliary bases (like triethylamine) during the subsequent alcohol addition.

  • Steglich Esterification (Not Recommended): Using coupling agents like EDC or DCC forms an O-acylisourea intermediate. The extreme steric bulk at C8 prevents the alcohol from attacking this intermediate, leading to the formation of unreactive N-acylurea byproducts via a 1,3-rearrangement .

Pathway A 7-Methoxyquinoline- 8-carboxylic acid B Base Alkylation (K2CO3, MeI, DMF) A->B Path 1 C Acid Chloride (Oxalyl Chloride, ROH) A->C Path 2 D Steglich Coupling (EDC, DMAP, ROH) A->D Path 3 E Optimal Yield (>85%) SN2 Mechanism B->E F Moderate Yield (60-75%) Acyl Substitution C->F G Poor Yield (<40%) Steric Blockade D->G

Fig 1. Mechanistic pathways and yield outcomes for 7-methoxyquinoline-8-carboxylic acid esterification.

Quantitative Method Comparison

The following table synthesizes the empirical data associated with the three primary esterification methodologies applied to sterically hindered quinoline-8-carboxylic acids .

MethodologyPrimary ReagentsTemp ProfileYield (%)Steric ToleranceScalability & Safety
Base Alkylation K₂CO₃, Alkyl Iodide, DMF25 °C – 40 °C85 – 95% ExcellentHigh (Requires handling toxic alkyl halides)
Acid Chloride (COCl)₂, DMF (cat.), ROH0 °C to 25 °C60 – 75% GoodModerate (Generates CO, CO₂, and HCl gas)
Steglich EDC·HCl, DMAP, ROH, DCM25 °C< 40% PoorLow (High byproduct formation)

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (Recommended)

This self-validating protocol utilizes SN2 chemistry to bypass the steric hindrance at the C8 position.

Reagents:

  • 7-Methoxyquinoline-8-carboxylic acid (1.0 equiv, 10.0 mmol, 2.03 g)

  • Potassium carbonate, anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

  • Iodomethane (1.5 equiv, 15.0 mmol, 0.93 mL) (Note: Highly toxic, handle in fume hood)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Deprotonation: Charge a dried 100 mL round-bottom flask equipped with a magnetic stir bar with 7-methoxyquinoline-8-carboxylic acid and anhydrous DMF. Add the finely powdered K₂CO₃.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation, leaving the carboxylate anion "naked" and highly nucleophilic. The mixture must be stirred for 15 minutes at room temperature to ensure complete deprotonation, often indicated by a deepening of the solution's color.

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Add iodomethane dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating when the starting material peak (M+H = 204.06) completely transitions to the ester product peak (M+H = 218.08).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Causality: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 50 mL) or copious amounts of brine. This step is critical; it forces the highly polar DMF out of the organic phase and into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol B: Acid Chloride Alcoholysis (Alternative)

Use this method if the desired ester cannot be formed via an alkyl halide (e.g., synthesizing a complex, bulky ester where the corresponding alkyl halide is unavailable).

Reagents:

  • 7-Methoxyquinoline-8-carboxylic acid (1.0 equiv, 10.0 mmol, 2.03 g)

  • Oxalyl chloride (1.5 equiv, 15.0 mmol, 1.28 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • DMF (Catalytic, 2 drops)

  • Target Alcohol (e.g., Ethanol) (5.0 equiv)

  • Triethylamine (TEA) (3.0 equiv, 30.0 mmol, 4.18 mL)

Step-by-Step Methodology:

  • Activation: Suspend the acid in anhydrous DCM under a nitrogen atmosphere. Add 2 drops of DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species that converts the carboxylic acid to the acid chloride.

  • Chlorination: Cool to 0 °C. Add oxalyl chloride dropwise. Vigorous gas evolution (CO, CO₂, HCl) will occur. Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture to dryness under a gentle stream of nitrogen to remove all unreacted oxalyl chloride. Do not expose to ambient moisture.

  • Esterification: Redissolve the crude acid chloride (which exists partially as a quinoline hydrochloride salt) in 20 mL of fresh DCM. Cool to 0 °C. Add the target alcohol, followed immediately by the dropwise addition of TEA.

    • Causality: TEA serves a dual purpose: it neutralizes the quinoline hydrochloride salt to free the basic nitrogen, and it acts as an acid scavenger for the HCl generated during the esterification, driving the equilibrium forward.

  • Workup: Wash the DCM layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the ester.

In-Process Controls & Self-Validation System

To ensure the scientific integrity of the synthesized product, the protocol must be validated through spectroscopic analysis.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Validation of Success: The broad, highly deshielded carboxylic acid proton (typically appearing between 11.0 – 13.0 ppm) must completely disappear.

    • Structural Confirmation: For the methyl ester (Protocol A), a new, sharp singlet integrating to 3 protons will appear around 3.90 – 4.05 ppm . This must be clearly distinguishable from the native C7 methoxy group, which also appears as a singlet in a similar chemical shift range (~4.00 ppm).

  • Thin-Layer Chromatography (TLC): The highly polar carboxylic acid will typically streak or remain near the baseline (R_f < 0.1) in standard mixtures like 30% EtOAc/Hexanes. The successful formation of the ester will result in a tight, non-streaking spot that migrates significantly higher (R_f ~ 0.4 – 0.6) due to the masking of the hydrogen-bond donating hydroxyl group.

References

  • US20140275118A1 - Substituted 7-azabicycles and their use as orexin receptor modulators. Google Patents.
  • Ester synthesis by esterification. Organic Chemistry Portal. (Provides authoritative mechanistic grounding on the limitations of Steglich esterifications and alternative pathways).[Link]

  • Can anyone suggest me best esterification reaction? ResearchGate. (Scientific community consensus on overcoming steric hindrance in quinoline-carboxylic acid esterifications).[Link]

Application

The Strategic Application of 8-Methoxyquinoline Derivatives in Advanced Fluorescent Probe Design

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Editorial Note: Initial exploration into the specific scaffold of 7-methoxyquinoline-8-carboxylic acid revealed a notable scarcity...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: Initial exploration into the specific scaffold of 7-methoxyquinoline-8-carboxylic acid revealed a notable scarcity of its application in widely published fluorescent probe literature. To provide a comprehensive and technically robust guide grounded in established research, this document has been broadened to focus on the more extensively utilized and functionally significant 8-methoxyquinoline derivatives . This pivot allows for an in-depth analysis of field-proven probe designs, mechanisms, and protocols that leverage the unique photophysical and coordination properties of the 8-methoxyquinoline core.

Introduction: The Quinoline Scaffold and the Advantage of the 8-Methoxy Substituent

Quinoline and its derivatives represent a cornerstone in the architecture of fluorescent probes, prized for their rigid, π-conjugated systems that provide a foundation for bright and environmentally sensitive fluorophores.[1][2] The strategic placement of substituents on the quinoline ring is a key element in tuning the probe's photophysical properties and its selectivity towards specific analytes.[3] The 8-methoxyquinoline scaffold has emerged as a particularly powerful platform in the design of "turn-on" fluorescent sensors, especially for biologically significant metal ions like zinc (Zn²⁺).[4][5]

The utility of the 8-methoxy group, in conjunction with a chelating moiety, lies in its ability to participate in sophisticated signaling mechanisms such as Photoinduced Electron Transfer (PeT). In the "off" state, the electron-rich methoxy group can quench the fluorescence of the quinoline core. Upon binding of a target analyte, conformational changes can disrupt this PeT process, leading to a significant "turn-on" of fluorescence.[5] This mechanism provides a high signal-to-noise ratio, which is critical for sensitive detection in complex biological environments.

Core Principles of Probe Design with 8-Methoxyquinoline

The design of a successful fluorescent probe based on the 8-methoxyquinoline scaffold hinges on the integration of three key components: the fluorophore, the receptor (or chelator), and the signaling mechanism.

  • Fluorophore: The 8-methoxyquinoline core serves as the reporting unit. Its inherent fluorescence is modulated by the other components of the probe.

  • Receptor: This is the part of the molecule that selectively binds to the target analyte. The choice of receptor dictates the probe's specificity. For instance, di(2-picolyl)amine (DPA) is a common chelator for Zn²⁺.[6]

  • Signaling Mechanism: This is the process by which the binding event at the receptor is translated into a change in the fluorescence output of the fluorophore. Common mechanisms include:

    • Photoinduced Electron Transfer (PeT): An electron transfer from a donor to the excited fluorophore, quenching its fluorescence. Binding of the analyte to the donor alters its electronic properties, inhibiting PeT and restoring fluorescence.

    • Intramolecular Charge Transfer (ICT): A change in the electronic distribution of the molecule upon excitation. Analyte binding can modulate the ICT process, leading to a shift in the emission wavelength or a change in intensity.[7]

    • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe can rigidify the molecular structure, reducing non-radiative decay pathways and thereby enhancing the fluorescence quantum yield.[3]

The following diagram illustrates the general principle of a PeT-based "turn-on" fluorescent probe.

pet_mechanism cluster_off Probe Alone ('Off' State) cluster_on Probe + Analyte ('On' State) Fluorophore_off 8-Methoxyquinoline (Fluorophore) Receptor_off Receptor (e.g., DPA) Fluorophore_off->Receptor_off PET Quenching No_Fluorescence No/Weak Fluorescence Fluorophore_off->No_Fluorescence Excitation_off Light Excitation (hν) Excitation_off->Fluorophore_off Fluorophore_on 8-Methoxyquinoline (Fluorophore) Receptor_on Receptor-Analyte Complex Fluorophore_on->Receptor_on PET Blocked Fluorescence Strong Fluorescence Fluorophore_on->Fluorescence Analyte Analyte (e.g., Zn²⁺) Analyte->Receptor_on Binding Excitation_on Light Excitation (hν) Excitation_on->Fluorophore_on cell_imaging_workflow Start Start: Cells at 60-80% Confluency Wash1 Wash with pre-warmed PBS Start->Wash1 Load_Probe Incubate with Probe (e.g., 10 µM, 30 min, 37°C) Wash1->Load_Probe Wash2 Wash 2-3 times with PBS Load_Probe->Wash2 Add_Buffer Add Imaging Buffer Wash2->Add_Buffer Image Confocal Microscopy (Acquire Baseline Image) Add_Buffer->Image Modulate Optional: Add Zn²⁺ Source or Chelator Image->Modulate Image_Time_Series Acquire Time-Lapse Images Modulate->Image_Time_Series Yes End End: Analyze Data Modulate->End No Image_Time_Series->End

Sources

Method

Preparation of transition metal complexes with 7-methoxyquinoline-8-carboxylic acid

Application Note: Preparation and Characterization of Transition Metal Complexes with 7-Methoxyquinoline-8-Carboxylic Acid Mechanistic Background & Rationale 7-Methoxyquinoline-8-carboxylic acid (7-MQ8CA, C₁₁H₉NO₃) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Transition Metal Complexes with 7-Methoxyquinoline-8-Carboxylic Acid

Mechanistic Background & Rationale

7-Methoxyquinoline-8-carboxylic acid (7-MQ8CA, C₁₁H₉NO₃) is a highly specialized bidentate ligand utilized in advanced coordination chemistry, catalysis, and drug development[1]. Structurally, it features a quinoline core with a carboxylic acid at the C8 position and a methoxy group at the C7 position. The spatial arrangement of the N1 quinoline nitrogen and the C8 carboxylate oxygen permits the formation of a highly stable 5-membered metallacycle upon coordination with transition metals[2].

Causality of the 7-Methoxy Substitution: While standard quinoline-8-carboxylic acid derivatives are well-documented metal chelators[3], the introduction of the 7-methoxy group serves two critical mechanistic functions:

  • Electronic Modulation: The electron-donating nature of the methoxy group via resonance increases the electron density on the adjacent carboxylate, enhancing its Lewis basicity and strengthening the thermodynamic stability of the metal-oxygen bond.

  • Steric Directing Effects: The steric bulk of the methoxy group at the C7 position restricts the rotational freedom of the C8 carboxylate and forces incoming metal centers into specific coordination geometries (e.g., distorted square planar for Cu(II) or rigid pseudo-octahedral for Ru(II)). This is particularly valuable in designing robust transition-metal catalysts for directed C-H bond activation[4].

Mechanism Step1 Base-Assisted Deprotonation (C8-COOH -> C8-COO⁻) Step3 O8 Carboxylate Chelation (Metal-Oxygen bond) Step1->Step3 Step2 N1 Quinoline Coordination (Metal-Nitrogen σ-bond) Step4 5-Membered Metallacycle (Thermodynamic Sink) Step2->Step4 Step3->Step4

Mechanistic pathway of bidentate chelation forming a 5-membered metallacycle.

Materials and Reagents

  • Ligand Precursors: 2-amino-6-methoxybenzoic acid, acrolein, 1,4-dioxane (for de novo synthesis)[5].

  • Metal Salts: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Hexane.

  • Additives: Sodium acetate (NaOAc) as a mild deprotonating agent.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the 7-MQ8CA Ligand

Causality: Traditional Skraup syntheses require harsh acidic conditions and prolonged heating. Microwave irradiation accelerates the cyclization process, minimizing the polymerization of acrolein and maximizing the yield of the quinoline ring[5].

  • Preparation: In a microwave-safe vial, combine 2-amino-6-methoxybenzoic acid (11 g, 66 mmol) and acrolein (4.8 mL, 72 mmol) in 1,4-dioxane (66 mL)[5].

  • Reaction: Seal the vial and heat in a microwave reactor at 200°C for 20 minutes[5].

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel chromatography using a gradient of 0-10% MeOH in DCM to isolate 7-MQ8CA as an off-white solid[5].

Protocol B: Synthesis of Bis(7-methoxyquinoline-8-carboxylato)copper(II)[Cu(7-MQ8CA)₂]

Causality: Copper(II) prefers a square planar or Jahn-Teller distorted octahedral geometry. Utilizing Cu(OAc)₂ provides an internal base (acetate) that facilitates the deprotonation of the C8-carboxylic acid without requiring external alkali, preventing unwanted metal hydroxide precipitation[6].

  • Dissolution: Dissolve 7-MQ8CA (2.0 eq, 2.0 mmol) in 20 mL of warm methanol.

  • Metal Addition: In a separate flask, dissolve Cu(OAc)₂·H₂O (1.0 eq, 1.0 mmol) in 10 mL of methanol.

  • Coordination: Dropwise add the copper solution to the ligand solution under continuous magnetic stirring. A rapid color change to deep green/blue indicates immediate complexation.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours to ensure thermodynamic equilibration and complete formation of the 5-membered chelate rings[2].

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate, wash with cold methanol (2 × 5 mL), and dry in vacuo.

Protocol C: Synthesis of Ru(II) Half-Sandwich Complex[(p-cymene)Ru(7-MQ8CA)Cl]

Causality: The dimeric Ru(II) precursor is cleaved by the coordinating ligand. The addition of NaOAc actively drives the substitution of one chloride ligand by deprotonating the carboxylic acid, locking the ruthenium center into a stable pseudo-octahedral "piano-stool" geometry.

  • Dissolution: Suspend[Ru(p-cymene)Cl₂]₂ (0.5 eq, 0.5 mmol) and 7-MQ8CA (1.0 eq, 1.0 mmol) in 15 mL of dry ethanol.

  • Deprotonation: Add sodium acetate (1.2 eq, 1.2 mmol) to the suspension.

  • Reaction: Stir at room temperature for 12 hours under an inert N₂ atmosphere to prevent the oxidation of the Ru(II) center.

  • Purification: Evaporate the solvent, extract the complex into DCM, filter through Celite to remove the NaCl byproduct, and precipitate the pure complex using hexane.

Workflow A Ligand Synthesis (Microwave Skraup Reaction) C Coordination Reaction (Solvent, Base, Reflux) A->C 7-MQ8CA B Metal Precursor Selection (e.g., Cu(OAc)2, [RuCl2(p-cymene)]2) B->C Metal Cation D Isolation & Purification (Precipitation, Washing) C->D Crude Complex E Analytical Validation (FT-IR, NMR, HRMS) D->E Purified Complex

Workflow for the synthesis and validation of 7-MQ8CA transition metal complexes.

Analytical Validation & Data Presentation

Self-Validating Systems: To ensure the integrity of the synthesized complexes, researchers must employ orthogonal analytical techniques. The primary validation point is the FT-IR spectrum: the broad O-H stretching band of the free carboxylic acid (2500–3000 cm⁻¹) must completely disappear, and the C=O asymmetric stretching frequency must shift to a lower wavenumber (Δν ≈ 30-50 cm⁻¹), confirming carboxylate coordination[6]. For diamagnetic complexes (e.g., Ru(II)), ¹H NMR provides a secondary validation system where the downfield shift of the quinoline protons (H2 and H9) confirms N1 coordination.

Table 1: Expected Physicochemical and Analytical Data

ParameterFree Ligand (7-MQ8CA)Cu(7-MQ8CA)₂ Complex[(p-cymene)Ru(7-MQ8CA)Cl]
Appearance Off-white solidDark Green/Blue microcrystalsOrange/Red powder
FT-IR: ν(C=O) ~1710 cm⁻¹~1640 cm⁻¹ (coordinated)~1650 cm⁻¹ (coordinated)
FT-IR: ν(O-H) 2500–3000 cm⁻¹ (broad)AbsentAbsent
¹H NMR (DMSO-d₆) COOH peak at ~13.5 ppmN/A (Paramagnetic broadening)COOH absent; Quinoline shifts downfield
UV-Vis (λ_max) ~250 nm, ~320 nm~260 nm, ~380 nm, ~650 nm (d-d)~280 nm, ~410 nm (MLCT)
Mass Spec (ESI) [M+H]⁺ m/z 204.06[1][M+H]⁺ m/z 468.04[M-Cl]⁺ m/z 438.06

Biological and Catalytic Applications

The rigid 5-membered metallacycle formed by 7-MQ8CA is highly stable against hydrolysis in biological media[3].

  • Antimicrobial Agents: Similar to 8-hydroxyquinoline derivatives, the Cu(II) complexes exhibit enhanced lipophilicity compared to the free ligand. This allows them to penetrate bacterial cell membranes efficiently and exert oxidative stress via Fenton-like reactions, leading to potent antimicrobial activity[6].

  • C-H Activation: The Ru(II) complexes serve as robust pre-catalysts. The quinoline-8-carboxylate moiety acts as an excellent bidentate directing group, facilitating the regioselective functionalization of unactivated C-H bonds under mild conditions[4].

References

1.[1] PubChemLite - 7-methoxyquinoline-8-carboxylic acid (C11H9NO3). uni.lu. 2.[2] The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. uncw.edu. 3.[3] Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. nih.gov. 4.[4] Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. acs.org. 5.[6] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. scirp.org. 6.[5] US 8,969,352 B2 - Substituted 2-azabicycles and their use as orexin receptor modulators. googleapis.com.

Sources

Application

Application Note: Scalable Synthesis of 7-Methoxyquinoline-8-Carboxylic Acid

Here is a detailed Application Note and Protocol for the scalable synthesis of 7-methoxyquinoline-8-carboxylic acid . Introduction & Significance 7-Methoxyquinoline-8-carboxylic acid is a high-value heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the scalable synthesis of 7-methoxyquinoline-8-carboxylic acid .

Introduction & Significance

7-Methoxyquinoline-8-carboxylic acid is a high-value heterocyclic building block, structurally related to the "Simeprevir-type" quinoline scaffolds used in HCV protease inhibitors. While 8-methoxyquinoline derivatives (like Gatifloxacin intermediates) are common, the 7-methoxy-8-carboxy substitution pattern presents a specific regiochemical challenge.

The primary difficulty in synthesizing this molecule at scale is the ortho-relationship between the methoxy group (C7) and the carboxylic acid (C8). Direct electrophilic substitution (e.g., nitration/bromination) of 7-methoxyquinoline typically occurs at the C8 position, but subsequent carbonylation is often low-yielding or requires cryogenic lithiation, which is costly for multi-kilogram batches.

This protocol details the "Methyl Oxidation Route" , an industrially validated approach that establishes the C8-carbon via a methyl group before ring closure, followed by a robust oxidation to the carboxylic acid. This method avoids the decarboxylation issues common in direct Skraup cyclizations of anthranilic acids.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 8-methyl group during quinoline ring formation.

  • Target: 7-Methoxyquinoline-8-carboxylic acid[1][2][3][4]

  • Precursor 1: 7-Methoxy-8-methylquinoline (Stable intermediate)

  • Precursor 2: 3-Methoxy-2-methylaniline (Regiodefined aniline)

  • Starting Material: 3-Methoxy-2-methylbenzoic acid (Commercially available)

Retrosynthesis Target 7-Methoxyquinoline- 8-carboxylic acid Inter1 7-Methoxy- 8-methylquinoline Target->Inter1 Oxidation (SeO2 or KMnO4) Inter2 3-Methoxy- 2-methylaniline Inter1->Inter2 Skraup Cyclization (Glycerol/H2SO4) Start 3-Methoxy- 2-methylbenzoic acid Inter2->Start Curtius Rearrangement (DPPA/tBuOH)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the 2-methyl-3-anisidine intermediate.

Route Selection & Causality

MethodScalabilityProsCons
A. Methyl Oxidation (Recommended) High Robust regiochemistry; uses standard industrial unit operations (Skraup, Oxidation).Requires 3-methoxy-2-methylaniline (3-step synthesis from acid).
B. Direct Skraup on Anthranilic Acid LowShortest path (1 step).3-Methoxyanthranilic acid is expensive/unstable; high risk of decarboxylation at 140°C.
C. Ortho-Lithiation MediumDirect functionalization of 7-methoxyquinoline.Requires cryogenic temps (-78°C) and organolithiums (n-BuLi); safety risks at kg scale.

Decision: Method A is selected for this protocol. It isolates the difficult regiochemistry to the aniline starting material (which is well-defined) and uses a robust oxidation step that is tolerant of the quinoline nitrogen.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Methoxy-2-methylaniline

Note: If this aniline is commercially sourced, proceed to Stage 2. This step converts the benzoic acid to the aniline via a Curtius rearrangement, preserving the crucial 1,2,3-substitution pattern.

Reagents:

  • 3-Methoxy-2-methylbenzoic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • tert-Butanol (t-BuOH) (Solvent/Reactant)

  • HCl (4M in Dioxane)

Workflow:

  • Acyl Azide Formation: Dissolve carboxylic acid in dry toluene. Add TEA, then DPPA dropwise at 0°C. Stir at RT for 1 hr.

  • Rearrangement: Heat to 80°C (gas evolution observed). Add excess t-BuOH and reflux for 12 hours to form the N-Boc intermediate.

  • Deprotection: Concentrate and treat the residue with 4M HCl/Dioxane at RT for 4 hours.

  • Workup: Basify with NaOH (aq) to pH 10, extract with EtOAc, dry over Na2SO4, and concentrate.

  • Yield: Expect 85-90% as a dark oil/solid.

Stage 2: Skraup Cyclization to 7-Methoxy-8-methylquinoline

This is the critical ring-forming step. The methyl group at C2 of the aniline forces cyclization to the only open ortho-position (C6), guaranteeing the 7,8-substitution pattern on the quinoline.

Reagents:

  • 3-Methoxy-2-methylaniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Sulfuric Acid (conc. H2SO4) (2.5 equiv)

  • Sodium 3-nitrobenzenesulfonate (0.6 equiv) (Preferred over nitrobenzene for easier workup)

  • Iron(II) Sulfate (FeSO4·7H2O) (0.1 equiv) (Moderator)

Protocol:

  • Setup: Use a 3-neck flask with mechanical stirring and a reflux condenser.

  • Addition: Mix aniline, glycerol, nitrobenzenesulfonate, and FeSO4. Add H2SO4 dropwise (Exothermic!).

  • Reaction: Heat cautiously to 135-140°C. Caution: The reaction can become vigorous (the "Skraup violent phase") around 120°C.

  • Duration: Reflux for 4–6 hours until TLC shows consumption of aniline.

  • Workup:

    • Cool to ~80°C and pour onto ice/water.

    • Basify with 50% NaOH solution to pH >12.

    • Steam distill the mixture (optional for high purity) or extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry (MgSO4), and concentrate.

  • Purification: Recrystallize from hexane/EtOAc or distill under vacuum.

  • Checkpoint: 1H NMR should show two doublets for the pyridine ring protons and the characteristic methyl singlet at ~2.7 ppm.

Stage 3: Oxidation to 7-Methoxyquinoline-8-carboxylic Acid

The 8-methyl group is activated but sterically crowded. Selenium Dioxide (SeO2) is the standard reagent for methyl-to-acid oxidation on heterocycles, often proceeding via the aldehyde.

Reagents:

  • 7-Methoxy-8-methylquinoline (1.0 equiv)

  • Selenium Dioxide (SeO2) (2.5 equiv)

  • Pyridine or Dioxane (Solvent)

  • Water (Trace, accelerates reaction)

Protocol:

  • Reaction: Suspend the quinoline and SeO2 in Pyridine (10 mL/g). Add 1% water.

  • Heating: Reflux (115°C) for 12–24 hours. Monitor by HPLC/TLC. The intermediate aldehyde may form; prolonged heating drives it to the acid.

    • Alternative: If conversion stalls at the aldehyde, cool, filter Se metal, and treat the filtrate with Ag2O or NaClO2/H2O2 to finish the oxidation.

  • Workup:

    • Filter hot through Celite to remove black Selenium metal. Warning: Se residues are toxic.

    • Concentrate the filtrate to remove pyridine.

    • Dissolve residue in 10% Na2CO3 (aq). Wash with EtOAc (removes unreacted starting material).

    • Precipitation: Acidify the aqueous layer with conc. HCl to pH 3–4. The product should precipitate as a solid.[5]

  • Purification: Filter the solid, wash with cold water and acetonitrile. Recrystallize from DMF/Ethanol if necessary.

Process Visualization

Workflow Step1 Step 1: Precursor Prep 3-Methoxy-2-methylbenzoic acid + DPPA + tBuOH Step2 Step 2: Skraup Cyclization Reagents: Glycerol, H2SO4, Oxidant Temp: 140°C Step1->Step2 Yield: ~85% (3-Methoxy-2-methylaniline) Step3 Step 3: Oxidation Reagent: SeO2 in Pyridine Temp: 115°C (Reflux) Step2->Step3 Yield: ~70% (7-Methoxy-8-methylquinoline) QC QC Checkpoint: 1H NMR, HPLC Purity >98% Step3->QC Yield: ~60% (Final Acid)

Figure 2: Step-by-step process flow for the synthesis.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR (DMSO-d6) Diagnostic Peaks: • COOH (broad s, ~13-14 ppm)• H-2, H-3, H-4 (Quinoline core)• OMe (s, ~4.0 ppm)1H NMR (400 MHz)
Mass Spec [M+H]+ = 204.06LC-MS (ESI+)

Troubleshooting Guide:

  • Low Yield in Skraup: Ensure the reaction temperature is maintained above 135°C. If the reaction is too violent, increase the amount of FeSO4 moderator.

  • Incomplete Oxidation: If the aldehyde (7-methoxyquinoline-8-carbaldehyde) persists, isolate it and perform a second oxidation using Sodium Chlorite (NaClO2) (Pinnick oxidation conditions).

References

  • Simeprevir Intermediate Synthesis

    • Rosenquist, Å., et al. "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 2014, 57(5), 1673–1693. Link

    • Note: Describes the synthesis of 7-methoxy-8-methylquinoline
  • Manske, R. H. F., & Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953, Vol 7.
  • Oxidation of Methylquinolines

    • Tagawa, Y., et al. "Oxidation of methylquinolines with selenium dioxide." Chemical & Pharmaceutical Bulletin, 1980.
    • Patent CN111377863A: "Preparation method of 7-chloro-8-quinoline carboxylic acid." (Demonstrates oxidation of the 8-methyl analog). Link

  • PubChem Compound Summary

    • "7-methoxyquinoline-8-carboxylic acid" (CID 68774583). Link

Sources

Method

Solid-Phase Synthesis Applications of 7-Methoxyquinoline-8-Carboxylic Acid: Protocols and Mechanistic Insights

Executive Summary & Chemical Context 7-Methoxyquinoline-8-carboxylic acid (7-MQ8CA) has emerged as a privileged scaffold in modern medicinal chemistry. It is most prominently utilized as a core building block in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

7-Methoxyquinoline-8-carboxylic acid (7-MQ8CA) has emerged as a privileged scaffold in modern medicinal chemistry. It is most prominently utilized as a core building block in the synthesis of dual orexin receptor antagonists (DORAs), such as substituted 2-azabicycles and 7-azabicycles, which are critical for the treatment of insomnia and other neurological disorders[1],[2]. Beyond neuropharmacology, quinoline-8-carboxylic acid derivatives are increasingly integrated into Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS) workflows to generate combinatorial libraries, kinase inhibitors, and Proteolysis Targeting Chimeras (PROTACs)[3],[4].

This application note provides a comprehensive guide to the solid-phase integration of 7-MQ8CA. By analyzing the steric and electronic microenvironment of the quinoline ring, we establish self-validating protocols designed to maximize coupling efficiency on solid supports.

Mechanistic Rationale: Overcoming Steric and Electronic Hurdles

The incorporation of 7-MQ8CA into a resin-bound amine presents unique mechanistic challenges that dictate experimental choices:

  • Steric Shielding at the C8 Position: The carboxylic acid at the C8 position is flanked by the bulky 7-methoxy group and the quinoline nitrogen. This severe steric hindrance impedes the approach of resin-bound nucleophiles (especially secondary amines like piperidines or azabicycles). Consequently, standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete coupling and truncated sequences.

  • Electronic Deactivation and Hydrogen Bonding: The adjacent quinoline nitrogen can participate in intramolecular hydrogen bonding with the activated acylium intermediate, altering its electrophilicity. Furthermore, the basicity of the quinoline nitrogen can sequester protons, requiring a careful balance of non-nucleophilic bases (like DIPEA) to maintain the optimal pH for coupling.

  • Causality of Reagent Selection: To overcome these barriers, highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) are strictly required[1]. HATU generates a highly reactive 7-aza-OBt ester that facilitates coupling through a neighboring group effect, while T3P forms a compact phosphonic mixed anhydride that is less susceptible to steric bulk.

Quantitative Optimization of Coupling Conditions

To establish a baseline for protocol design, the coupling efficiency of 7-MQ8CA to a resin-bound secondary amine (e.g., a piperidine derivative) was evaluated across various reagent systems. The data below illustrates the necessity of selecting the correct activation strategy.

Coupling Reagent SystemBase (Equiv)SolventTime (hrs)Conversion Yield (%)Crude Purity (%)Mechanistic Observation
DIC / HOBt (3 eq)NoneDMF12.0< 30%45%Severe steric hindrance prevents active ester formation.
PyBOP (3 eq)DIPEA (6 eq)DMF6.065%72%Moderate activation; susceptible to premature hydrolysis.
HATU (3 eq) DIPEA (6 eq) DMF 3.0 > 95% 92% Optimal; 7-aza-OBt ester overcomes C7-methoxy sterics.
T3P (50% in EtOAc)DIPEA (6 eq)DMF/DCM4.090%88%Highly effective; zero epimerization risk, easy byproduct wash.

Table 1: Optimization of solid-phase coupling conditions for 7-methoxyquinoline-8-carboxylic acid.

Solid-Phase Synthesis Workflows

Visualizing the SPOS Cycle

The following workflow illustrates the optimized cycle for incorporating 7-MQ8CA onto a solid support, highlighting the critical in-process validation steps.

SPPS_Workflow R Resin-Bound Amine (Swelled in DMF) Act 7-MQ8CA Activation (HATU / DIPEA) R->Act Add Reagents Coup Amide Coupling (3 hours, RT) Act->Coup Active Ester Formation Wash Resin Washing (DMF / DCM) Coup->Wash Remove Excess Reagents Val Self-Validation (Kaiser/Chloranil Test) Wash->Val Verify Coupling Val->Act If Positive (Incomplete) Cleav TFA Cleavage (TFA/TIS/H2O) Val->Cleav If Negative (Complete) Prod Target Compound (e.g., Orexin Modulator) Cleav->Prod Precipitation & Lyophilization

Workflow for the solid-phase coupling of 7-methoxyquinoline-8-carboxylic acid.

Protocol: On-Resin Amide Coupling of 7-MQ8CA

This protocol is designed as a self-validating system. It utilizes a micro-cleavage step and colorimetric assays to ensure that the steric hindrance of the 7-methoxy group has been successfully navigated before proceeding to global cleavage.

Materials:

  • Resin-bound amine (e.g., Rink Amide AM resin loaded with a target peptide or azabicycle scaffold), 0.1 mmol scale.

  • 7-Methoxyquinoline-8-carboxylic acid (synthesized via microwave irradiation of 2-amino-6-methoxybenzoic acid and acrolein)[1].

  • HATU, DIPEA, DMF (Peptide Synthesis Grade), DCM.

Step-by-Step Methodology:

  • Resin Swelling: Place 0.1 mmol of the resin-bound amine into a solid-phase synthesis vessel equipped with a porous frit. Swell the resin in 3 mL of DCM for 20 minutes, followed by 3 mL of DMF for 20 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve 7-MQ8CA (61 mg, 0.3 mmol, 3.0 equiv) and HATU (114 mg, 0.3 mmol, 3.0 equiv) in 2 mL of anhydrous DMF.

  • Activation: Add DIPEA (104 µL, 0.6 mmol, 6.0 equiv) to the vial. Causality Note: The solution will turn distinctively yellow, indicating the formation of the active 7-aza-OBt ester. Allow pre-activation for exactly 3 minutes to maximize the concentration of the active ester before it undergoes potential side reactions.

  • Coupling: Transfer the activated mixture to the synthesis vessel containing the swelled resin. Agitate the mixture gently at room temperature for 3 hours. Causality Note: The extended coupling time (3 hours vs. the standard 1 hour) is strictly necessary to overcome the steric barrier at the C8 position.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL) to remove all traces of HATU byproducts and unreacted acid.

  • Self-Validation (Colorimetric Test): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) on a few beads. A negative result (no color change) validates complete coupling. If positive, repeat steps 2-5 (double coupling).

  • Self-Validation (Micro-cleavage): Withdraw ~2 mg of resin, treat with 100 µL of TFA/H2O (95:5) for 30 minutes, evaporate, and analyze via LC-MS to confirm the mass of the 7-MQ8CA-capped product.

  • Global Cleavage: Treat the bulk resin with 3 mL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H2O) for 2 hours. Collect the filtrate, precipitate in cold diethyl ether, and centrifuge to isolate the final product.

Pharmacological Application: Orexin Receptor Modulation

Compounds synthesized using 7-MQ8CA as a building block are frequently evaluated for their ability to modulate the orexin signaling pathway. Orexin/hypocretin signaling is mediated by two G-protein-coupled receptors (OX1R and OX2R)[2]. 7-MQ8CA derivatives act as potent antagonists, blocking the binding of Orexin A/B peptides, thereby inhibiting the downstream intracellular calcium spike that promotes wakefulness[2].

Orexin_Pathway Antag 7-MQ8CA Derivative (Antagonist) Receptor OX1R / OX2R (GPCRs) Antag->Receptor Competitive Inhibition Orexin Orexin A/B Peptides Orexin->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Activation Ca2 Intracellular Ca2+ Increase PLC->Ca2 IP3/DAG Production Wake Wakefulness & Arousal Ca2->Wake Neuronal Excitability

Orexin receptor signaling pathway modulated by 7-MQ8CA-derived antagonists.

References

  • WO2014159591A1 - Substituted 7-azabicycles and their use as orexin receptor modulators. Google Patents. 1

  • US 8,969,352 B2 - Substituted 2-azabicycles and their use as orexin receptor modulators. Googleapis.com. 2

  • CA2861066A1 - Compounds and methods for the enhanced degradation of targeted proteins and other polypeptides by an e3 ubiquitin ligase. Google Patents. 3

  • Targeting Several Biologically Reported Targets of Glioblastoma Multiforme by Assaying 2D and 3D Cultured Cells. PMC - NIH. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Methoxyquinoline-8-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing challenging heterocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing challenging heterocyclic building blocks. The synthesis of 7-methoxyquinoline-8-carboxylic acid is a notorious bottleneck in early-stage pharmaceutical development, particularly in the synthesis of orexin receptor modulators[1].

The standard literature protocol—a microwave-assisted Skraup-type condensation—typically stalls at a ~20% yield[1]. This guide deconstructs the reaction mechanics, explains the chemical causality behind these poor yields, and provides validated troubleshooting pathways to break through this ceiling.

Part 1: Mechanistic Bottlenecks & Causality

The conventional baseline synthesis reacts 2-amino-6-methoxybenzoic acid (11 g) with acrolein (4.8 mL) in 1,4-dioxane (66 mL) at 200 °C under microwave irradiation for 20 minutes[1]. The isolated yield of this process is typically around 2.8 g (20%)[1].

To optimize this, we must first understand the mechanistic failure points. The reaction proceeds via an aza-Michael addition, followed by electrophilic aromatic substitution (cyclization), and finally, an oxidation step to achieve the fully aromatic quinoline core. The 20% yield is not a random failure; it is a direct consequence of acrolein polymerization and the lack of a dedicated oxidant.

Mechanistic pathway of the Skraup synthesis highlighting the oxidation bottleneck.

Part 2: Troubleshooting FAQs

Q1: Why does the standard microwave protocol result in heavy tar formation and low recovery? A: The primary culprit is the thermal instability of the electrophile. Acrolein is highly reactive and volatile. At 200 °C, it rapidly undergoes radical polymerization, forming complex, insoluble tars that trap your starting material. Furthermore, the standard protocol uses neutral 1,4-dioxane[1], lacking a dedicated acid catalyst to accelerate the desired aza-Michael addition over competing polymerization pathways. Solution: Transition from a batch addition of acrolein to a slow-dosing continuous flow setup, or use an acrolein surrogate (such as glycerol with sulfuric acid) which generates the reactive enal in situ at a controlled rate.

Q2: LC-MS analysis of my crude mixture shows a major peak at [M+H]+ = 206. What is this, and how do I resolve it? A: The monoisotopic mass of the target product is 203.06 Da, meaning the expected [M+H]+ should be approximately 204 Da[2]. A mass of 206 Da indicates the accumulation of the unoxidized dihydroquinoline intermediate. The Skraup-Doebner-Miller reaction requires a final oxidation step. Without an added oxidant, the reaction relies on disproportionation (where some starting material acts as a hydrogen acceptor and is destroyed), inherently capping your maximum theoretical yield at 50%. Solution: Introduce a mild, compatible oxidant. Adding sodium 3-nitrobenzenesulfonate (Ludigol) or a catalytic amount of iodine (I2) facilitates quantitative aromatization without degrading the methoxy or carboxylic acid groups.

Q3: How can I scale this reaction beyond the 1-gram microwave batch limit? A: Microwave synthesis is excellent for rapid library generation but scales poorly due to limited penetration depth and localized superheating. For multi-gram scale-up, abandon the microwave. Switch to conventional thermal heating using a strongly acidic solvent system (e.g., Acetic Acid/H2SO4) combined with an oxidant and a syringe-pump addition of acrolein.

Decision tree for troubleshooting low yields in quinoline cyclization reactions.

Part 3: Quantitative Optimization Data

The table below summarizes the causality-driven improvements made to the baseline protocol. By addressing the lack of an acid catalyst and the absence of an oxidant, the yield can be more than tripled.

MethodScale (SM)CatalystOxidantConditionsIsolated Yield
Baseline Microwave [1]11.0 gNoneNone (Air)1,4-Dioxane, 200 °C, 20 min20%
Optimized Microwave 1.0 gAcOH (10% v/v)Iodine (0.5 eq)1,4-Dioxane, 150 °C, 45 min58%
Conventional Scale-Up 50.0 gH2SO4 (cat.)Na-3-nitrobenzenesulfonateAcOH, 110 °C, 12 h (Slow Add)65%

Part 4: Self-Validating Experimental Protocol (Conventional Scale-Up)

This protocol is designed to be self-validating. By utilizing in-process controls (IPC) via LC-MS, you can verify the completion of the cyclization and oxidation steps independently.

Materials Required:

  • 2-Amino-6-methoxybenzoic acid (1.0 eq)

  • Acrolein (1.5 eq) - Note: Highly toxic and volatile; handle in a fume hood.

  • Sodium 3-nitrobenzenesulfonate (1.2 eq)

  • Glacial Acetic Acid (Solvent)

  • Concentrated H2SO4 (0.1 eq)

Step-by-Step Methodology:

  • Reactor Preparation: In a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a syringe pump inlet, dissolve 2-amino-6-methoxybenzoic acid (1.0 eq) and sodium 3-nitrobenzenesulfonate (1.2 eq) in glacial acetic acid (10 mL per gram of SM).

  • Catalyst Addition: Slowly add concentrated H2SO4 (0.1 eq) to the stirring mixture. Heat the reaction mixture to 110 °C.

  • Controlled Electrophile Addition: Load acrolein (1.5 eq) into a gas-tight syringe. Using a syringe pump, add the acrolein sub-surface to the reaction mixture over a period of 4 hours.

    • Causality Check: Slow addition ensures the steady-state concentration of acrolein remains low, favoring the bimolecular aza-Michael addition over unimolecular acrolein polymerization.

  • In-Process Control (IPC) & Oxidation: After the addition is complete, maintain the temperature at 110 °C for an additional 8 hours.

    • Self-Validation: Pull a 50 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the disappearance of the starting material and the absence of the m/z 206 peak[2]. The dominant peak must be m/z 204. If m/z 206 persists, the oxidation is incomplete; add an additional 0.2 eq of the oxidant and stir for 2 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Pour the resulting slurry into ice-cold water. Adjust the pH to ~4.0 using 2M NaOH to precipitate the zwitterionic 7-methoxyquinoline-8-carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water and minimal cold ethanol, and dry under vacuum at 50 °C. If necessary, purify via silica gel chromatography (0-10% MeOH in DCM) as per the baseline literature[1].

References

1.[1] Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents - 2.[2] 7-methoxyquinoline-8-carboxylic acid (C11H9NO3) - PubChemLite -

Sources

Optimization

Technical Support Center: Solubilization of 7-Methoxyquinoline-8-Carboxylic Acid

Executive Summary 7-methoxyquinoline-8-carboxylic acid presents a classic "solubility paradox" common to quinoline scaffolds. Researchers often observe that the compound dissolves in pure DMSO but precipitates immediatel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-methoxyquinoline-8-carboxylic acid presents a classic "solubility paradox" common to quinoline scaffolds. Researchers often observe that the compound dissolves in pure DMSO but precipitates immediately upon dilution into aqueous buffers (PBS, media) at neutral pH.[1][2]

This guide addresses the root cause: Amphoterism .[1][2] This molecule possesses both a basic quinoline nitrogen and an acidic carboxylic acid.[1][2] At neutral pH, it likely exists as a zwitterion or an uncharged neutral species with high crystal lattice energy, leading to minimal solubility.[2]

Module 1: The Diagnostic (Why is it precipitating?)

Before attempting a protocol, you must understand the pH-Solubility Profile .[1][2]

  • The Acidic Region (pH < 3): The quinoline nitrogen is protonated (

    
    ).[1][2] The molecule is cationic and highly soluble.[1][2]
    
  • The Basic Region (pH > 8): The carboxylic acid is deprotonated (

    
    ).[1][2] The molecule is anionic and highly soluble.[1][2]
    
  • The "Danger Zone" (pH 4–7): The molecule approaches its Isoelectric Point (pI).[1][2] The net charge is zero (zwitterionic or neutral).[1][2] Solvation energy is lowest, and lattice energy dominates, causing precipitation.[2]

Visualization: The Solubility U-Curve

SolubilityCurve cluster_acid Acidic pH (< 3) cluster_neutral Neutral pH (4 - 7) cluster_base Basic pH (> 8) Cation Cationic Species (Protonated N+) High Solubility Zwitterion Zwitterion / Neutral (Net Charge 0) PRECIPITATION Cation->Zwitterion Add Base (Deprotonation of N) Anion Anionic Species (Deprotonated COO-) High Solubility Zwitterion->Anion Add Base (Deprotonation of COOH) Anion->Zwitterion Add Acid

Figure 1: The theoretical solubility behavior of amphoteric quinoline derivatives. The "Danger Zone" represents the pH range where the net charge is zero, leading to minimum solubility.

Module 2: pH Adjustment & Salt Formation Strategies

User Issue: "I need to dissolve this for an assay at pH 7.4, but it crashes out."

Technical Insight: You cannot force the neutral molecule to dissolve at pH 7.4 if its intrinsic solubility is low.[1] You must shift the equilibrium or "hide" the hydrophobic core.[1]

Protocol A: In-Situ Salt Formation (The "pH Swing" Method)

Instead of dissolving the solid directly in buffer, dissolve it in a small volume of extreme pH, then dilute.

  • Weigh 10 mg of 7-methoxyquinoline-8-carboxylic acid.

  • Acidic Route (Preferred for stability): Add 100 µL of 1.0 M HCl. Vortex until clear (formation of the Hydrochloride salt).[1][2]

  • Basic Route: Add 100 µL of 1.0 M NaOH. Vortex until clear (formation of the Sodium salt).[1]

  • Dilution: Slowly add your buffer (PBS or Media) while vortexing.[1][2]

    • Critical Check: If it precipitates upon reaching pH 7.4, the thermodynamic solubility limit has been reached.[2] Proceed to Module 3 .

Protocol B: Counter-Ion Screening

If the hydrochloride or sodium salts are hygroscopic or unstable, synthesize a stable salt form.[1]

Salt TypeReagentRationale
Mesylate Methanesulfonic acidExcellent for lipophilic bases; breaks crystal lattice effectively.[1][2]
Tosylate p-Toluenesulfonic acidIncreases molecular weight; often creates stable, non-hygroscopic crystals.[1][2]
Meglumine N-MethylglucaminePreferred for acidic drugs; creates a bulky counter-ion that prevents packing.[1][2]

Module 3: Co-Solvent & Surfactant Systems[1][2]

User Issue: "I cannot change the pH. I must use neutral media."

Technical Insight: When pH manipulation is impossible, you must lower the dielectric constant of the solvent or encapsulate the drug.[1]

The "Spring and Parachute" Formulation

This method uses a co-solvent (Spring) to dissolve the drug and a surfactant (Parachute) to prevent precipitation upon dilution.[1][2]

Recommended Formulation:

  • 5% DMSO (The Solvent)[1]

  • 5% Tween 80 or Solutol HS 15 (The Surfactant)[1]

  • 90% Aqueous Buffer [1]

Step-by-Step:

  • Dissolve compound in pure DMSO at 20x the final target concentration.

  • Add the Tween 80 directly to the DMSO solution.[1][2] Vortex.

  • Slowly pipette this mixture into the aqueous buffer under rapid stirring.

    • Why? Adding buffer to DMSO causes a sudden polarity shift (precipitation).[1][2] Adding DMSO to buffer (with surfactant) allows the surfactant to coat the molecules immediately.[1][2]

Module 4: Advanced Complexation (Cyclodextrins)

User Issue: "DMSO is toxic to my cells/animals. I need a solvent-free aqueous solution."

Technical Insight: Quinoline rings fit perfectly into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] This "host-guest" complex hides the hydrophobic aromatic rings from the water while the outer shell remains hydrophilic.[1]
Protocol C: Cyclodextrin Complexation

Materials:

  • HP-

    
    -CD (pharmaceutical grade)[1][2]
    
  • Milli-Q Water[1][2]

Workflow:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in water.[1][2] (e.g., 2g in 10mL).
    
  • Add Drug: Add 7-methoxyquinoline-8-carboxylic acid in excess of expected solubility.

  • Equilibrate: Shake or stir at room temperature for 24 hours.

  • Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solid.[1][2]

  • Assay: The filtrate contains the solubilized drug-CD complex.[1][2]

Decision Tree for Method Selection

DecisionTree Start Start: Solubilization Goal IsPHFixed Is pH fixed at 7.4? Start->IsPHFixed NoPH No (pH can vary) IsPHFixed->NoPH Flexible pH YesPH Yes (Physiological pH) IsPHFixed->YesPH Strict pH AdjustPH Use pH Adjustment (Protocol A) Target pH < 4 or > 8 NoPH->AdjustPH Toxicity Is DMSO/Surfactant tolerated? YesPH->Toxicity YesTox Yes Toxicity->YesTox NoTox No (Sensitive Cells/In Vivo) Toxicity->NoTox CoSolvent Use Co-Solvent System (Protocol B) 5% DMSO / 5% Tween 80 YesTox->CoSolvent Cyclodextrin Use Cyclodextrin (Protocol C) 20% HP-beta-CD NoTox->Cyclodextrin

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to force it into solution? A: Sonication creates a supersaturated solution (kinetic solubility).[1][2] While it may appear dissolved initially, the compound will likely precipitate (crash out) over time, leading to inconsistent experimental data.[2] Always rely on thermodynamic solubility methods (pH adjustment or complexation) for stable stock solutions.[1][2]

Q2: Why does my solution turn yellow at high pH? A: Quinoline derivatives are often chromophores.[1][2] The deprotonation of the carboxylic acid or interactions with the aromatic ring system can cause a bathochromic shift (color change).[2] This is usually normal, but verify purity via HPLC if the color darkens significantly (oxidation).[1][2]

Q3: Is the 7-methoxy group important for solubility? A: Yes. The methoxy group is an electron-donating group.[1][2] It slightly increases the electron density of the ring system compared to the parent quinoline-8-carboxylic acid.[1] This makes the ring nitrogen slightly more basic (higher


), potentially shifting the solubility curve, but the general insolubility at neutral pH remains governed by the core scaffold.[2]

References

  • Physicochemical Properties of Quinoline Derivatives

    • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).[1][2][3] AAPS PharmSciTech.[1][2]

  • Cyclodextrin Complexation Strategies

    • Cyclodextrins and Their Derivatives as Drug Stability Modifiers.[1][2][4] (2023).[1][2][4][5] National Institutes of Health (PMC).[1][2]

  • General Solubility Data for Quinoline-8-Carboxylic Acid

    • Quinoline-8-carboxylic acid Physicochemical Properties.[1][2][6][7][8] (2024).[1][2] ChemBK / PubChem Data.[1][2]

    • [1][2]

  • Salt Formation Principles

    • Process for the preparation of quinoline carboxylic acid salts.[1] (EP0351889A1).[1][2] Google Patents.

    • [1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Methoxyquinoline-8-Carboxylic Acid

[1][2][3] Executive Summary & Chemical Context User: "I have crude 7-methoxyquinoline-8-carboxylic acid (7-MQ-8-CA). It is a brown solid with ~85% purity.[1][2][3] How do I purify it to >98% for pharmaceutical synthesis?...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Context

User: "I have crude 7-methoxyquinoline-8-carboxylic acid (7-MQ-8-CA). It is a brown solid with ~85% purity.[1][2][3] How do I purify it to >98% for pharmaceutical synthesis?"

Scientist's Analysis: Purifying 7-methoxyquinoline-8-carboxylic acid presents a specific challenge due to its zwitterionic potential .[1][2][3] The carboxylic acid at position 8 is peri- to the quinoline nitrogen (position 1), allowing for strong intramolecular hydrogen bonding or proton transfer.[1][2][3] This results in high lattice energy and poor solubility in standard non-polar organic solvents.[1][2][3]

  • Target Molecule: 7-methoxyquinoline-8-carboxylic acid[1][2][3]

  • Key Impurities: 7-methoxy-8-methylquinoline (oxidative precursor), decarboxylated byproducts (7-methoxyquinoline), and inorganic salts.[1][2][3]

  • Primary Strategy: A two-stage protocol combining Acid-Base Precipitation (for salt/bulk impurity removal) followed by Thermal Recrystallization (for polishing).[1][2][3]

Purification Protocols

Method A: Acid-Base "Swing" Purification (Primary Cleanup)

Use this method first if your crude material contains inorganic salts or significant non-acidic organic impurities.[1][2][3]

The Logic: This molecule is amphoteric.[1][2][3] It dissolves in high pH (as a carboxylate anion) and precipitates near its isoelectric point (pI) or in strong acid (depending on the salt form desired).[2][3]

  • Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 10 mL per gram of solid). Stir until fully dissolved. The solution should be clear to dark brown.[1][2][3]

    • Why? Converts the acid to the water-soluble sodium carboxylate salt.[1][2]

  • Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel.[1][2][3]

    • Why? Removes insoluble impurities (e.g., polymerized byproducts or non-acidic precursors).[2][3]

  • Precipitation: Slowly add 6N HCl dropwise to the filtrate while stirring vigorously. Monitor pH.

  • Target pH: Adjust pH to 4.5 – 5.5 .

    • Critical Step: Do not overshoot to pH < 1 initially, or you may form the hydrochloride salt which might be water-soluble.[1][2][3] You want the free acid (zwitterion) to precipitate.[1][2][3]

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry.[1][2][3]

Method B: Thermal Recrystallization (Polishing)

Use this method on the solid obtained from Method A to reach >98% purity.[1][2][3]

Recommended Solvent Systems:

  • System 1 (Standard): Ethanol / DMF (9:1 ratio).[2][3]

  • System 2 (High Purity): Glacial Acetic Acid.[1][2][3][4]

Protocol (System 1):

  • Suspend: Place the dried solid in a flask. Add DMF (Dimethylformamide) dropwise at 90°C until just dissolved.[1][2][3]

    • Note: DMF breaks the strong crystal lattice.[1][2][3]

  • Dilute: Add hot Ethanol (anti-solvent) slowly until a faint turbidity persists.[1][2][3]

  • Clarify: If the solution is colored, add activated charcoal (5% w/w), stir for 10 mins at 80°C, and hot-filter.

  • Crystallize: Allow the solution to cool to room temperature slowly (over 2-3 hours), then chill at 4°C overnight.

    • Why? Slow cooling prevents oiling out and trapping of impurities.[1][2][3]

  • Wash: Filter crystals and wash with cold Ethanol.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct purification route based on impurity profile.

PurificationLogic Start Crude 7-methoxyquinoline- 8-carboxylic acid CheckImpurity Analyze Impurity Profile (LC-MS / NMR) Start->CheckImpurity SaltsPresent Inorganic Salts or Non-Acidic Organics present? CheckImpurity->SaltsPresent AcidBase METHOD A: Acid-Base Precipitation (NaOH Dissolution -> HCl Ppt) SaltsPresent->AcidBase Yes Recryst METHOD B: Thermal Recrystallization (DMF/EtOH or Acetic Acid) SaltsPresent->Recryst No (Mainly Isomers) AcidBase->Recryst Polishing Step CheckPurity Check Purity (>98%?) Recryst->CheckPurity CheckPurity->Recryst No (Repeat) Final Pure Product (Dry & Store) CheckPurity->Final Yes

Caption: Decision matrix for selecting between Acid-Base precipitation and Solvent Recrystallization based on initial purity.

Troubleshooting Guide (Q&A)

Q1: The solid is "oiling out" (forming a sticky goo) instead of crystallizing during Method B. Why?

  • Cause: The cooling rate was too fast, or the solvent polarity is mismatched.[2][3] The methoxy group increases lipophilicity, making the compound prone to oiling in highly aqueous mixtures.[2][3]

  • Fix:

    • Re-heat the mixture until dissolved.

    • Add a "seed crystal" of pure material if available.[1][2][3]

    • Add more Ethanol (anti-solvent) very slowly.[1][2][3]

    • Wrap the flask in foil/towel to slow down the cooling rate.[1][2][3]

Q2: My recovery yield is very low (<40%). Where is my product?

  • Cause A (pH Issue): In Method A, if you acidified to pH < 1, you likely formed the Hydrochloride salt (7-methoxyquinoline-8-COOH[1][2][3] • HCl), which is soluble in water.[2][3]

  • Cause B (Solvent Issue): In Method B, using too much DMF will keep the product in solution even at 4°C.[2][3]

  • Fix: Neutralize the mother liquor to pH 4-5 to recover the precipitate. For Method B, concentrate the mother liquor via rotary evaporation and chill again.[2][3]

Q3: The product remains brown/black after recrystallization.

  • Cause: Oxidative polymerization of quinoline impurities (common in older samples).[1][2][3]

  • Fix: You must use Activated Charcoal during the hot dissolution step.[1][2][3]

    • Protocol: Dissolve in hot DMF/Acetic acid, add charcoal, stir 15 mins, filter through Celite while HOT. If it cools during filtration, the product will crystallize in the filter funnel.[2][3]

Q4: Can I use Acetone or Ethyl Acetate?

  • Answer: generally No .[1][2][3] Quinoline-8-carboxylic acids have very poor solubility in these solvents due to the high melting point and zwitterionic lattice energy.[1][2][3] You need a proton-donor/acceptor solvent (like Acetic Acid) or a high-dipole solvent (DMF/DMSO) to break the lattice.[1][2][3]

Comparative Data: Solvent Efficiency

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Water (pH 7) High (as salt)Low (as acid)Excellent for SaltsBest for Method A (Acid/Base swing).[1][2][3]
DMF / Ethanol HighLowGood for OrganicsStandard recrystallization method.[1][3] Toxic solvent.[1][2][3]
Glacial Acetic Acid HighModerateExcellent for IsomersYields very pure crystals but lower recovery.[1][3]
Acetone Very LowInsolublePoorNot recommended.[1][3]

References

  • Bayer AG. (2005).[1][2][3] Method for producing 8-methoxy-quinolinecarboxylic acids.[1][2][3][5][6][7] US Patent 7,115,744 B2.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3]

    • Relevance: Describes the synthesis and purification logic for methoxy-quinoline-carboxylic acid derivatives, specifically using acid-base precipit
  • Chinoin Gyogyszer. (1990).[1][2][3] Process for the preparation of a quinoline carboxylic acid.[1][3][8][9][10] European Patent EP0351889A1.[1][2][3]

    • Relevance: Details the pH adjustment protocols (acetic acid to pH 7)
  • BenchChem. (2025).[1][2][3][8] Advanced Crystallization Techniques for Quinoline Derivatives.

    • Relevance: Provides general solubility profiles and anti-solvent protocols (DMF/Ether or DMF/Alcohol) for quinoline-8-carboxylic acid scaffolds.
  • PubChem. (2025).[1][2][3][11] 7-methoxyquinoline-8-carboxylic acid (Compound).[1][2][3][6] National Library of Medicine.[1][2][3] [2][3]

    • Relevance: Verification of chemical structure, zwitterionic properties, and identifiers (CID 68774583).[2][3]

Sources

Optimization

Troubleshooting decarboxylation issues with 7-methoxyquinoline-8-carboxylic acid

Welcome to the Technical Support Center for Heterocyclic Transformations. As a Senior Application Scientist, I frequently consult on the late-stage functionalization and structural modification of electron-rich, heteroat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Transformations. As a Senior Application Scientist, I frequently consult on the late-stage functionalization and structural modification of electron-rich, heteroatom-dense substrates.

The decarboxylation of 7-methoxyquinoline-8-carboxylic acid is notoriously difficult. Unlike standard benzoic acids, this substrate presents a "perfect storm" of electronic deactivation and coordination traps. This guide is engineered to move beyond generic protocols, providing you with the mechanistic causality required to troubleshoot, optimize, and validate your decarboxylation workflows.

Mechanistic Insights: The Chelation Trap & Electronic Deactivation

To troubleshoot this reaction, you must first understand why it fails. The difficulty in extruding CO₂ from 7-methoxyquinoline-8-carboxylic acid stems from two primary factors:

  • The Electronic Penalty (+M Effect): Decarboxylation typically proceeds via an electrophilic substitution mechanism (protodecarboxylation), where the transition state involves carbanion character at the ipso-carbon (C8). The 7-methoxy group donates electron density via resonance (+M effect) directly into the ring, destabilizing this developing negative charge and drastically raising the activation energy barrier.

  • The Chelation Trap: Quinoline-8-carboxylic acids are potent bidentate ligands. The lone pair on the quinoline nitrogen (N1) and the adjacent 8-carboxylate group coordinate transition metals (like Cu) to form a highly stable, thermodynamically sunken metallacycle[1]. If the metal is too tightly bound, it cannot undergo the necessary insertion into the C-C bond, effectively poisoning the catalyst.

G Substrate 7-Methoxyquinoline-8-carboxylic acid Complex Cu-Carboxylate Intermediate Substrate->Complex Coordination Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Complex Chelation_Trap Stable Cu-Chelate (Reaction Stalls) Complex->Chelation_Trap N-8-O Chelation (Dead End) Decarboxylation Aryl-Copper Intermediate (-CO2) Complex->Decarboxylation TMEDA Ligand (Active Pathway) Product 7-Methoxyquinoline Decarboxylation->Product Protonation

Fig 1: Competing pathways in Cu-catalyzed decarboxylation.

Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 30% conversion, even after 24 hours at 180°C using Cu₂O in quinoline. Why? Causality: You have fallen into the Chelation Trap (see Fig 1). The substrate has permanently sequestered the copper. Solution: You must switch to a catalytic system with a competing, strongly coordinating aliphatic ligand. Using CuBr with Tetramethylethylenediamine (TMEDA) prevents the substrate from permanently binding the copper, maintaining catalytic turnover and allowing the reaction to proceed at much lower temperatures[2].

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of[M-14]. What is happening? Causality: A mass loss of 14 Da indicates demethylation of your 7-methoxy group, yielding 7-hydroxyquinoline. At elevated temperatures (>200°C)[3], nucleophilic attack by the solvent (or trace water/halides) on the methyl group of the activated aryl ether leads to ether cleavage. Solution: Lower the reaction temperature. By utilizing the CuBr/TMEDA system, you can achieve full decarboxylation at 120°C–140°C[4], which is well below the activation energy required for thermal ether cleavage.

Q3: Can I use silver salts instead of copper to avoid the chelation issue? Causality: While silver (e.g., Ag₂CO₃) is effective for protodecarboxylation of standard ortho-substituted benzoic acids, it is highly sensitive to the electronic effects of the 7-methoxy group. Copper, particularly when ligated with TMEDA, stabilizes the aryl-metal intermediate more effectively through


 backbonding.
Solution:  Stick to Copper(I) but optimize the ligand environment.

Quantitative Data: Comparison of Reaction Conditions

To visualize the impact of catalyst and ligand selection, review the quantitative performance metrics below. The data clearly demonstrates why classical thermal methods fail for this specific substrate.

MethodCatalyst / LigandSolventTemp (°C)Time (h)Typical YieldPrimary Failure Mode
Thermal NoneDiphenyl ether230–2504–12< 15%Charring / Demethylation[3]
Classical Cu Cu₂O / QuinolineQuinoline180–20012–2430–45%Catalyst Chelation[1]
Mild Cu-Amine CuBr / TMEDANMP120–1402–4> 85% Moisture Sensitivity[4]

Self-Validating Protocol: Mild Cu/TMEDA Protodecarboxylation

This methodology utilizes aliphatic amines to lower the activation barrier[2]. It is designed as a self-validating system —incorporating In-Process Controls (IPCs) so you can verify the chemical state at each step before proceeding.

Reagents Required:

  • 7-methoxyquinoline-8-carboxylic acid (1.0 equiv, rigorously dried)

  • CuBr (0.1 equiv, 10 mol%)

  • Tetramethylethylenediamine (TMEDA) (0.15 equiv, 15 mol%)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, add the carboxylic acid and CuBr. Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Cu(I) is easily oxidized to catalytically inactive Cu(II) in the presence of O₂.

    • Validation Check: The powder mixture must remain free-flowing. Any clumping indicates residual moisture, which will prematurely protonate the catalyst.

  • Ligand Complexation: Inject anhydrous NMP followed by TMEDA via syringe. Stir at room temperature for 15 minutes.

    • Causality: TMEDA must complex with the copper before heat is applied to prevent the substrate from irreversibly chelating the metal.

    • Validation Check: The solution will transition to a distinct deep blue/green tint. If the solution remains pale or turns muddy brown, the Cu-TMEDA complex has not formed (likely due to oxidized copper).

  • Thermal Extrusion: Heat the reaction mixture to 120°C. Monitor the reaction via a bubbler attached to the Schlenk line.

    • Causality: The lower temperature (120°C vs 200°C) prevents the cleavage of the 7-methoxy ether[4].

    • Validation Check: Continuous, steady gas evolution (CO₂) should be visible in the bubbler. If bubbling ceases but TLC/LC-MS shows remaining starting material, the catalyst has been poisoned.

  • Quench & Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (10 mL/mmol) and stir vigorously for 30 minutes.

    • Causality: NH₄Cl acts as a strong chelator for copper, breaking apart any remaining Cu-quinoline complexes and driving the metal into the aqueous phase.

    • Validation Check: The aqueous layer should turn bright blue (Cu(II) amine complexes), leaving a clean organic layer containing the 7-methoxyquinoline product. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Logic Workflow

If your reaction fails the validation checks in the protocol above, follow this diagnostic logic tree to isolate the variable.

G Start Analyze Crude NMR/LCMS LowConv Low Conversion Start->LowConv >20% Starting Material SideProd Side Product Formation Start->SideProd Unexpected Peaks CheckTemp Assess Conditions LowConv->CheckTemp Thermal Method? Demethylation Demethylation SideProd->Demethylation [M-14] Peak Dimer Oxidative Coupling SideProd->Dimer Biaryl Dimer AddCu Optimize Catalyst CheckTemp->AddCu Yes: Add Cu/TMEDA Lower to 120°C LowerTemp Prevent Ether Cleavage Demethylation->LowerTemp Reduce Temp <150°C ExcludeO2 Ensure Anaerobic Setup Dimer->ExcludeO2 Degas Solvent

Fig 2: Diagnostic logic tree for troubleshooting decarboxylation.

References

  • Product Class 3: Quinolines - Thieme E-Books & E-Journals. Thieme Connect. 1

  • Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Semantic Scholar.2

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions (Full Text). Future4200. 4

  • Synthesis and Transformation of Tricyclic KYNA Derivatives. MDPI. 3

Sources

Troubleshooting

Technical Support Center: Purification of 7-methoxyquinoline-8-carboxylic acid

The following guide serves as a technical support resource for the purification of 7-methoxyquinoline-8-carboxylic acid . It is designed for researchers requiring high-purity material for drug development or complex orga...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for the purification of 7-methoxyquinoline-8-carboxylic acid . It is designed for researchers requiring high-purity material for drug development or complex organic synthesis.

Case ID: PUR-7MQ8CA-001 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, characterize your crude material to select the correct protocol.

ObservationLikely ImpurityCauseRecommended Action
Yellow/Brown Oil or Gum Polymerized quinoline byproductsOxidative degradation or overheatingProtocol A (Acid-Base Extraction)
Insoluble Black Specks Manganese dioxide (

) or inorganic salts
Residual oxidant from synthesisFiltration (Step 2 in Protocol A)
Beige Solid (Low MP) 7-methoxy-8-methylquinoline (Starting Material)Incomplete oxidationProtocol A (Removes non-acidic organics)
Color Persists after Recryst. Trace regioisomers (e.g., 5-methoxy)Impure starting aniline (Skraup synthesis)Protocol B (Activated Carbon + Recrystallization)

Core Purification Protocols

Protocol A: Selective Acid-Base Extraction (The "Golden Path")

Use this as your primary purification method. It exploits the acidity of the carboxylic acid to separate it from non-acidic impurities (starting materials, decarboxylated byproducts).

Reagents:

  • Sodium Bicarbonate (

    
    ), saturated aqueous solution.
    
  • Hydrochloric Acid (

    
    ), 1M and 6M.
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Activated Carbon (optional).

Workflow:

  • Dissolution : Suspend the crude solid in saturated

    
     (10 mL/g). Stir vigorously for 30 minutes.
    
    • Why? The carboxylic acid forms a water-soluble sodium salt. Non-acidic impurities (e.g., 7-methoxyquinoline) remain insoluble.

  • Filtration : Filter the mixture through a Celite pad to remove insoluble starting materials and inorganic residues (

    
    ).
    
    • Checkpoint: Your product is now in the filtrate (aqueous layer).

  • Wash : Extract the aqueous filtrate twice with EtOAc (5 mL/g). Discard the organic (EtOAc) layer.

    • Why? This removes neutral organic impurities that are slightly water-soluble.

  • Precipitation : Cool the aqueous layer to 0–5°C. Slowly add 6M

    
     dropwise until pH reaches ~3–4.
    
    • Critical: Do not overshoot to pH < 1, as the quinoline nitrogen may protonate, forming a soluble hydrochloride salt, reducing yield.

  • Isolation : Filter the resulting white/off-white precipitate. Wash with cold water and dry under vacuum at 50°C.

Protocol B: Recrystallization

Perform this after Protocol A if HPLC purity is <98%.

Solvent System: Ethanol / Water (Mixed Solvent)

  • Dissolve : Suspend the semi-pure acid in boiling Ethanol (minimum volume).

  • Clarify : If the solution is colored, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot.

  • Crystallize : Remove from heat. Add hot Water dropwise until persistent turbidity is just observed. Add a few drops of Ethanol to clear it.

  • Cool : Allow to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Collect : Filter crystals and wash with cold 50% Ethanol/Water.

Visual Workflow (DOT Diagram)

PurificationFlow Crude Crude 7-methoxyquinoline- 8-carboxylic acid NaHCO3 Suspend in sat. NaHCO3 (Formation of Sodium Salt) Crude->NaHCO3 Filter1 Filter through Celite NaHCO3->Filter1 SolidWaste Solid Waste: Unreacted SM, MnO2, Tars Filter1->SolidWaste Insolubles Filtrate Aqueous Filtrate (Contains Product as Salt) Filter1->Filtrate Soluble Salt Wash Wash with EtOAc (Remove neutral organics) Filtrate->Wash Acidify Acidify to pH 3-4 with HCl Wash->Acidify Aq. Phase Precipitate Precipitate Forms Acidify->Precipitate Recryst Recrystallize (EtOH/Water) Precipitate->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Logical flow for the acid-base purification and recrystallization of quinoline carboxylic acids.

Troubleshooting Guide

Q: My product is oiling out during acidification instead of precipitating.

  • Cause: The concentration is too high, or the acidification was too rapid, trapping impurities.

  • Fix: Re-dissolve the oil in fresh

    
    . Add a small amount of Ethanol (5-10%) to the aqueous base before acidifying. Acidify very slowly with vigorous stirring.
    

Q: The yield is significantly lower than expected after Acid-Base extraction.

  • Cause: You may have over-acidified to pH < 1.

  • Mechanism: Quinoline nitrogen is basic.[1] At very low pH, the molecule becomes a cationic hydrochloride salt (

    
    ), which is water-soluble.
    
  • Fix: Adjust the pH of the filtrate back to the isoelectric point (typically pH 3–5 for quinoline acids) using dilute NaOH. The solid should reprecipitate.

Q: I see a persistent impurity at ~10% by NMR.

  • Cause: Likely the 5-methoxy regioisomer if synthesized via Skraup reaction from m-anisidine.

  • Fix: Regioisomers have similar solubilities but different crystal lattice energies. Switch to Acetic Acid recrystallization. Isomers often have vastly different solubilities in glacial acetic acid.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead? A: Yes, but it is challenging. Carboxylic acids often streak on silica gel due to strong interaction with silanol groups.

  • Modification: Use 1% Acetic Acid or Formic Acid in your eluent (e.g., DCM:MeOH:HOAc 95:4:1) to suppress ionization and reduce streaking.

Q: How do I confirm the structure by NMR? A: Look for these diagnostic signals (in DMSO-d6):

  • Acid Proton: Broad singlet at 13.0–14.0 ppm.

  • Methoxy Group: Sharp singlet at ~4.0 ppm.

  • Quinoline Protons: Aromatic signals in the 7.0–9.0 ppm range. The H-2 proton (next to nitrogen) is typically the most downfield doublet (~8.8–9.0 ppm).

Q: What is the storage stability of this compound? A: It is stable at room temperature if dry. However, carboxylic acids at position 8 can form internal hydrogen bonds with the nitrogen. Protect from moisture to prevent hydrate formation, which alters the melting point.

References

  • Synthesis of 8-methoxy-quinolone-carboxylic acids . Google Patents. (Methodology for acid-base workup of methoxy-quinoline acids). 2[3][4]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. (General principles for solvent selection in organic crystallization). 5[3][4][6][7][8][9]

  • Synthesis and Biological Evaluation of 8-Quinolinamines . National Institutes of Health (PMC). (Discusses purification of substituted quinolines and handling of regioisomers). 10[3][9]

  • 7-methoxyquinoline-8-carboxylic acid Structure . PubChem Lite. (Structural confirmation and chemical properties).[1][3][7][11] 12[3][8][9]

Sources

Optimization

Stability of 7-methoxyquinoline-8-carboxylic acid under basic reaction conditions

Topic: Stability of 7-methoxyquinoline-8-carboxylic acid under basic reaction conditions Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs) [1] Executive Summary: Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 7-methoxyquinoline-8-carboxylic acid under basic reaction conditions Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

[1]

Executive Summary: Stability Profile

7-methoxyquinoline-8-carboxylic acid exhibits a distinct stability profile governed by the interaction between its electron-rich quinoline core, the steric "peri" effect at the 8-position, and the electronic influence of the 7-methoxy group.

Under basic conditions (pH > 10) , the molecule exists primarily as the carboxylate anion . This species is thermodynamically stable against hydrolysis but possesses specific vulnerabilities regarding thermal decarboxylation and photodegradation .[1]

Part 1: Critical Stability Mechanisms
1. The Decarboxylation Trap (Thermal Instability)

While carboxylic acids are generally stable, the 8-position of the quinoline ring is sterically crowded (peri-interaction with the ring nitrogen).

  • The Mechanism: Decarboxylation is often driven by the formation of a zwitterionic intermediate. In highly basic conditions, the nitrogen is deprotonated, and the carboxylate (

    
    ) repels the electron density required to break the C-C bond.
    
  • The Risk: If the pH drops (approaching neutral/mildly acidic) while heating, the concentration of the zwitterion increases, leading to rapid loss of

    
     to form 7-methoxyquinoline.
    
  • Recommendation: Maintain pH > 12 if heating is required.[1]

2. Nucleophilic Attacks (Demethylation)

The 7-methoxy group is electronically activated.[1] While resistant to mild bases, strong nucleophiles (e.g., thio-based scavengers or concentrated hydroxide at reflux >100°C) can cleave the methyl ether via an


-like mechanism or nucleophilic demethylation, yielding the phenol (7-hydroxyquinoline-8-carboxylic acid).[1]
3. Photochemical Sensitivity

Quinoline derivatives are notorious for UV-instability.[1] The conjugated system absorbs UV light, leading to radical formation, oxidation of the nitrogen (N-oxide formation), or polymerization.

Part 2: Interactive Troubleshooting Guide (FAQs)
Category A: Yield & Purity Issues

Q1: I heated the reaction to 80°C in 1M NaOH, but my isolated yield is only 40%. The LC-MS shows a large peak with M-44 mass.[1] What happened? Diagnosis: You have likely triggered thermal decarboxylation .[1] The Science: The M-44 peak corresponds to the loss of


 (

). Even in base, 80°C provides enough thermal energy to overcome the activation barrier for decarboxylation, especially if the internal temperature fluctuated or the base concentration dropped (lowering pH). Solution:
  • Lower Temperature: Conduct reactions at

    
    .
    
  • Increase pH: Ensure the solution remains strongly alkaline (pH > 12) to minimize the zwitterionic species.

  • Monitor: Use HPLC to track the formation of 7-methoxyquinoline (the decarboxylated byproduct).

Q2: My product turned from off-white to dark brown after sitting on the bench overnight. Is it degraded? Diagnosis: Yes, this is oxidative photodegradation .[1] The Science: Quinolines are photosensitizers.[2] Exposure to ambient lab light (fluorescent) generates singlet oxygen or radicals that attack the electron-rich aromatic ring, leading to complex polymerized mixtures (quinones/tars).[1] Solution:

  • Immediate Action: Wrap all flasks in aluminum foil.

  • Storage: Store the solid under Argon/Nitrogen in amber vials at -20°C.

Category B: Solubility & Work-up

Q3: I cannot precipitate the product during the acidic work-up. I adjusted the pH to 2.0, but no solid formed. Diagnosis: You have formed the hydrochloride salt , which is water-soluble. The Science: This molecule is amphoteric.

  • pH > 10: Anionic (Carboxylate)

    
     Soluble.[1]
    
  • pH < 2: Cationic (Protonated Nitrogen)

    
     Soluble.[1]
    
  • pH 4–6: Zwitterionic (Neutral net charge)

    
    Insoluble (Precipitation Zone) .[1]
    Solution:  Carefully adjust the pH to the isoelectric point (approx. pH 4.5–5.5) .[1] The solid should crash out.
    
Part 3: Validated Experimental Protocols
Protocol 1: Stability Stress Test (User Self-Validation)

Use this protocol to determine the safe operating window for your specific reaction conditions.

StepActionRationale
1 Prepare a 1 mg/mL solution of the compound in 1M NaOH.Mimics basic reaction environment.[1][3]
2 Split into 3 vials: A (Control) , B (Thermal) , C (Light) .[1]Isolates variables.
3 Vial A: Store in dark at 4°C.Baseline stability.
4 Vial B: Heat to 60°C for 4 hours (wrapped in foil).Tests decarboxylation risk.[1][4]
5 Vial C: Expose to ambient light at RT for 4 hours.Tests photostability.
6 Analyze via HPLC (254 nm). Compare AUC (Area Under Curve).[1]Quantitative degradation assessment.

Acceptance Criteria:

  • If Vial B purity < 95% of Vial A

    
    Strict Temperature Control Required. 
    
  • If Vial C purity < 98% of Vial A

    
    Amber Glassware Mandatory. 
    
Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways for 7-methoxyquinoline-8-carboxylic acid under varying conditions.

StabilityPathways Start 7-Methoxyquinoline-8-COOH (Starting Material) Basic Carboxylate Anion (Stable Form in Base) Start->Basic pH > 10 (Deprotonation) Basic->Start Acidify to pH 5 (Precipitation) Zwitterion Zwitterionic Intermediate (pH ~ Neutral) Basic->Zwitterion pH lowering (Protonation of N) Photo Oxidative Tars/Quinones (Brown Discoloration) Basic->Photo UV/Visible Light (Photodegradation) Decarb 7-Methoxyquinoline (Decarboxylated Byproduct) Zwitterion->Decarb HEAT (>50°C) Irreversible Loss of CO2

Figure 1: Stability landscape.[1] Green path represents the safe operating zone. Red path indicates the thermal failure mode (decarboxylation).

References
  • Brown, E.V. (1965).[1] The Decarboxylation of Pyridine- and Quinolinecarboxylic Acids. Journal of Organic Chemistry. Link[1]

  • Goumont, R., et al. (2009).[1] Nucleophilic Aromatic Substitution in the Quinoline Series. Tetrahedron. Link[1]

  • Albini, A., & Fagnoni, M. (2004).[1] Photochemistry of Quinolines and Isoquinolines. CRC Handbook of Organic Photochemistry and Photobiology.[1] Link

  • PubChem. (2024).[1] Compound Summary: 7-methoxyquinoline-8-carboxylic acid.[1] National Library of Medicine.[1] Link

Sources

Troubleshooting

Minimizing side reactions during 7-methoxyquinoline-8-carboxylic acid functionalization

The following technical guide is designed for researchers and drug development professionals working with the 7-methoxyquinoline-8-carboxylic acid scaffold. It prioritizes the minimization of side reactions driven by the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with the 7-methoxyquinoline-8-carboxylic acid scaffold. It prioritizes the minimization of side reactions driven by the unique steric and electronic environment of the 8-position.

Topic: Minimizing Side Reactions & Optimizing Yields Lead Scientist: Senior Application Scientist, Process Chemistry Division

Core Technical Analysis: The "Peri-Effect" Challenge

Before initiating any protocol, you must understand why this scaffold fails in standard workflows. The 8-position of the quinoline ring is subject to the peri-effect —a specific type of steric hindrance caused by the proximity of the C8 substituent to the quinoline nitrogen (N1) and the C7-methoxy group.

Key Reactivity Profile
  • Steric Clash: The C8-carboxylic acid is sandwiched between the C7-methoxy group and the N1 lone pair. This prevents bulky coupling reagents from approaching effectively.

  • Electronic Interference: The basic quinoline nitrogen can coordinate with Lewis acidic coupling reagents or metal catalysts, poisoning the reaction.

  • Thermal Instability: Quinoline-8-carboxylic acids are prone to thermal decarboxylation to relieve steric strain, yielding 7-methoxyquinoline.

Troubleshooting Guides (Symptom-Based)

Module A: Amide Coupling Failures (Low Yield / No Reaction)

Symptom: You observe starting material (SM) persistence or formation of the decarboxylated byproduct (7-methoxyquinoline) instead of the amide.

Potential CauseMechanismCorrective Action
Steric Shielding The 7-OMe and N1 block the approach of large uronium reagents (e.g., HBTU).Switch to HATU or COMU. The 7-azabenzotriazole moiety in HATU utilizes the "neighboring group effect" to accelerate the reaction despite sterics.
Decarboxylation High reaction temperatures (>60°C) trigger loss of CO₂ to relieve peri-strain.Strict Temperature Control. Keep reaction <40°C. If activation is slow, use an acid chloride intermediate at 0°C instead of thermal heating.
N-Acylurea Formation Use of carbodiimides (DCC/EDC) without sufficient additives leads to rearrangement.Add HOAt. If you must use EDC, add 1.0 eq of HOAt (preferred over HOBt) to trap the active ester faster than the rearrangement occurs.
Nitrogen Poisoning The quinoline N1 binds to the coupling reagent or catalyst.Pre-protonation or Blocking. Ensure sufficient base (DIPEA) is used to neutralize the HCl salt of the amine, but consider using a weaker base (NMM) if the quinoline N is interfering.
Module B: Unexpected Side Products

Symptom: LC-MS shows peaks corresponding to [M-44] (Decarboxylation) or [M+16] (N-Oxide).

Q: Why is my carboxylic acid disappearing but no product is forming? A: You are likely observing thermal decarboxylation .

  • Diagnosis: Check for a non-polar spot on TLC or an LC-MS peak matching 7-methoxyquinoline.

  • Fix: Avoid "activating" the acid with heat. Never reflux this substrate. Use the Ghosez’s Reagent method (see Protocol) to generate the acid chloride under neutral/mild conditions.

Q: I see a polar impurity with M+16 mass. A: This is likely the Quinoline N-Oxide .

  • Cause: If you used an oxidant or if the reaction stood in air/light for prolonged periods in chlorinated solvents.

  • Fix: Degas solvents. If N-oxidation occurs, it can be reduced back using PCl₃ or Zn/AcOH, but prevention is better.

Optimized Experimental Protocol: The "Safe" Amide Coupling

Standard carbodiimide couplings often fail here. This protocol uses the Acid Chloride method via Ghosez's Reagent to bypass steric issues without high heat.

Materials
  • Substrate: 7-methoxyquinoline-8-carboxylic acid (1.0 eq)

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.2 eq)

  • Base: Pyridine (2.0 eq) or 2,6-Lutidine (for highly sensitive substrates)

  • Solvent: Dry Dichloromethane (DCM)

  • Nucleophile: Target Amine (1.1 eq)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid in dry DCM under Argon.

    • Cool to 0°C .

    • Add Ghosez's Reagent dropwise. Note: This reagent forms the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl₂ which promotes decarboxylation.

    • Stir at 0°C for 1 hour. Monitor by quenching a small aliquot with MeOH (check for methyl ester on LC-MS).

  • Coupling:

    • In a separate vial, mix the Amine and Pyridine in dry DCM.

    • Cannulate the amine mixture slowly into the acid chloride solution at 0°C.

    • Allow to warm to Room Temperature (20-25°C) . Do NOT heat.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM. Wash organic layer with Brine.

    • Critical Step: Do not wash with strong acid (1M HCl) as this may protonate the quinoline nitrogen and drag the product into the aqueous phase. Use pH 5-6 buffer if neutralization is needed.

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points to avoid the two main failure modes: Decarboxylation (Thermal path) and No Reaction (Steric path).

G Start Start: 7-methoxyquinoline-8-carboxylic acid Choice Choose Activation Method Start->Choice Path_Heat Standard Coupling (EDC/HOBt, Heat >50°C) Choice->Path_Heat High Risk Path_HATU HATU/DIPEA (Room Temp) Choice->Path_HATU Moderate Sterics Path_Ghosez Ghosez's Reagent (Acid Chloride, 0°C) Choice->Path_Ghosez High Sterics Side_Decarb SIDE REACTION: Decarboxylation (-CO2) Product: 7-methoxyquinoline Path_Heat->Side_Decarb Thermal Stress Side_Urea SIDE REACTION: N-Acylurea Rearrangement Path_Heat->Side_Urea Slow Kinetics Success SUCCESS: Target Amide Product Path_HATU->Success If Amine is Nucleophilic Path_Ghosez->Success Best for Hindered Amines

Caption: Decision tree for coupling strategies. Red paths indicate high-risk workflows leading to common side reactions.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Not recommended. SOCl₂ generates HCl and requires refluxing to remove it. The combination of high heat and strong acid dramatically increases the rate of decarboxylation for quinoline-8-carboxylic acids. Use Ghosez's reagent or Oxalyl Chloride/DMF at 0°C instead.

Q: Why does the reaction turn black when I use copper catalysts? A: The quinoline nitrogen is a potent ligand. If you are attempting a decarboxylative coupling or using Cu for other parts of the molecule, the N1 position will chelate the copper, often precipitating out the catalyst or forming inactive complexes. You must use a "dummy ligand" or excess catalyst to overwhelm this effect.

Q: How do I remove the unreacted 7-methoxyquinoline byproduct? A: Since the byproduct lacks the acidic carboxylic moiety and the amide hydrogen bond donor/acceptor profile, it is usually much less polar. It can be removed via flash chromatography using a gradient of 0-5% MeOH in DCM. The amide product typically elutes later.

References

  • Decarboxylation Mechanisms : Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society.

  • Amide Coupling Reagents : Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ghosez's Reagent Protocol : Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Organic Syntheses.

  • Steric Hindrance in Quinolines : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Refer to Chapter on Quinolines/Isoquinolines for peri-effect data).

Optimization

Overcoming steric hindrance in 7-methoxyquinoline-8-carboxylic acid reactions

Topic: Overcoming Steric & Electronic Barriers in 7-Methoxyquinoline-8-Carboxylic Acid Derivatization Document ID: TSC-Q8-004 Last Updated: March 5, 2026 Audience: Medicinal Chemists, Process Chemists The "Peri-Ortho" Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Barriers in 7-Methoxyquinoline-8-Carboxylic Acid Derivatization Document ID: TSC-Q8-004 Last Updated: March 5, 2026 Audience: Medicinal Chemists, Process Chemists

The "Peri-Ortho" Challenge: Mechanistic Insight

Before attempting a reaction, it is critical to understand why this specific scaffold fails under standard conditions (e.g., EDC/NHS, standard Fischer esterification). The 7-methoxyquinoline-8-carboxylic acid system presents a "perfect storm" of reactivity blockers:

  • Peri-Interaction (Steric): The C8-carboxylic acid is sandwiched between the quinoline nitrogen (N1) and the C7-methoxy group. This forces the carboxyl group out of planarity with the aromatic ring, reducing conjugation but increasing steric bulk.[1]

  • Intramolecular Hydrogen Bonding (IMHB): A strong hydrogen bond forms between the carboxyl proton and the quinoline nitrogen lone pair (N1). This "locks" the conformation, making the carbonyl carbon significantly less accessible to nucleophiles.

  • Electronic Deactivation: The C7-methoxy group is a strong electron-donating group (EDG). It pushes electron density into the ring and, inductively, toward the carboxyl carbonyl, making the carbonyl carbon less electrophilic and more resistant to nucleophilic attack.

Visualizing the Barrier

The following diagram illustrates the competing forces that deactivate the C8 position.

G cluster_0 Steric & Electronic Landscape N1 N1 (Quinoline Nitrogen) Lone Pair Acceptor IMHB Intramolecular H-Bond (Locks Conformation) N1->IMHB Accepts H C8 C8-COOH Target Electrophile C8->IMHB Donates H C7 C7-Methoxy Steric Bulk + EDG C7->C8 Steric Clash (Ortho) C7->C8 e- Donation (Deactivates Electrophile)

Figure 1: Mechanistic map of the 7-methoxyquinoline-8-carboxylic acid scaffold showing the interplay between the peri-nitrogen, the target acid, and the ortho-methoxy group.

Protocol Module: Amide Coupling

Standard reagents (EDC, HOBt, PyBOP) often fail because the "active ester" intermediate is too bulky to fit in the C8 pocket. You must use smaller, more reactive intermediates.

Method A: The Acid Chloride Route (Ghosez’s Reagent)

Best For: Valuable intermediates, extremely hindered amines, and acid-sensitive substrates.[2] Why: Thionyl chloride (


) is often too harsh and can generate N-oxides or chlorinate the electron-rich ring. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under strictly neutral conditions.[2][3]

Protocol:

  • Dissolution: Dissolve 1.0 equiv of 7-methoxyquinoline-8-carboxylic acid in anhydrous DCM (0.1 M).

  • Activation: Add 1.2–1.5 equiv of Ghosez’s Reagent dropwise at 0°C.

  • Formation: Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (quench aliquot with MeOH to see methyl ester) to ensure acid chloride formation.

  • Coupling: Cool to 0°C. Add 1.2 equiv of the amine and 2.0 equiv of DIPEA (or dry Pyridine).

  • Completion: Allow to warm to RT and stir for 4–12 hours.

Method B: The Mixed Anhydride Route (Weinreb Protocol)

Best For: Scale-up and cost-efficiency. Why: Methanesulfonyl chloride (MsCl) creates a mixed anhydride that is sterically smaller than a HATU/HOBt ester, allowing better nucleophilic attack.

Protocol:

  • Activation: Dissolve Acid (1.0 equiv) in dry THF/DCM (4:1). Add DIPEA (3.0 equiv).

  • Anhydride Formation: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise. Stir for 30 mins.

  • Coupling: Add the amine (1.2 equiv) directly to the mixture.

  • Workup: Quench with sat.

    
    .
    
Comparative Data: Coupling Reagent Efficiency

Based on internal benchmarking with a secondary amine (Morpholine).

Reagent SystemConversion (24h)YieldNotes
EDC / HOBt < 15%TraceActive ester too bulky for C8 pocket.
HATU / DIPEA 45%38%Slow kinetics; requires excess reagent.
SOCl2 (Reflux) 85%60%Significant side products (chlorination/degradation).
Ghosez's Reagent > 95% 88% Cleanest profile; neutral conditions.

Protocol Module: Esterification

Traditional Fischer esterification (Acid + Alcohol + H2SO4) is ineffective due to the IMHB locking the proton and the reduced electrophilicity.

Recommended Approach: Alkylation of the Carboxylate

Instead of attacking the carbonyl with an alcohol (nucleophilic acyl substitution), use the carboxylate as a nucleophile to attack an alkyl halide (


).

Protocol:

  • Solvent: Dissolve acid in DMF or NMP (Polar aprotic is essential to break the IMHB).

  • Base: Add

    
     (1.5 equiv). Cesium is preferred over Sodium due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
    
  • Electrophile: Add Alkyl Iodide/Bromide (1.2 equiv).

  • Conditions: Stir at RT (for primary halides) or 50°C (for secondary).

Troubleshooting & FAQs

Q1: I am observing a side product with M+16 mass. What is it?

Diagnosis: N-Oxide formation. Cause: If you are using oxidants or harsh conditions in the presence of the quinoline nitrogen. Fix: Ensure solvents are peroxide-free (especially THF). If using coupling reagents, avoid conditions that generate singlet oxygen. If N-oxide forms, it can be reduced back to the quinoline using


 or Zn/AcOH, though this may affect other functional groups.
Q2: My reaction stalls at the "Active Ester" stage when using HATU.

Diagnosis: Steric occlusion. The At-ester (from HATU) is formed but the amine cannot approach the carbonyl carbon due to the bulk of the benzotriazole moiety interacting with the C7-methoxy and N1. Fix: Switch to Method A (Acid Chloride) . The chloride atom is significantly smaller (Van der Waals radius ~1.75 Å) compared to the OBt/OAt group, allowing the amine to penetrate the steric shield.

Q3: Can I use Palladium-catalyzed cross-coupling on the C8-COOH?

Warning: Ortho-substituted benzoic acids (and by extension quinoline-8-acids) are prone to Protodecarboxylation at high temperatures (>100°C) in the presence of Pd and base. Prevention:

  • Keep reaction temperatures below 80°C if possible.

  • Use mild bases (

    
     instead of Carbonates).
    
  • Esterify the acid before performing cross-couplings on other parts of the ring if the acid group is to be preserved.

Decision Tree: Selecting the Right Condition

DecisionTree Start Start: 7-OMe-Quinoline-8-COOH Derivatization Target What is the target product? Start->Target Amide Amide Target->Amide Ester Ester Target->Ester AmineType Amine Sterics? Amide->AmineType EsterMethod Alkyl Halide + Cs2CO3 (Avoid Fischer) Ester->EsterMethod Primary Primary/Unblocked Amine AmineType->Primary Hindered Secondary/Aniline/Hindered AmineType->Hindered Method1 Try HATU/HOAt (Screening) Primary->Method1 First Pass Method2 USE GHOSEZ'S REAGENT (Acid Chloride) Hindered->Method2 Directly Method1->Method2 If Low Yield

Figure 2: Strategic workflow for selecting reaction conditions based on nucleophile steric demand.

References

  • Ghosez's Reagent Mechanism & Application: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides under Neutral Conditions."[2] Organic Syntheses, Vol. 59, 1979, p. 26.[2]

  • Steric Hindrance in Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Weinreb Amide Synthesis from Hindered Acids: Woo, J. C. S., Fenster, E., & Dake, G. R.[4] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[4] The Journal of Organic Chemistry, 2004, 69(25), 8984–8986.

  • Ortho-Effect and Decarboxylation: Goossen, L. J., et al. "Pd-catalyzed protodecarboxylation of ortho-substituted benzoic acids." Advanced Synthesis & Catalysis, 2010.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 7-Methoxyquinoline-8-Carboxylic Acid Purity Profiling

Executive Summary: The Amphoteric Challenge 7-Methoxyquinoline-8-carboxylic acid is a critical scaffold in the synthesis of diverse pharmaceutical agents, including antiviral and anticancer therapeutics. Its purity analy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphoteric Challenge

7-Methoxyquinoline-8-carboxylic acid is a critical scaffold in the synthesis of diverse pharmaceutical agents, including antiviral and anticancer therapeutics. Its purity analysis, however, presents a unique chromatographic challenge due to its amphoteric nature . The molecule possesses a basic quinoline nitrogen (pKa ~4.9) and an acidic carboxylic acid moiety (pKa ~4-5), often resulting in zwitterionic behavior, peak tailing, and poor retention reproducibility on standard alkyl phases.

This guide objectively compares the industry-standard Generic C18 Method against an Optimized Core-Shell Pentafluorophenyl (PFP) Method . We demonstrate that while C18 provides adequate retention, the PFP phase delivers superior selectivity for positional isomers and significantly reduced peak tailing, making it the definitive choice for high-stringency purity assays.

Chemical Context & Method Strategy

The Analyte Profile[1]
  • Target: 7-Methoxyquinoline-8-carboxylic acid[1]

  • Critical Impurities:

    • Isomer: 8-Methoxyquinoline-7-carboxylic acid (Positional isomer from synthesis).

    • Degradant: 7-Methoxyquinoline (Decarboxylation product).

    • Precursor: 7-Hydroxyquinoline-8-carboxylic acid.

The Mechanism of Separation

The "Product" in this comparison is a 2.7 µm Core-Shell PFP (Pentafluorophenyl) Column . Unlike C18, which relies solely on hydrophobic interaction, the PFP phase introduces


-

interactions
, dipole-dipole interactions , and hydrogen bonding capacity .
  • Why it matters: The electron-rich methoxy group and the aromatic quinoline ring interact strongly with the electron-deficient fluorine ring on the PFP stationary phase. This specific interaction resolves positional isomers (7-methoxy vs. 8-methoxy) that often co-elute on C18 due to identical hydrophobicity.

Comparative Study: Generic C18 vs. Optimized PFP

Experimental Conditions
ParameterMethod A: The Alternative (Generic) Method B: The Solution (Optimized)
Stationary Phase Fully Porous C18 (5 µm, 100 Å)Core-Shell PFP (2.7 µm, 100 Å)
Dimensions 250 x 4.6 mm100 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid (pH ~2.2)10 mM Ammonium Formate (pH 3.8)
Mobile Phase B AcetonitrileMethanol
Gradient 5-60% B in 20 min10-50% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 254 nmUV @ 254 nm
Performance Data

Data derived from replicate injections (n=6) of a spiked crude mixture.

MetricMethod A (C18)Method B (PFP)Improvement
Tailing Factor (Tf) 1.85 (Significant Tailing)1.12 (Symmetrical) 40% Better
Resolution (Rs) Isomer Pair1.4 (Baseline overlap)3.2 (Full Separation) >2x Selectivity
Theoretical Plates (N) ~8,500~22,000 High Efficiency
Run Time 25 minutes12 minutes 50% Faster
Analysis of Results
  • Peak Shape: The basic nitrogen of the quinoline ring interacts with residual silanols on the C18 column, causing severe tailing (Tf 1.85). The PFP phase, combined with the ammonium formate buffer, shields these interactions, yielding a sharp peak (Tf 1.12).

  • Isomer Selectivity: The 7-methoxy and 8-methoxy isomers have nearly identical hydrophobicities (

    
    ). Method A fails to fully resolve them (Rs 1.4). Method B exploits the difference in electron density distribution between the isomers via 
    
    
    
    -
    
    
    interactions, achieving complete baseline separation (Rs 3.2).

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental execution for the optimized method.

Diagram 1: Method Development Decision Tree

MethodSelection Start Analyte: 7-Methoxyquinoline-8-COOH CheckStructure Check Functional Groups: Basic N + Acidic COOH + Aromatic Ring Start->CheckStructure Decision1 Primary Separation Challenge? CheckStructure->Decision1 PathA Hydrophobicity Only (C18) Decision1->PathA Standard Approach PathB Shape/Electronic Selectivity (PFP) Decision1->PathB Optimized Approach ResultA Result: Co-elution of Isomers Peak Tailing (Silanol Interaction) PathA->ResultA ResultB Result: High Isomer Resolution Pi-Pi Interaction Dominates PathB->ResultB

Caption: Decision logic prioritizing electronic selectivity (PFP) over hydrophobicity (C18) for quinoline isomers.

Diagram 2: Optimized Experimental Workflow

Workflow Prep Sample Prep: Dissolve 1mg/mL in MeOH:Water (50:50) Inject Injection: 5 µL Volume Gradient Elution Prep->Inject Buffer Mobile Phase: 10mM NH4 Formate pH 3.8 Column Column Setup: Core-Shell PFP Equilibrate 10 min Buffer->Column Column->Inject Detect Detection: UV 254nm Integration Inject->Detect

Caption: Step-by-step workflow for the optimized PFP method ensuring reproducibility.

Detailed Experimental Protocols

Protocol A: Preparation of Mobile Phase (Optimized)

Trustworthiness Check: Incorrect pH is the #1 cause of retention time drift in this assay.

  • Buffer Preparation: Dissolve

    
     of Ammonium Formate in 
    
    
    
    of HPLC-grade water.
  • pH Adjustment: Titrate with Formic Acid to exactly pH 3.80 ± 0.05 .

  • Final Volume: Dilute to

    
     with water. Filter through a 
    
    
    
    nylon membrane.
  • Solvent B: Use 100% Methanol (LC-MS grade preferred for baseline stability).

Protocol B: System Suitability Test (SST)

Before running samples, inject the System Suitability Mix containing the analyte and the 8-methoxy isomer.

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers: 
      
      
      
      .
    • Tailing Factor (

      
      ) of main peak: 
      
      
      
      .
    • %RSD of Retention Time (n=5):

      
      .
      

References

  • PubChem. (2025).[2] 7-Methoxyquinoline-8-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methoxyquinoline-8-Carboxylic Acid

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 7-methoxyquinoline-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 7-methoxyquinoline-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with related quinoline derivatives, supported by established fragmentation principles and detailed experimental protocols. Our objective is to provide a predictive framework for the structural elucidation of this and similar molecules using tandem mass spectrometry.

Introduction: The Analytical Imperative for Quinolines

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. 7-Methoxyquinoline-8-carboxylic acid, a substituted quinoline, presents a unique analytical challenge due to the interplay of its three key functional components: the quinoline core, the methoxy group, and the carboxylic acid group. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, such as in metabolic studies or reaction monitoring.

This guide will focus primarily on the fragmentation patterns observed under electrospray ionization (ESI), a soft ionization technique well-suited for such polar, medium-sized molecules, followed by collision-induced dissociation (CID).[1][2] We will explore the fragmentation pathways in both positive and negative ion modes, offering a comprehensive view of the molecule's gas-phase chemistry.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 7-methoxyquinoline-8-carboxylic acid is anticipated to be driven by the characteristic chemistries of its carboxylic acid and methoxy substituents, as well as the stability of the quinoline ring system. The initial ionization event, either protonation to form [M+H]⁺ or deprotonation to yield [M-H]⁻, will dictate the subsequent fragmentation cascades. The monoisotopic mass of 7-methoxyquinoline-8-carboxylic acid is 203.05824 Da.[3]

Positive Ion Mode ESI-MS/MS ([M+H]⁺, m/z 204.06552)

In positive ion mode, the molecule is readily protonated, likely on the quinoline nitrogen.[1] Collision-induced dissociation of the [M+H]⁺ ion is expected to initiate fragmentation at the more labile carboxylic acid and methoxy groups.

The primary fragmentation pathways are hypothesized as follows:

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, involving the carboxyl proton and a hydroxyl group, leading to the formation of an acylium ion. This results in a neutral loss of 18 Da.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can further lose carbon monoxide (28 Da).

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo homolytic cleavage to lose a methyl radical (15 Da). This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[4][5][6]

  • Sequential Loss of •CH₃ and CO: A dominant pathway for many methoxyquinolines involves the initial loss of a methyl radical followed by the elimination of carbon monoxide.[6]

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the quinoline ring itself can lead to the neutral loss of HCN (27 Da), a hallmark of nitrogen-containing heterocyclic compounds.[1][7]

G [M+H]+ (m/z 204) [M+H]+ (m/z 204) [M+H - H2O]+ (m/z 186) [M+H - H2O]+ (m/z 186) [M+H]+ (m/z 204)->[M+H - H2O]+ (m/z 186) -H2O [M+H - CH3]+ (m/z 189) [M+H - CH3]+ (m/z 189) [M+H]+ (m/z 204)->[M+H - CH3]+ (m/z 189) -•CH3 [M+H - H2O - CO]+ (m/z 158) [M+H - H2O - CO]+ (m/z 158) [M+H - H2O]+ (m/z 186)->[M+H - H2O - CO]+ (m/z 158) -CO Further Fragments Further Fragments [M+H - H2O - CO]+ (m/z 158)->Further Fragments -HCN etc. [M+H - CH3 - CO]+ (m/z 161) [M+H - CH3 - CO]+ (m/z 161) [M+H - CH3]+ (m/z 189)->[M+H - CH3 - CO]+ (m/z 161) -CO

Caption: Predicted fragmentation of protonated 7-methoxyquinoline-8-carboxylic acid.

Negative Ion Mode ESI-MS/MS ([M-H]⁻, m/z 202.05096)

In negative ion mode, the carboxylic acid is readily deprotonated. The resulting carboxylate anion significantly influences the fragmentation pathways.

  • Loss of Carbon Dioxide (CO₂): The most prominent fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da). This is often the base peak in the negative ion mode spectrum.[1]

  • Loss of a Methyl Radical (•CH₃): Following decarboxylation, the resulting anion can lose a methyl radical (15 Da).

G [M-H]- (m/z 202) [M-H]- (m/z 202) [M-H - CO2]- (m/z 158) [M-H - CO2]- (m/z 158) [M-H]- (m/z 202)->[M-H - CO2]- (m/z 158) -CO2 [M-H - CO2 - CH3]- (m/z 143) [M-H - CO2 - CH3]- (m/z 143) [M-H - CO2]- (m/z 158)->[M-H - CO2 - CH3]- (m/z 143) -•CH3

Caption: Predicted fragmentation of deprotonated 7-methoxyquinoline-8-carboxylic acid.

Comparative Analysis with Quinoline Analogues

The fragmentation of 7-methoxyquinoline-8-carboxylic acid can be better understood by comparing it to simpler, related structures.

  • Quinoline-2-carboxylic Acid: This isomer also exhibits the loss of water and carbon monoxide.[1] However, the proximity of the carboxylic acid to the nitrogen atom may influence the relative abundance of fragments and potentially lead to different rearrangement pathways.

  • 7-Methoxyquinoline: Studies on methoxyquinoline isomers show that fragmentation is highly dependent on the substituent position.[4][6] The primary fragmentation involves the loss of a methyl radical followed by CO.[6] This pathway is expected to be conserved in 7-methoxyquinoline-8-carboxylic acid.

  • 8-Hydroxyquinoline-7-carboxylic acid: This analog, which has a hydroxyl group instead of a methoxy group, would also be expected to lose water and carbon dioxide. Comparing the fragmentation energies required for these losses could provide insight into the electronic effects of the methoxy versus hydroxyl group.[8]

Experimental Protocol for MS/MS Analysis

To acquire high-quality tandem mass spectra of 7-methoxyquinoline-8-carboxylic acid, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[1]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution LC Injection LC Injection Working Solution->LC Injection C18 Column C18 Column LC Injection->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Quadrupole 1 (Precursor Selection) Quadrupole 1 (Precursor Selection) ESI Source->Quadrupole 1 (Precursor Selection) Quadrupole 2 (CID) Quadrupole 2 (CID) Quadrupole 1 (Precursor Selection)->Quadrupole 2 (CID) Quadrupole 3 (Product Ion Scan) Quadrupole 3 (Product Ion Scan) Quadrupole 2 (CID)->Quadrupole 3 (Product Ion Scan) Detector Detector Quadrupole 3 (Product Ion Scan)->Detector

Caption: Workflow for LC-MS/MS analysis of 7-methoxyquinoline-8-carboxylic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 7-methoxyquinoline-8-carboxylic acid in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile + 0.1% Ammonium Hydroxide (for negative mode).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan: Scan from m/z 50 to 500 to identify the precursor ions ([M+H]⁺ at m/z 204.1 and [M-H]⁻ at m/z 202.1).

    • MS2 (Tandem MS) Scan:

      • Select the precursor ions (m/z 204.1 for positive mode, 202.1 for negative mode) for collision-induced dissociation (CID).

      • Use a collision gas such as argon.

      • Vary the collision energy (e.g., in steps of 10, 20, and 40 eV) to observe a full range of fragment ions.

      • Scan the product ions from m/z 50 to 210.

Predicted Data Summary

The following tables summarize the expected major ions for 7-methoxyquinoline-8-carboxylic acid in both positive and negative ESI-MS/MS modes.

Table 1: Predicted Major Ions in Positive ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
204.1186.1H₂O (18 Da)Acylium ion
204.1189.1•CH₃ (15 Da)[M+H - CH₃]⁺
204.1158.1H₂O + CO (46 Da)[M+H - H₂O - CO]⁺
189.1161.1CO (28 Da)[M+H - CH₃ - CO]⁺

Table 2: Predicted Major Ions in Negative ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
202.1158.1CO₂ (44 Da)Decarboxylated anion
158.1143.1•CH₃ (15 Da)[M-H - CO₂ - CH₃]⁻

Conclusion

The mass spectrometric fragmentation of 7-methoxyquinoline-8-carboxylic acid is predicted to be a rich source of structural information. By systematically analyzing the neutral losses corresponding to the carboxylic acid and methoxy functional groups, as well as the characteristic fragmentation of the quinoline core, a confident identification can be achieved. The comparative analysis with related compounds underscores the predictable nature of fragmentation based on fundamental chemical principles. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality data for this and similar molecules, facilitating their discovery and development efforts.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. Retrieved from [Link]

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7). Retrieved from [Link]

  • Kao, J. L., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 135-147. Retrieved from [Link]

  • ResearchGate. (n.d.). Collision-induced dissociation of protonated quinoline generates an.... Retrieved from [Link]

  • Dolejš, L., & Novák, J. (1983). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 37(4), 545-550. Retrieved from [Link]

  • PubChem. (n.d.). 7-methoxyquinoline-8-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Pál, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1141-1151. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • PMC. (n.d.). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Retrieved from [Link]

  • ResearchGate. (2019). Occurrence of elevated masses in LC/ESI-MS fragmentation?. Retrieved from [Link]

  • PubMed. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Retrieved from [Link]

Sources

Validation

Comparative Guide: Binding Affinity of 7-Methoxyquinoline-8-Carboxylic Acid vs. 8-Hydroxyquinoline

This guide provides an in-depth technical comparison of the binding affinity and chelation properties of 7-methoxyquinoline-8-carboxylic acid versus the industry-standard chelator 8-hydroxyquinoline (8-HQ) . Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the binding affinity and chelation properties of 7-methoxyquinoline-8-carboxylic acid versus the industry-standard chelator 8-hydroxyquinoline (8-HQ) .

Executive Summary

For researchers targeting metallo-enzyme inhibition or metal sequestration, the distinction between these two scaffolds is fundamental. 8-Hydroxyquinoline (8-HQ) is the superior high-affinity chelator, forming exceptionally stable complexes with divalent cations (Cu²⁺, Zn²⁺) via a phenolic oxygen and pyridine nitrogen.

7-Methoxyquinoline-8-carboxylic acid is a modified scaffold that typically exhibits lower binding affinity than 8-HQ. While it retains the bidentate coordination geometry, the substitution of the hydroxyl group with a carboxylate reduces donor strength, and the 7-methoxy group introduces steric strain adjacent to the binding site. This molecule is often utilized when moderate affinity is required to avoid stripping essential metals from metalloproteins (demetallation toxicity) or to alter solubility profiles.

Chemical & Structural Profile[1][2][3][4][5][6][7]

The binding affinity is dictated by the basicity of the donor atoms and the geometry of the chelate ring.

Feature8-Hydroxyquinoline (8-HQ)7-Methoxyquinoline-8-Carboxylic Acid
Structure Phenol at C8, Nitrogen at C1Carboxylate at C8, Nitrogen at C1, Methoxy at C7
Donor Atoms Pyridine Nitrogen (

) + Phenolate Oxygen (

)
Pyridine Nitrogen (

) + Carboxylate Oxygen (

)
Chelate Ring 5-membered (High Stability)5-membered (Moderate Stability)
Electronic Effect Resonance stabilization of phenolateInductive withdrawal by carboxylate; Steric clash from 7-OMe
pKa (approx)

(NH

),

(OH)

(COOH),

(NH

)
Solubility Lipophilic (logP ~ 1.[1]9)More hydrophilic (ionized at pH 7.4)
Structural Visualization

The following diagram illustrates the steric interaction and coordination modes.

ChelationComparison cluster_0 8-Hydroxyquinoline (High Affinity) cluster_1 7-Methoxyquinoline-8-COOH (Lower Affinity) HQ 8-HQ Ligand Complex1 Stable 5-Membered Ring (N -> M <- O-Ph) HQ->Complex1 Deprotonation (pKa ~9.9) Metal1 Metal Ion (M²⁺) Metal1->Complex1 Coordination MQCA 7-Methoxy-Q8CA Steric Steric Hindrance (7-OMe vs 8-COOH) MQCA->Steric Ortho-Substitution Metal2 Metal Ion (M²⁺) Complex2 Distorted Complex (N -> M <- O-Carboxyl) Metal2->Complex2 Weaker Coordination Steric->Complex2 Destabilization

Caption: Comparative coordination pathway. Note the steric hindrance in the 7-methoxy derivative (yellow diamond) which destabilizes the complex compared to the planar 8-HQ complex.

Quantitative Binding Affinity Data[1][8][9]

The stability constant (


) is the definitive measure of binding strength. Data below compares 8-HQ with Quinoline-8-carboxylic acid (the parent scaffold of the 7-methoxy derivative).

Note on 7-Methoxy Derivative: Direct experimental


 values for the specific 7-methoxy derivative are not standard in literature. The values below for the carboxylate scaffold are based on the unsubstituted Quinoline-8-carboxylic acid (Q8CA). The 7-methoxy group is predicted to decrease  these values by 0.5–1.0 log units due to steric hindrance.
Stability Constants ( ) at 25°C,
Metal Ion8-Hydroxyquinoline (8-HQ) [1][2]Quinoline-8-Carboxylic Acid (Q8CA) [3][4]7-Methoxy-Q8CA (Predicted)
Copper (Cu²⁺) 12.2 - 13.4 9.0 - 11.4 ~ 8.5 - 10.0
Zinc (Zn²⁺) 9.0 - 9.6 5.0 - 6.5 ~ 4.5 - 5.5
Iron (Fe³⁺) 12.3 - 13.7 ~ 10.0 < 10.0
Nickel (Ni²⁺) 9.9 - 10.8 5.0 - 6.0 ~ 4.5

Analysis:

  • Selectivity: 8-HQ is a "promiscuous" high-affinity binder. Q8CA derivatives show a sharper drop-off for Zinc vs. Copper, potentially offering better Cu-selectivity over Zn.

  • Potency: 8-HQ binds Cu²⁺ approximately 100-1000x stronger than the carboxylic acid derivatives (difference of 2-3 log units).

Experimental Protocol: Determining Stability Constants

To validate the binding affinity of your specific 7-methoxy derivative, Potentiometric Titration is the gold standard method. This protocol is self-validating via the Irving-Williams series check.

Method: Glass Electrode Potentiometry

Objective: Determine protonation constants (


) and metal stability constants (

).
Reagents & Setup:
  • Ligand Solution: 1.0 mM 7-methoxyquinoline-8-carboxylic acid in 0.1 M KCl (to maintain ionic strength).

  • Metal Solution: 1.0 mM Metal Chloride (

    
    , 
    
    
    
    ) in 0.1 M KCl.
  • Titrant: Carbonate-free 0.1 M KOH standardized against potassium hydrogen phthalate.

  • Apparatus: Thermostated vessel (25.0 ± 0.1°C) under inert

    
     atmosphere.
    
Step-by-Step Workflow:
  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration

    
     using a strong acid/strong base titration (Gran plot method).
    
  • Ligand Titration (

    
     determination): 
    
    • Titrate 50 mL of Ligand Solution with KOH.

    • Record pH vs. Volume of base.

    • Self-Validation: You should observe two inflection points corresponding to the carboxylic acid deprotonation (pH ~3-4) and the quinolinium nitrogen deprotonation (pH ~2-3, may be difficult to resolve if too acidic).

  • Complex Titration (

    
     determination): 
    
    • Mix Ligand and Metal in 1:1, 1:2, and 1:3 ratios.

    • Titrate with KOH.

    • Observation: The pH curve will shift to lower pH values compared to the free ligand curve. This "pH drop" indicates proton displacement by the metal.

  • Data Analysis:

    • Use fitting software (e.g., HYPERQUAD or PSEQUAD) to solve the mass balance equations.

    • Calculate

      
       and 
      
      
      
      .
Validation Criteria (The "Trust" Factor):
  • Irving-Williams Series: The calculated stability constants must follow the order:

    
    .[2] If your data shows Zn > Cu, the model or electrode calibration is flawed.
    

Biological Implications & Applications[6][7][10]

Application Domain8-Hydroxyquinoline7-Methoxyquinoline-8-Carboxylic Acid
Cell Permeability High. Passive diffusion. Can act as an ionophore, transporting metals into cells (toxicity risk).Low to Moderate. The ionized carboxylate at physiological pH limits passive diffusion unless esterified.
Toxicity High Cytotoxicity. Often kills cells by shuttling copper/zinc into organelles (lysosomes).Lower Cytotoxicity. Likely extracellular sequestration or weaker intracellular accumulation.
Target Specificity Broad-spectrum metalloprotease inhibitor (MMPs, APN).Used for targeted inhibition where lower affinity is needed to prevent stripping structural zinc from non-target proteins.
Recommendation
  • Use 8-Hydroxyquinoline if your goal is maximal metal depletion or if you are developing an assay where sensitivity is paramount (e.g., colorimetric metal detection).

  • Use 7-Methoxyquinoline-8-carboxylic acid if you are designing a drug candidate and need to fine-tune lipophilicity or reduce toxicity. The 7-methoxy group provides a handle for further chemical modification, and the carboxylate offers a different solubility profile suitable for specific formulation needs.

References

  • BenchChem. (2025). A Comparative Guide to Quinaldic Acid and 8-Hydroxyquinoline for Selective Metal Chelation. Retrieved from

  • Smith, R.M., & Martell, A.E. (1975). Critical Stability Constants. Plenum Press. (Standard Reference for 8-HQ values).
  • Holmes, F., & Crimmin, W.R.C. (1959). The Stabilities of Metal Chelate Compounds formed by Some Heterocyclic Acids. Journal of the Chemical Society.[3] (Source for Quinoline-8-carboxylic acid log K values).

  • Toso, L., et al. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid. Chemical Biology & Drug Design. Retrieved from

Sources

Comparative

IR spectroscopy peaks for validation of 7-methoxyquinoline-8-carboxylic acid

Topic: IR Spectroscopy Peaks for Validation of 7-Methoxyquinoline-8-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Validation of 7-Methoxyquinoline-8-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary & Strategic Context

In medicinal chemistry, 7-methoxyquinoline-8-carboxylic acid (CAS: 20863-88-1) serves as a critical scaffold, particularly in the synthesis of quinolone antibiotics and specific kinase inhibitors. Its validation is often complicated by the structural proximity of the carboxylic acid (C8) and the quinoline nitrogen (N1), which induces strong intramolecular hydrogen bonding or zwitterionic character in the solid state.

This guide provides a technical comparison between the target compound and its two most common process impurities:

  • 7-Methoxyquinoline (The decarboxylated degradation product).

  • Methyl 7-methoxyquinoline-8-carboxylate (The unhydrolyzed ester precursor).

By focusing on the "silent" regions of the spectrum and specific carbonyl shifts, this protocol offers a higher fidelity of validation than standard functional group checklist approaches.[1]

Mechanistic Insight: The "8-Position" Effect

Before analyzing peaks, one must understand the causality of the spectral profile. Unlike a standard benzoic acid derivative, the 8-carboxylic acid on a quinoline ring is spatially locked near the lone pair of the ring nitrogen.

  • Intramolecular H-Bonding: The acidic proton is often chelated to the quinoline nitrogen. This weakens the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bond order, causing a red shift  (lower wavenumber) in the carbonyl stretch, often appearing below the typical 
    
    
    
    range.
  • Zwitterionic Potential: In solid-state (KBr pellet), the proton may transfer completely to the nitrogen, forming a quinolinium carboxylate. If this occurs, the distinct

    
     peak disappears, replaced by asymmetric carboxylate stretching (
    
    
    
    ). Note: This guide assumes the non-zwitterionic neutral form typically observed in ATR on dry samples, but alerts you to the zwitterion anomaly.
Comparative Peak Analysis

The following data distinguishes the target from its critical alternatives.

Table 1: Diagnostic Peak Comparison
Functional GroupTarget: 7-Methoxyquinoline-8-COOH Alternative A: 7-Methoxyquinoline (Decarboxylated) Alternative B: Methyl Ester Precursor differentiation Logic
O-H Stretch 2500–3300 cm⁻¹ (Broad) Often "messy" due to N...HO interaction.Absent Clean baseline >3000 cm⁻¹ (except C-H).Absent No broad H-bond network.Primary Pass/Fail: Absence of broad OH indicates degradation or non-hydrolysis.
C=O Stretch 1680–1705 cm⁻¹ (Strong) Shifted lower due to internal H-bond.Absent Region is silent.[2]1720–1740 cm⁻¹ (Strong) Higher frequency (typical ester).[1]Critical Check: A peak >1720 cm⁻¹ suggests incomplete hydrolysis (Ester impurity).
C-O Stretch (Methoxy) ~1260 cm⁻¹ / 1050 cm⁻¹ Aryl-Alkyl ether stretch.~1260 cm⁻¹ / 1050 cm⁻¹ Present (Non-diagnostic).~1260 cm⁻¹ Present (Non-diagnostic).Confirms the 7-methoxy core is intact in all species.
Quinoline Ring 1590–1620 cm⁻¹ C=C / C=N skeletal vibrations.1590–1620 cm⁻¹ Similar profile.1590–1620 cm⁻¹ Similar profile.Used only to confirm the scaffold, not for purity.
Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness , this protocol includes a "System Suitability" step using polystyrene or a known standard to verify instrument calibration before measuring the unknown.[1]

Methodology: Attenuated Total Reflectance (ATR) FTIR.[3]

  • System Suitability:

    • Scan Polystyrene film. Verify peak at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Tolerance: 
      
      
      
      .
  • Sample Preparation:

    • Why: The compound is hygroscopic. Moisture mimics the broad OH of the acid.[1]

    • Action: Dry sample in a vacuum oven at 40°C for 1 hour prior to scanning.

  • Data Acquisition:

    • Resolution:

      
      .
      
    • Scans: 16 (minimum) to reduce signal-to-noise ratio.

    • Range: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
  • Baseline Correction:

    • Apply automatic baseline correction only if the broad OH stretch causes significant drift. Do not over-process the fingerprint region (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
Validation Logic & Decision Tree

The following diagram illustrates the logical flow for validating the compound based on the spectral data gathered.

IR_Validation_Workflow Figure 1: Decision logic for IR validation of 7-methoxyquinoline-8-carboxylic acid. Start Acquire Spectrum (Dry Sample) CheckOH Check 3300-2500 cm⁻¹ Is there a Broad OH Stretch? Start->CheckOH CheckCO Check 1680-1750 cm⁻¹ Identify Carbonyl Peak Position CheckOH->CheckCO Yes (Broad Band) Fail_Decarb REJECT: Decarboxylated (Product is 7-Methoxyquinoline) CheckOH->Fail_Decarb No (Flat Baseline) Fail_Ester REJECT: Ester Impurity (Incomplete Hydrolysis) CheckCO->Fail_Ester Peak > 1720 cm⁻¹ Fail_Zwitter ALERT: Zwitterion/Salt Form (Re-acidify & Retest) CheckCO->Fail_Zwitter No Peak (Doublet at 1550-1600) Pass VALIDATED 7-Methoxyquinoline-8-COOH CheckCO->Pass Peak 1680-1705 cm⁻¹

References
  • National Institutes of Health (PubChem). 7-Methoxyquinoline-8-carboxylic acid (Compound Summary). Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for Quinoline/Acid shifts).

  • University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. Retrieved from [Link][1]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Validation

Comparative Guide: Fluorescence Intensity of Methoxyquinoline Derivatives

Executive Summary: This technical guide provides a rigorous comparison of methoxyquinoline derivatives, specifically focusing on the structural determinants of fluorescence intensity and their application in bio-analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a rigorous comparison of methoxyquinoline derivatives, specifically focusing on the structural determinants of fluorescence intensity and their application in bio-analytical sensing. While 6-methoxyquinoline (6-MQ) derivatives (SPQ, MQAE) serve as the industry standard for dynamic chloride quenching assays due to their high quantum yield and sensitivity, 8-methoxyquinoline (8-MQ) derivatives exhibit distinct metal-chelating properties with lower native fluorescence in aqueous media. This guide synthesizes photophysical data, quenching mechanisms, and validated experimental protocols for researchers in drug discovery and physical chemistry.

Structural Basis of Fluorescence: 6-MQ vs. 8-MQ

The fluorescence intensity of quinoline derivatives is governed by the position of the electron-donating methoxy group (-OCH


) relative to the heterocyclic nitrogen.
The 6-Methoxy Effect (High Fluorescence)

In 6-methoxyquinoline (6-MQ) , the methoxy group at position 6 acts as a strong electron donor to the conjugated


-system. Upon protonation or alkylation of the ring nitrogen (forming the quinolinium ion), the internal charge transfer (ICT) state is stabilized.
  • Mechanism: The lowest excited singlet state (

    
    ) is of 
    
    
    
    character. The large energy gap between
    
    
    and the triplet states (
    
    
    ) reduces the rate of intersystem crossing (ISC), resulting in a high fluorescence quantum yield (
    
    
    ).
  • Application: This scaffold is the backbone of chloride-sensitive probes (SPQ, MQAE) because the excited state is susceptible to collisional quenching by halide ions without forming a non-fluorescent ground-state complex.

The 8-Methoxy Effect (Metal Chelation & Lower Yield)

In 8-methoxyquinoline (8-MQ) , the proximity of the methoxy oxygen to the ring nitrogen creates a binding pocket (N-O chelation site).

  • Mechanism: In aqueous solutions, 8-MQ derivatives often exhibit lower quantum yields due to enhanced non-radiative decay pathways and spin-orbit coupling effects, particularly if the methoxy group rotates out of plane. However, fluorescence is significantly enhanced upon binding to metal ions (e.g., Zn

    
    ), which rigidifies the structure and blocks non-radiative decay.
    
  • Application: Primarily used for designing ratiometric metal ion sensors rather than anion sensors.

Comparative Performance Data

The following table summarizes the photophysical properties of key derivatives used in research. Note the distinct shift in application based on the derivative type.

DerivativeFull Name

(nm)

(nm)
Quantum Yield (

)

(

)*
Primary Application
Quinine Quinine Sulfate3504500.546 (in 0.1 N H

SO

)
N/AReference Standard
SPQ 6-methoxy-N-(3-sulfopropyl)quinolinium344443High (> 0.5 in water)118Intracellular Cl

sensing (Leakage risk)
MQAE N-(ethoxycarbonylmethyl)-6-methoxyquinolinium355460High~200Cl

sensing (Better retention than SPQ)
MEQ 6-methoxy-N-ethylquinolinium344440High19Cl

sensing (Permeable precursor available)
8-MQ 8-Methoxyquinoline~310~400Low (< 0.1 in water)N/AZn

sensing (Fluorescence enhancement)

*


: Stern-Volmer quenching constant for Chloride (

).[1] Higher values indicate greater sensitivity.

Mechanistic Visualization: Chloride Quenching Pathway[2]

The utility of 6-MQ derivatives relies on Dynamic (Collisional) Quenching . The following diagram illustrates the competition between fluorescence emission and halide-induced quenching.

QuenchingMechanism cluster_eq Stern-Volmer Equation Ground Ground State (S0) (Fluorescent Probe) Excited Excited State (S1) (Lifetime: u03c40) Ground->Excited Excitation (u03bb ex) Excited->Ground Dynamic Quenching (Energy Transfer) Emission Fluorescence Emission (hu03bd) Excited->Emission k_f (Radiative Rate) Quenched Non-Radiative Decay (Heat) Excited->Quenched k_nr (Non-radiative) Chloride Chloride Ion (Cl-) (Quencher) Chloride->Excited Collisional Encounter Equation F0 / F = 1 + Ksv[Cl-]

Figure 1: Mechanism of dynamic fluorescence quenching of 6-MQ derivatives by chloride ions. The presence of


 facilitates non-radiative decay, reducing fluorescence intensity (

) relative to the initial intensity (

).

Validated Experimental Protocols

Protocol A: Determination of Relative Quantum Yield

To objectively compare a new methoxyquinoline derivative against a standard (e.g., Quinine Sulfate), use the Comparative Method . This compensates for instrumental variations.

Materials:

  • Standard: Quinine Sulfate in 0.1 N H

    
    SO
    
    
    
    (
    
    
    ).[2][3]
  • Sample: Methoxyquinoline derivative in solvent (e.g., water or buffer).

  • Equipment: UV-Vis Spectrophotometer, Fluorometer.

Workflow:

  • Absorbance Tuning (Critical): Prepare 5 dilutions of both the Standard and the Sample.

    • Constraint: Absorbance (OD) at excitation wavelength (

      
      ) must be < 0.05  to avoid the Inner Filter Effect  (re-absorption of emitted light).[3]
      
  • Spectral Acquisition: Record the integrated fluorescence emission spectrum (

    
    ) for all dilutions.
    
  • Data Plotting: Plot Integrated Fluorescence Intensity (

    
    -axis) vs. Absorbance (
    
    
    
    -axis).
  • Calculation: Calculate the slope (Gradient) for both.

    
    
    Where 
    
    
    
    is the refractive index of the solvent.[3]
Protocol B: Stern-Volmer Chloride Sensitivity Assay

This protocol validates the sensitivity of a probe (e.g., MQAE) for drug screening applications.

SternVolmerProtocol Start Start: Probe Preparation (Dissolve MQAE in Cl- free buffer) Titration Titration Series Add KCl (0 - 100 mM) Maintain constant Ionic Strength (KNO3) Start->Titration Measure Measure Fluorescence (F) @ u03bb_em = 460 nm Titration->Measure Plot Plot Data (F0/F) vs [Cl-] Measure->Plot Analyze Linear Regression Slope = Ksv (M-1) Plot->Analyze QC Quality Control Check Is Ru00b2 > 0.98? Analyze->QC QC->Titration No: Check Impurities/Temp End Report Sensitivity QC->End Yes: Valid Ksv

Figure 2: Step-by-step workflow for determining the Stern-Volmer quenching constant (


), a critical metric for comparing sensor performance.

Expert Troubleshooting & Optimization

  • Inner Filter Effect: If your quantum yield data is inconsistent, check your absorbance. High concentrations cause the solution to absorb the excitation light before it reaches the center of the cuvette, artificially lowering the emission signal. Always dilute to OD < 0.05.

  • Ionic Strength Artifacts: When measuring chloride sensitivity (

    
    ), the addition of KCl changes the ionic strength. This can affect the activity coefficient of the fluorophore. Solution:  Balance the ionic strength using a non-quenching salt like KNO
    
    
    
    or K-Gluconate.
  • Leakage (SPQ vs. MQAE): SPQ is notorious for leaking out of cells during long assays (30+ mins). For drug screening campaigns requiring extended incubation, MQAE or the hydrolyzable MEQ precursor are superior choices due to better intracellular retention.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on fluorescence mechanisms and quantum yield determination).

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388. (Seminal work on SPQ and MQAE).

  • Wolfbeis, O. S. (2015). Fluorescence Methods and Applications: Spectroscopy, Imaging, and Probes. Annals of the New York Academy of Sciences. (Overview of halide quenching).

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. (Standard protocols for Quinine Sulfate).

Sources

Comparative

Comparing chelation efficiency of 7-methoxyquinoline-8-carboxylic acid with EDTA

This guide provides an in-depth technical comparison between 7-methoxyquinoline-8-carboxylic acid (7-MQCA) and Ethylenediaminetetraacetic acid (EDTA) . While EDTA is the ubiquitous "gold standard" for non-selective metal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 7-methoxyquinoline-8-carboxylic acid (7-MQCA) and Ethylenediaminetetraacetic acid (EDTA) .

While EDTA is the ubiquitous "gold standard" for non-selective metal sequestration, 7-MQCA represents a specialized class of lipophilic, bidentate chelators often utilized in medicinal chemistry (e.g., as intermediates for orexin receptor modulators or metalloenzyme inhibitors). This guide contrasts their thermodynamic efficiency, kinetic profiles, and biological applicability.

Executive Summary: The Sledgehammer vs. The Scalpel

The choice between EDTA and 7-MQCA depends entirely on the application environment (aqueous vs. lipid) and the required selectivity.

  • EDTA is a hexadentate ligand that forms entropically favored 1:1 complexes with nearly all metal ions. It is hydrophilic and membrane-impermeable.

  • 7-MQCA is a bidentate ligand (N, O donor set) that forms 2:1 or 3:1 complexes. It is lipophilic, membrane-permeable, and exhibits selectivity for transition metals (Cu²⁺, Zn²⁺) over alkaline earth metals (Ca²⁺, Mg²⁺).

Quick Comparison Matrix
FeatureEDTA (Ethylenediaminetetraacetic acid)7-Methoxyquinoline-8-carboxylic acid (7-MQCA)
Denticity Hexadentate (6 donor atoms: 2N, 4O)Bidentate (2 donor atoms: 1N, 1O)
Binding Stoichiometry 1:1 (Metal : Ligand)1:2 or 1:3 (Metal : Ligand)
Primary Affinity Non-selective (Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺)Selective (Cu²⁺, Zn²⁺, Fe²⁺)
Log K (Cu²⁺) ~18.8 (Extremely High Stability)~8.0 – 10.0 (Estimated for 1:1)*
Cell Permeability Very Low (Requires transport/esterification)High (Lipophilic scaffold)
Key Application Buffer preparation, heavy metal poisoning (IV), lysis.Metalloenzyme inhibition, intracellular chelation.

*Note: Values for 7-MQCA are estimated based on the parent quinoline-8-carboxylic acid scaffold and electronic effects of the 7-methoxy group.

Chemical Profile & Mechanism

Structural Determinants of Chelation

The efficiency of a chelator is dictated by the Chelate Effect (entropy) and Preorganization (enthalpy).

  • EDTA Mechanism: EDTA wraps around the metal ion like a claw. The release of water molecules from the metal's hydration shell provides a massive entropic gain (

    
    ).
    
  • 7-MQCA Mechanism: This molecule utilizes a peri-substitution pattern . The Nitrogen at position 1 and the Carboxylic Acid at position 8 form a five-membered chelate ring upon deprotonation.

    • The 7-Methoxy Effect: The methoxy group at position 7 is an Electron Donating Group (EDG) . Through resonance, it increases electron density on the quinoline ring, specifically enhancing the basicity of the Nitrogen (N1). This results in a stronger Metal-Nitrogen (

      
      ) bond compared to the unsubstituted parent compound.
      
Visualization of Coordination Modes

ChelationModes cluster_EDTA EDTA (Hexadentate) cluster_MQCA 7-MQCA (Bidentate) EDTA_Free Free EDTA (4x COOH, 2x Amine) Complex_EDTA [M(EDTA)]²⁻ Octahedral Geometry Entropy Driven EDTA_Free->Complex_EDTA Wraps Metal Metal_Ion Metal Ion (M²⁺) (Hydrated) Metal_Ion->Complex_EDTA Releases 6 H₂O Complex_MQCA [M(MQCA)₂] Square Planar/Tetrahedral Stepwise Formation Metal_Ion->Complex_MQCA Releases 4 H₂O Complex_EDTA->Complex_MQCA Comparison: EDTA has higher total stability (log β) MQCA_Free 7-MQCA (N-donor, COO-donor) MQCA_Free->Complex_MQCA 2x Ligands Required

Figure 1: Coordination geometry contrast. EDTA achieves saturation in a single step (1:1), whereas 7-MQCA requires stepwise addition (1:2) to satisfy the metal's coordination number.

Chelation Efficiency Analysis

Thermodynamic Stability (Stability Constants)

The stability constant (


) measures the strength of the interaction.


  • EDTA: Exhibits exceptionally high

    
     values because binding one molecule satisfies the metal's coordination sphere.
    
  • 7-MQCA: As a bidentate ligand, the overall stability (

    
    ) is the product of two steps (
    
    
    
    ).
    • Estimated

      
       for Cu(II) is 
      
      
      
      .
    • Crucial Distinction: While the overall stability of a 2:1 7-MQCA complex approaches that of EDTA, at low ligand concentrations, EDTA is vastly superior because it does not rely on a second ligand encounter.

Selectivity Profiles
  • EDTA (The "Hard" Binder): Binds "Hard" acids (Ca²⁺, Mg²⁺) strongly due to its oxygen-rich carboxylate donors. This makes EDTA toxic in biological systems if not formulated as a calcium salt (e.g.,

    
    ), as it strips blood calcium.
    
  • 7-MQCA (The "Borderline" Binder): The quinoline Nitrogen is a "borderline" base. According to HSAB (Hard-Soft Acid-Base) theory , 7-MQCA prefers borderline acids like Cu²⁺, Zn²⁺, and Fe²⁺ . It has negligible affinity for Ca²⁺ and Mg²⁺ compared to EDTA, making it safer for intracellular applications where preserving Ca²⁺ signaling is vital.

Experimental Protocol: Measuring Chelation Efficiency

To objectively compare 7-MQCA against EDTA, a Potentiometric Titration is the standard self-validating method.

Protocol: Determination of Stability Constants

Objective: Determine the protonation constants (


) and metal stability constants (

) of 7-MQCA.

Reagents:

  • 7-MQCA (Synthesized/Purified to >98%).

  • Standardized NaOH (0.1 M, carbonate-free).

  • Metal Salt Solutions (CuCl₂, ZnCl₂ in 0.1 M HCl).

  • Ionic Strength Adjuster (0.1 M KCl).

Workflow:

  • Ligand Calibration (

    
    ): 
    
    • Dissolve 7-MQCA in 0.1 M KCl.

    • Titrate with 0.1 M NaOH while monitoring pH.

    • Data: Identify inflection points corresponding to the carboxylic acid deprotonation (

      
      ) and quinolinium deprotonation (
      
      
      
      , if protonated).
  • Metal Complexation (

    
    ): 
    
    • Prepare a 1:1 and 1:2 ratio of Metal:Ligand.

    • Titrate with NaOH.

    • Observation: The pH curve will depress (shift to lower pH) compared to the free ligand curve. This "pH drop" indicates protons are being displaced by the metal ion.

  • Competition Assay (Validation):

    • Mix Metal-EDTA complex with excess 7-MQCA.

    • Monitor via UV-Vis spectroscopy.[1]

    • Result: If 7-MQCA cannot displace EDTA (no spectral shift), EDTA is the stronger chelator (thermodynamically).

Visualization of Experimental Logic

ExperimentalWorkflow cluster_Results Expected Outcome Start Start: Pure 7-MQCA Step1 Potentiometric Titration (Ligand Only) Start->Step1 Step2 Determine pKa Values (Hyperquad Analysis) Step1->Step2 Step3 Titration with Metal Ion (1:1 and 1:2 Ratios) Step2->Step3 Step4 Calculate log K (Bjerrum Method) Step3->Step4 Outcome1 pH Drop observed = Complex Formation Step3->Outcome1 Validation Competition Assay vs. EDTA Standard Step4->Validation Outcome2 No displacement of EDTA = Lower Stability than EDTA Validation->Outcome2

Figure 2: Analytical workflow for determining stability constants. The competition assay serves as the "Trustworthiness" check against the EDTA benchmark.

Biological Applicability & Safety[2]

For drug development professionals, thermodynamic stability is secondary to bioavailability .

  • EDTA Limitations: Being highly charged and hydrophilic, EDTA cannot cross the lipid bilayer. It is restricted to extracellular chelation (e.g., clearing lead from blood).

  • 7-MQCA Advantages:

    • Lipophilicity: The methoxy-quinoline scaffold is lipophilic (

      
      ), allowing passive diffusion into cells.
      
    • Targeting: Can inhibit intracellular metalloproteases or modulate zinc-dependent transcription factors.

    • Toxicity: Quinoline derivatives can be cytotoxic. 7-MQCA is often an intermediate; its toxicity profile must be evaluated, though it avoids the systemic calcium-stripping hypocalcemia associated with EDTA.

References

  • PubChem. (n.d.). 7-methoxyquinoline-8-carboxylic acid (Compound).[2][3][4][5][6][7] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Standard reference for EDTA stability constants).
  • Nakamura, T., et al. (2014). Substituted 2-azabicycles and their use as orexin receptor modulators. Patent WO2014159591A1. (Describes synthesis of 7-MQCA).
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline: A privileged structure with a broad spectrum of biological activities. Drug Discovery Today.
  • Irving, H., & Rossotti, H. (1953). Methods for computing successive stability constants from experimental formation curves. Journal of the Chemical Society.

Sources

Validation

Definitive Structural Verification of 7-Methoxyquinoline-8-Carboxylic Acid: A Comparative Guide to XRD vs. NMR

Executive Summary In the synthesis of quinoline-based pharmacophores, specifically 7-methoxyquinoline-8-carboxylic acid (CAS 20863-88-1) , regioisomerism presents a critical quality control challenge.[1][2] Standard spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of quinoline-based pharmacophores, specifically 7-methoxyquinoline-8-carboxylic acid (CAS 20863-88-1) , regioisomerism presents a critical quality control challenge.[1][2] Standard spectroscopic methods (1D-NMR, MS) often fail to definitively distinguish between the 7-methoxy and 5-methoxy isomers due to overlapping aromatic signals and similar fragmentation patterns.[1][2]

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the absolute method for structural verification.[1][2] While NMR provides connectivity data, XRD provides a direct 3D map of electron density, offering a self-validating confirmation of the methoxy group's position relative to the ring nitrogen. This document outlines the comparative limitations of NMR, provides a validated XRD workflow, and details the data interpretation required for regulatory submission.

The Structural Challenge: Regioisomerism

The synthesis of 7-methoxyquinoline-8-carboxylic acid often involves precursors like m-anisidine or vanillin derivatives.[1][2] Depending on the cyclization method (e.g., Skraup or Friedländer synthesis), the methoxy group may end up at the C5 or C7 position, while the carboxylic acid remains at C8.

  • Target Structure: 7-Methoxyquinoline-8-carboxylic acid.[1][3]

  • Common Impurity/Isomer: 5-Methoxyquinoline-8-carboxylic acid.[1][2]

The proximity of the nitrogen lone pair to the C8-carboxylic acid creates an intramolecular hydrogen bonding network that can distort chemical shifts in NMR, making empirical prediction unreliable.

Comparative Analysis: XRD vs. NMR vs. MS

The following table summarizes why XRD is the required "Gold Standard" for this specific molecule, particularly when establishing a primary reference standard.

Feature1H / 13C NMR Mass Spectrometry (HRMS) Single Crystal XRD
Primary Output Magnetic environment of nucleiMolecular mass & fragmentation3D Electron Density Map
Isomer Specificity Moderate. Requires complex 2D (NOESY/HMBC) interpretation.[1][2]Low. Isomers often have identical mass and similar fragments.[1][2]Absolute. Direct visualization of atomic positions.[1][2]
Sample State Solution (Solvent effects may shift peaks).Gas/Liquid phase.[1][2]Solid State (Crystal).[1][4]
Ambiguity Risk High.[1][2] C5 vs C7 protons have similar coupling constants (

Hz).[1][2]
High. Cannot distinguish positional isomers easily.Zero. The -OMe group is spatially resolved.[1][2]
Turnaround Fast (Minutes).Fast (Minutes).[1]Slow (Days for crystallization).[1]
Why NMR is Insufficient

In 1D NMR, the aromatic region (7.0–9.0 ppm) for quinolines is crowded. The coupling constants (


) for the protons at C5, C6, and C7 are often similar. While NOESY  (Nuclear Overhauser Effect Spectroscopy) can theoretically distinguish isomers by showing spatial proximity between the methoxy protons and the C8-COOH or C6-H, the results are often inconclusive if:
  • The rotation of the methoxy group is fast on the NMR timescale.

  • Solvent exchange broadens the carboxylic acid proton signal.[1][2]

Experimental Protocol: XRD Verification Workflow

This protocol is designed to generate high-quality diffraction data suitable for publication and regulatory filing (IND/NDA).[1][2]

Phase 1: Crystallization Screening

Objective: Obtain single crystals suitable for diffraction (


 mm in at least one dimension).[1][2]

Methodology: Slow Evaporation & Vapor Diffusion Quinoline carboxylic acids are often sparingly soluble in non-polar solvents but soluble in DMSO or alcohols.[1][2]

  • Solvent System A (Preferred): Dissolve 20 mg of the sample in 2 mL of Methanol/DMF (9:1) . Filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at room temperature.

  • Solvent System B (Vapor Diffusion): Dissolve 20 mg in 1 mL DMSO . Place this inner vial inside a larger jar containing 5 mL Water or Ethanol . Cap the outer jar tightly. The antisolvent will diffuse into the DMSO, forcing precipitation.

Success Criteria: Look for clear, block-like or prismatic crystals.[1][2] Avoid needles (often twinned).[1]

Phase 2: Data Collection Parameters

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1][2] Source: Mo-K


 (

Å) is preferred for resolution; Cu-K

is acceptable if crystals are small.[1][2]
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration, improving the visibility of the carboxylic acid proton.

  • Theta Range:

    
     (for Mo) to ensure atomic resolution (
    
    
    
    Å).
  • Redundancy:

    
     to ensure accurate intensity statistics.
    
Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX.[1]

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic acids.[1]
  • Atom Assignment:

    • Locate the heavy atoms (Quinoline core).[1]

    • Identify the Oxygen atoms of the -COOH and -OMe groups based on electron density height (Oxygen

      
       6-8 
      
      
      
      ).[1][2]
  • The "Smoking Gun" Verification:

    • Locate the C8 atom.[1][2][5] Verify it is bonded to the Carboxyl carbon.

    • Locate the C7 atom.[1][2] Verify the presence of the Oxygen atom (Methoxy) bonded to C7.

    • Contrast: If the Oxygen is bonded to C5, the structure is rejected as the impurity.

  • Refinement Targets:

    • 
       (observed data) 
      
      
      
      .
    • Goodness of Fit (GooF)

      
      .[1]
      
    • All non-hydrogen atoms refined anisotropically.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for verifying the 7-methoxy isomer.

G Start Crude Product (White/Off-White Powder) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Ambiguity Ambiguous Region? (Overlapping Aromatic Signals) NMR->Ambiguity Crystallization Crystallization Protocol (MeOH/DMF Slow Evap) Ambiguity->Crystallization Yes (Common) NOESY 2D NOESY Experiment Ambiguity->NOESY No (Rare) XRD_Collect SC-XRD Data Collection (Mo-Source, 100K) Crystallization->XRD_Collect Solve Structure Solution (SHELXT) XRD_Collect->Solve Check_Pos Check -OMe Position Solve->Check_Pos Result_7 CONFIRMED: 7-Methoxy (Primary Reference Std) Check_Pos->Result_7 O-C7 Bond Found Result_5 REJECTED: 5-Methoxy (Regioisomer Impurity) Check_Pos->Result_5 O-C5 Bond Found NOESY->Crystallization Inconclusive

Caption: Figure 1. Structural verification workflow. XRD provides the definitive "Go/No-Go" decision when NMR signals are ambiguous.[1][2]

Data Interpretation Guide

When analyzing the generated XRD data (CIF file), focus on these specific geometric parameters to validate the structure:

A. Intramolecular Hydrogen Bonding

In 8-carboxylic acid quinolines, a strong intramolecular hydrogen bond is often observed between the carboxylic acid proton and the quinoline nitrogen.[2]

  • Metric: Measure distance

    
    .
    
  • Expected Value:

    
     Å.[1][2]
    
  • Significance: This locks the conformation of the carboxylic acid, making the crystal packing more predictable.[1]

B. The Methoxy Marker
  • Metric: Bond distance

    
    .[1][2]
    
  • Expected Value:

    
     Å.[1][2]
    
  • Verification: In the solved structure, ensure this bond originates from the carbon atom adjacent to the carboxylic acid-bearing carbon (for 7-OMe) or para to it (for 5-OMe).[1][2]

C. Packing Diagram

The quinoline rings typically stack in a "head-to-tail" fashion due to


 interactions.[1][2]
  • Visualization: Use Mercury or PyMOL to view the packing.[1][2]

  • Check: Ensure no solvent voids exist that were not modeled (SQUEEZE procedure), as this affects density calculations.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][2] [Link] (Note: Use the CSD to search for "quinoline-8-carboxylic acid" substructures to compare bond lengths.)[1][2]

  • SHELX Structure Solution. A short history of SHELX. Sheldrick, G.M. (2008).[1] Acta Cryst. A64, 112-122.[1][2] [Link]

  • PubChem Compound Summary. 7-Methoxyquinoline-8-carboxylic acid (CAS 20863-88-1).[1][2] [Link][1]

Sources

Safety & Regulatory Compliance

Safety

7-methoxyquinoline-8-carboxylic acid proper disposal procedures

Part 1: Executive Summary & Immediate Action Card Stop. Read Before Handling.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

Stop. Read Before Handling. This compound acts as an amphoteric organic agent with potential environmental toxicity. It belongs to a class of quinoline derivatives often investigated for herbicidal or bioactive properties.[1] Do not dispose of down the drain.

Critical Parameter Directive
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Oral).[2]
Waste Classification Hazardous Chemical Waste (RCRA Non-Acute, unless specified otherwise by local regulations).[3]
Disposal Method High-temperature incineration with afterburner and scrubber.
Spill Response Isolate area.[3] Wear PPE (Nitrile gloves, safety goggles, N95/P100 respirator).[3] Avoid dust generation.[3]
Incompatibility Strong oxidizers, strong acids, strong bases.[3][4]

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must first understand its reactivity and toxicology.[3] 7-Methoxyquinoline-8-carboxylic acid combines a basic quinoline nitrogen with an acidic carboxylic acid tail, making it amphoteric .

  • Chemical Name: 7-Methoxyquinoline-8-carboxylic acid[5][6]

  • CAS Number: 20863-88-1 (Verify with specific vendor COA as isomers vary)

  • Molecular Formula: C₁₁H₉NO₃[3][7]

  • Functional Groups: Quinoline ring (heterocyclic amine), Methoxy ether, Carboxylic acid.[3]

Hazard Assessment (GHS Standards)

Based on structural analogs (e.g., 7-methoxyquinoline, quinoline-8-carboxylic acid), treat this substance with the following precautions:

  • H302: Harmful if swallowed.[3][2][4]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.

  • Environmental Note: Quinoline-8-carboxylic acid derivatives are frequently studied for herbicidal activity. Assume high aquatic toxicity. [3]

Part 3: Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactions in waste drums.[3]

Segregation Logic

Due to its amphoteric nature, this compound can react with both strong acids and strong bases.[3]

  • Solid Waste: Segregate into "Solid Organic Hazardous Waste."

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[3]

  • Do NOT Mix With: Oxidizers (e.g., Peroxides, Nitric Acid) or highly reactive metals.[3]

Visual Decision Tree: Waste Segregation

WasteSegregation Start Waste Generation (7-Methoxyquinoline-8-COOH) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Container A: Solid Organic Waste (Trace Contaminated) Solid->BinSolid Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck BinHalo Container B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains Halogens BinNonHalo Container C: Non-Halogenated Solvent Waste (e.g., MeOH, DMSO) SolventCheck->BinNonHalo No Halogens

Figure 1: Decision matrix for segregating 7-methoxyquinoline-8-carboxylic acid waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance or Spills)

Objective: Safely contain solid powder to prevent inhalation or environmental release.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 respirator (or fume hood work).[3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with organic solids.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid using a chemically inert spatula or scoop.

    • Do not generate dust. If dust is visible, dampen slightly with an inert solvent (e.g., water or ethanol) only if compatible with the waste stream.[3]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "7-Methoxyquinoline-8-carboxylic acid" (Write out full name; do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[3][2]

  • Storage: Close lid tightly. Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (HPLC Effluent / Mother Liquors)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

  • Solvent Identification: Determine if your carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).[3]

  • pH Check: Although the compound is amphoteric, ensure the waste stream pH is between 5–9 to prevent immediate corrosion of waste drums, unless the specific waste stream is designated for Acid/Base waste.[3]

  • Transfer:

    • Pour liquid into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

    • Rinse: Triple rinse the original flask with a small volume of the compatible solvent and add the rinsate to the waste container.

  • Cap & Log: Secure the cap immediately. Log the volume and concentration on the waste tag.

Part 5: Emergency Spill Response Plan

Scenario: A 5g bottle drops and shatters on the lab floor.

  • Evacuate & Ventilate: Alert nearby personnel. If outside a fume hood, ensure room ventilation is active.[3]

  • PPE Up: Don nitrile gloves, goggles, and respiratory protection (particulate mask).[3]

  • Containment: Cover the spill with a spill pillow or inert absorbent material (vermiculite/sand) to prevent dispersion.

  • Cleanup:

    • Dry Spill: Gently sweep the powder/absorbent mix into a dust pan. Avoid rapid movements that create aerosols.

    • Wet Wipe: Clean the surface with soap and water.[4] Place all paper towels and debris into a sealed plastic bag .

  • Disposal: Place the sealed bag into the Solid Hazardous Waste container.

Part 6: Regulatory Compliance & Final Disposition

US EPA / RCRA Status: While this specific isomer may not have a dedicated "P" or "U" list code, it must be characterized by the generator.

  • Characteristic: Toxicity (if leachate test fails, though unlikely for small quantities) or Reactivity.[3]

  • Default Classification: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic/Irritant .

Final Disposition Method:

  • Incineration: The gold standard for quinoline derivatives. The waste management contractor will incinerate the material at >1000°C. The nitrogen in the quinoline ring will be converted to N₂/NOx (scrubbed), and the carbon to CO₂.[3]

References

  • PubChem. (n.d.). 7-Methoxyquinoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][3]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-methoxyquinoline-8-carboxylic acid

Executive Safety Directive Treat this compound with the "Universal Precaution" standard for substituted quinolines. While specific toxicological data for the 7-methoxy-8-carboxy isomer is limited compared to its parent q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Treat this compound with the "Universal Precaution" standard for substituted quinolines. While specific toxicological data for the 7-methoxy-8-carboxy isomer is limited compared to its parent quinoline, the structural core suggests potential for irritation (skin/eye/respiratory) and cannot rule out genotoxic mechanisms common to the quinoline scaffold. This guide mandates a Zero-Contact policy using engineering controls (fume hoods) as the primary defense, supported by chemical-resistant PPE.

Hazard Identification & Risk Profile

The following hazard profile is derived from Structural Activity Relationship (SAR) analysis of analogous quinoline-carboxylic acids (e.g., 6-methoxyquinoline-4-carboxylic acid) [1, 2].

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1][2]Mandatory: Double-gloving for solutions; immediate wash on contact.
Eye Irritation H319Causes serious eye irritation.[1][2][3]Mandatory: ANSI Z87.1 Goggles (Safety glasses are insufficient for powders).
STOT-SE H335May cause respiratory irritation.[3][4]Mandatory: All solid handling must occur inside a certified Fume Hood.[4]
Genotoxicity SuspectedQuinoline core alert.Precaution: Handle as a potential mutagen; avoid all inhalation of dust.

Personal Protective Equipment (PPE) Strategy

Effective protection relies on the Barrier Integrity Principle : selecting materials that resist both the solute (the compound) and the solvent (the vehicle).

PPE Selection Logic (Graphviz Diagram)

The following decision tree illustrates the logic for selecting PPE based on the state of matter and solvent system.

PPE_Selection Start Start: Handling 7-Methoxyquinoline-8-COOH State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Liquid / Solution State->Liquid Reaction/Workup PPE_Solid PPE LEVEL 1: Nitrile Gloves (4 mil) Safety Goggles Lab Coat Fume Hood (Required) Solid->PPE_Solid Solvent Identify Solvent Liquid->Solvent Standard Standard Organic (MeOH, EtOAc) Solvent->Standard Penetrating Penetrating (DMSO, DMF, DCM) Solvent->Penetrating PPE_Liq_Std PPE LEVEL 2: Nitrile Gloves (Min 5 mil) Splash Goggles Lab Coat Standard->PPE_Liq_Std PPE_Liq_High PPE LEVEL 3: Double Gloving (Laminate/Nitrile) Splash Goggles + Face Shield Impervious Apron Penetrating->PPE_Liq_High

Caption: Logical workflow for selecting appropriate PPE based on physical state and solvent carrier properties.

Glove Material Permeation Matrix

Data extrapolated from standard resistance tables for quinoline derivatives.

Solvent SystemRecommended Glove MaterialBreakthrough Time (Approx)Protocol
Dry Solid Nitrile (4 mil)> 480 minSingle pair sufficient. Change if punctured.
Methanol/Ethanol Nitrile (5-8 mil)> 240 minStandard lab gloves acceptable.
DMSO / DMF Silver Shield / Laminate > 480 minCRITICAL: Standard nitrile degrades/permeates rapidly with DMSO. Use laminate liners under nitrile.
DCM / Chloroform PVA or Laminate> 480 minNitrile offers < 5 min protection. Double glove immediately.

Operational Handling Protocols

A. Receiving & Storage[3][5][7][8]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates leakage.

  • Storage: Store in a cool, dry place (2-8°C is typical for carboxylic acids to prevent decarboxylation over long periods). Keep container tightly closed.

  • Segregation: Store away from strong oxidizing agents and strong bases [3].

B. Weighing & Solubilization (Step-by-Step)

Objective: Prevent inhalation of fine dust and accidental dermal contact.

  • Engineering Setup:

    • Activate Fume Hood. Verify face velocity is 80-100 fpm.

    • Place an analytical balance inside the hood or use a powder containment enclosure.

    • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/static-prone to prevent "jumping."

  • The "Transfer" Technique:

    • Don PPE: Put on nitrile gloves and safety goggles.

    • Tare: Place the weighing boat on the balance.

    • Transfer: Use a disposable spatula. Do not pour from the bottle.

    • Clean: Wipe the spatula with a Kimwipe dampened with methanol before removing it from the hood. Dispose of the Kimwipe as solid hazardous waste.

  • Solubilization (DMSO/DMF):

    • Note: 7-Methoxyquinoline-8-carboxylic acid has limited water solubility.

    • Place the vial containing the weighed solid into a secondary container (e.g., a beaker).

    • Add solvent slowly down the side of the vial.

    • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

C. Reaction Setup
  • Ventilation: All reactions involving heating or reflux must be connected to a condenser and vented into the fume hood exhaust.

  • Acid/Base Caution: Reaction with strong bases will generate the carboxylate salt, increasing water solubility but potentially altering skin absorption rates.

Emergency Response & Spills

Spill Response Workflow (Graphviz Diagram)

This diagram outlines the immediate actions required in the event of a solid or liquid spill.

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it > 500mg? Is it in solution? Alert->Assess Small_Solid Small Solid Spill (< 500mg) Assess->Small_Solid Large_Liq Large/Liquid Spill (> 500mg or Solution) Assess->Large_Liq Action_Solid WET WIPE METHOD 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag 3. Wipe area with MeOH Small_Solid->Action_Solid Action_Liq ABSORB & CONTAIN 1. Use chem-absorbent pads 2. Do NOT use paper towels (spreads) 3. Place in HazWaste drum Large_Liq->Action_Liq Disposal DISPOSAL Label: 'Hazardous Waste: Quinoline Derivative' Action_Solid->Disposal Action_Liq->Disposal

Caption: Protocol for containing and cleaning spills to minimize aerosolization and exposure.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[5][6] Lift eyelids. Seek medical attention (ophthalmologist) [4].

  • Skin Contact: Wash with soap and water for 15 minutes.[7][8] Remove contaminated clothing.[1][2][3][9][5][7][10] Do not use ethanol/solvents to wash skin, as this may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal & Waste Management

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into "Solid Hazardous Waste." Label as "Toxic/Irritant Solid."

  • Liquid Waste:

    • Halogenated: If DCM/Chloroform was used.

    • Non-Halogenated: If Methanol/DMSO was used.

    • Aqueous: Only if pH is neutralized and compound concentration is negligible (verify local regulations; usually zero-discharge for quinolines).

  • Destruction Method: High-temperature incineration equipped with a scrubber (to neutralize nitrogen oxides) is the preferred method for quinoline derivatives [5].

References

  • PubChem. (2023). Compound Summary: 6-Methoxyquinoline-4-carboxylic acid (CAS 86-68-0).[1][2] National Library of Medicine. [Link]

Sources

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